(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
Description
BenchChem offers high-quality (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGIONPWBODBEY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3aR,7aR)-rel-5-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyridin-1-one
Introduction
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule (Compound 1 ) suggests that the core hexahydrofuro[3,4-c]pyridine scaffold can be accessed via the stereoselective hydrogenation of an unsaturated precursor. This precursor, a tetrahydropyridine derivative, can in turn be constructed through a series of reactions to build the fused bicyclic system. The overall strategy is a convergent approach, starting from commercially available materials to build complexity through cyclization and functional group manipulation.
The proposed synthesis pathway can be broken down into three key stages:
-
Synthesis of the Pyridine Core: Construction of a suitably substituted pyridine ring that will form the backbone of the final molecule.
-
Formation of the Fused Furanone Ring: An intramolecular cyclization to create the bicyclic furo[3,4-c]pyridin-1-one system.
-
Stereoselective Hydrogenation: Reduction of the pyridine ring to the desired saturated piperidine with the correct cis-stereochemistry at the ring junction.
Caption: Retrosynthetic approach for Compound 1.
Part 1: Synthesis of the Fused Furo[3,4-c]pyridin-1-one Core
The construction of the bicyclic core is the most critical phase of this synthesis. A plausible route involves the formation of a substituted pyridine with functional groups positioned for a subsequent intramolecular cyclization to form the lactone ring.
Step 1: Synthesis of Methyl 4-(hydroxymethyl)-5-vinylnicotinate (Intermediate A)
This step would likely involve a multi-step synthesis starting from a commercially available pyridine derivative. The goal is to install a vinyl group and a hydroxymethyl group at positions 5 and 4, respectively, of a nicotinic acid ester. This can be achieved through standard cross-coupling and functional group transformation reactions.
Step 2: Boc Protection and Intramolecular Cyclization
The nitrogen of the pyridine ring is protected with a Boc group to increase its nucleophilicity and prevent side reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Following protection, an intramolecular cyclization is induced. This could potentially be an acid-catalyzed lactonization, where the hydroxyl group attacks the ester to form the five-membered lactone ring.
Part 2: Stereoselective Hydrogenation
The final and stereochemically crucial step is the reduction of the partially unsaturated furo[3,4-c]pyridine ring system to the desired hexahydro derivative with a cis-ring fusion. This is achieved through catalytic hydrogenation.[1]
Causality Behind Experimental Choices
The choice of catalyst is paramount for achieving the desired stereoselectivity. Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Rhodium on Alumina (Rh/Al₂O₃) are commonly used for the hydrogenation of aromatic and heteroaromatic rings.[1] For the reduction of pyridine rings, Rhodium-based catalysts are often effective. The hydrogenation is expected to proceed from the less sterically hindered face of the molecule, which in this case would lead to the desired cis-fused product. The solvent can also influence the reaction; polar protic solvents like ethanol or methanol are typically used.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| tert-butyl 1-oxo-1,3,4,7-tetrahydrofuro[3,4-c]pyridine-5(6H)-carboxylate | ≥95% | (Synthesized) |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | Catalyst grade | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Hydrogen Gas (H₂) | High purity | (In-house supply) |
| Celite® | Filtering agent | EMD Millipore |
| Inert Gas (Nitrogen or Argon) | High purity | (In-house supply) |
Procedure
-
Vessel Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with tert-butyl 1-oxo-1,3,4,7-tetrahydrofuro[3,4-c]pyridine-5(6H)-carboxylate (1.0 eq).
-
Solvent Addition: Anhydrous ethanol is added as the solvent (approximately 15-25 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), 5% Rh/Al₂O₃ (5-10% by weight relative to the substrate) is carefully added to the vessel.
-
Sealing and Purging: The reaction vessel is sealed and purged with the inert gas 3-5 times to remove any oxygen.
-
Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas. This process is repeated three times. The vessel is then pressurized with hydrogen to 50-100 psi.
-
Reaction Conditions: The mixture is stirred vigorously at 25-50 °C for 6-12 hours. The progress of the reaction is monitored by a suitable technique such as TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, the vessel is cooled to room temperature (if heated), the hydrogen pressure is carefully vented, and the vessel is purged with an inert gas.
-
Filtration: The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with ethanol.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product is purified by column chromatography on silica gel to afford (3aR,7aR)-rel-5-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyridin-1-one.
Caption: General workflow for catalytic hydrogenation.
Quantitative Data Summary (Hypothetical)
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hydrogenation | tert-butyl 1-oxo-1,3,4,7-tetrahydrofuro[3,4-c]pyridine-5(6H)-carboxylate | 5% Rh/Al₂O₃, H₂ (50-100 psi) | EtOH | 25-50 | 6-12 | >90 |
Conclusion
The synthesis of (3aR,7aR)-rel-5-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyridin-1-one presents a multi-step challenge that can be addressed through a logical sequence of reactions. The key transformations involve the construction of a functionalized pyridine precursor, subsequent Boc-protection and intramolecular cyclization to form the fused furo[3,4-c]pyridin-1-one core, and a final stereoselective catalytic hydrogenation to establish the desired cis-fused hexahydro product. The choice of a rhodium-based catalyst is proposed for the final reduction to favor the formation of the thermodynamically stable cis-isomer. This guide provides a robust, albeit reconstructed, framework for the synthesis of this valuable heterocyclic intermediate, intended to aid researchers in the field of drug discovery and development.
References
-
Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones - RSC Publishing. (2025-01-15). Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. Available at: [Link]
Sources
An In-Depth Technical Guide to (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine: A Constrained Dipeptide Mimetic for Drug Discovery
Foreword: The Pursuit of Conformational Constraint in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. The strategic introduction of conformational constraints is a paramount approach to overcoming these limitations. This technical guide delves into the chemical properties, synthesis, and applications of a key building block in this endeavor: (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine . This bicyclic lactam serves as a constrained dipeptide surrogate, a powerful tool for medicinal chemists to engineer peptide mimics with enhanced potency and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their therapeutic design strategies.
Core Molecular Attributes of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, identified by its CAS number 441297-78-5, is a heterocyclic compound featuring a fused furanone and piperidine ring system. The "rel" designation in its nomenclature indicates a racemic mixture of the (3aR,7aR) and (3aS,7aS) enantiomers. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it a stable and versatile building block for solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| CAS Number | 441297-78-5 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.28 g/mol | [2] |
| Predicted Density | 1.168 ± 0.06 g/cm³ | [1] |
| Predicted PSA | 55.8 | [1] |
| Predicted XLogP3 | 1.1 | [1] |
The Strategic Rationale for Employing Bicyclic Constrained Amino Acids
The fundamental principle behind the use of compounds like (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine lies in the concept of peptidomimetics. By replacing a flexible dipeptide unit within a peptide sequence with a rigid bicyclic scaffold, it is possible to lock the peptide backbone into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and potency.
These constrained dipeptide surrogates are particularly valuable in mimicking reverse-turn motifs in peptides and proteins, which are crucial for molecular recognition and biological activity. The rigid framework of azabicyclo[X.Y.0]alkanone amino acids, the class to which our topic molecule belongs, provides a robust platform for probing the structure-activity relationships of peptide ligands.[3]
Synthesis and Spectroscopic Characterization
General Synthetic Workflow for Bicyclic Amino Acid Analogs
The following diagram illustrates a conceptual workflow for the synthesis of such bicyclic systems, emphasizing the key transformations involved.
Caption: Conceptual workflow for the synthesis of bicyclic amino acids.
Spectroscopic Profile (Predicted and Analog-Based)
While a definitive, published spectrum for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is elusive, its spectral characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons). The protons on the bicyclic core would appear as a series of complex multiplets in the aliphatic region (typically 1.5-4.5 ppm). The diastereotopic protons adjacent to the lactone carbonyl and the nitrogen atom would likely exhibit distinct chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum would feature a prominent signal for the Boc carbonyl at approximately 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The lactone carbonyl would resonate further downfield, typically in the 170-175 ppm range. The remaining carbons of the bicyclic framework would appear in the aliphatic region. For instance, in a related hexahydroquinoline derivative, the carbonyl carbon appears at 165.4 ppm.[4]
IR Spectroscopy: The infrared spectrum would be characterized by strong carbonyl stretching frequencies for the lactone (around 1770 cm⁻¹) and the Boc carbamate (around 1690 cm⁻¹). A C-O stretching band for the furanone ether linkage would also be expected.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (241.28 g/mol ). Common fragmentation patterns would include the loss of the tert-butyl group or the entire Boc group.
Reactivity and Handling
Boc Deprotection
The removal of the Boc protecting group is a critical step for the incorporation of this building block into a peptide chain. This is typically achieved under acidic conditions.
Standard Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA). A typical ratio is 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next coupling step after neutralization.
It is crucial to consider the potential for side reactions, such as the opening of the lactone ring, under harsh acidic conditions. The choice of acid and reaction time should be optimized to ensure selective deprotection of the Boc group while maintaining the integrity of the bicyclic core.
Stability and Storage
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents. The lactone functionality can be susceptible to hydrolysis under strongly basic conditions. For long-term storage, refrigeration is recommended.
Applications in Drug Discovery and Peptide Science
The primary application of this constrained amino acid analog is in the design and synthesis of peptidomimetics with improved pharmacological properties.
Incorporation into Peptides
Once the Boc group is removed, the resulting free amine can be coupled to the growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. Common coupling reagents such as HBTU, HATU, or DIC/HOBt can be employed to facilitate amide bond formation.
Experimental Workflow for Peptide Incorporation:
Caption: Workflow for incorporating the constrained mimetic into a peptide.
By systematically replacing dipeptide segments of a lead peptide with this building block, researchers can explore the conformational requirements for biological activity and potentially develop analogs with enhanced receptor binding, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.
Case Studies and Future Directions
While specific examples of the use of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine in published drug discovery campaigns are not widespread, the broader class of bicyclic constrained amino acids has been successfully employed in the development of potent and selective enzyme inhibitors and receptor ligands.[3] The unique stereochemistry and rigidity of the furo[3,4-c]pyridine core make it an attractive scaffold for targeting a variety of protein-protein interactions.
Future research in this area will likely focus on the asymmetric synthesis of the individual enantiomers of this compound, allowing for a more precise investigation of the stereochemical requirements for biological activity. Furthermore, the development of derivatives with additional functional groups on the bicyclic core could open up new avenues for creating novel peptidomimetics with tailored properties.
Conclusion: A Valuable Tool for Rational Drug Design
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine represents a sophisticated chemical tool for the modern medicinal chemist. Its rigid bicyclic structure provides a means to impose well-defined conformational constraints on peptides, thereby enabling the rational design of peptidomimetics with superior therapeutic potential. While the publicly available data on this specific compound is somewhat limited, the principles of its application are well-established within the field of peptide science. This guide has aimed to provide a comprehensive overview of its chemical properties, handling, and strategic use, empowering researchers to confidently incorporate this valuable building block into their drug discovery programs.
References
- Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2019.
- Trabocchi, A., et al. Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Amino Acids, 35(1), 37-44, 2008.
- Supplier Information for tert-butylcis-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxyl
- Supplier Information for (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine. ChemicalBook.
- Supplier Information for (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine. Reagentia.
Sources
An In-Depth Technical Guide to the Structure Elucidation of Boc-Protected Furo[3,4-c]pyridine Derivatives
Abstract
The furo[3,4-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Its unique electronic and steric properties make it a cornerstone in medicinal chemistry. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group is often a critical step in multi-step syntheses, enabling regioselective functionalization and enhancing solubility. However, the presence of the Boc group and the inherent complexities of the fused ring system necessitate a multi-pronged and rigorous approach to structure elucidation. This guide provides an in-depth exploration of the essential analytical techniques and expert-driven strategies required for the unambiguous structural determination of Boc-protected furo[3,4-c]pyridine derivatives, ensuring scientific integrity and accelerating drug discovery pipelines.
Introduction: The Significance of the Furo[3,4-c]pyridine Core and Boc Protection
Furo[3,4-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in pharmaceutical research due to their presence in a variety of biologically active molecules. The fusion of a furan ring to a pyridine core creates a unique scaffold with a distinct charge distribution and steric profile, making it an attractive framework for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.
The use of the Boc protecting group is a cornerstone of modern organic synthesis. In the context of furo[3,4-c]pyridine chemistry, it serves several critical functions:
-
Nitrogen Protection: The pyridine nitrogen can be nucleophilic and susceptible to undesired side reactions. The Boc group effectively shields this nitrogen, allowing for selective reactions at other positions of the heterocyclic core.
-
Solubility Enhancement: The bulky and lipophilic tert-butyl group of the Boc moiety often improves the solubility of polar furo[3,4-c]pyridine intermediates in common organic solvents, facilitating purification and handling.
-
Modulation of Reactivity: The electron-withdrawing nature of the carbamate functionality can modulate the reactivity of the pyridine ring, influencing the outcome of subsequent chemical transformations.
Given the importance of this structural motif, the ability to definitively confirm the constitution, connectivity, and stereochemistry of novel Boc-protected furo[3,4-c]pyridine derivatives is paramount. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography for this purpose.
The Analytical Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine structural elucidation of organic molecules in solution.[1][2] For Boc-protected furo[3,4-c]pyridines, a suite of 1D and 2D NMR experiments is essential for a complete assignment of all proton and carbon signals.
One-Dimensional (1D) NMR: The First Look
-
¹H NMR (Proton NMR): This is typically the initial experiment performed. The chemical shifts (δ) of the protons provide crucial information about their electronic environment. For a typical Boc-protected furo[3,4-c]pyridine, characteristic regions are observed:
-
Aromatic Protons: The protons on the pyridine and furan rings resonate in the downfield region (typically δ 7.0-9.0 ppm). The proximity to the electron-withdrawing nitrogen atom in the pyridine ring generally deshields the adjacent protons.[2]
-
Boc Group Protons: A characteristic singlet integrating to nine protons is observed in the upfield region (δ 1.4-1.6 ppm), which is a hallmark of the tert-butyl group.[3]
-
Substituent Protons: The chemical shifts of any additional substituents will depend on their nature and position on the furo[3,4-c]pyridine core.
-
-
¹³C NMR (Carbon NMR): This experiment provides a map of the carbon skeleton. Key signals include:
-
Carbonyl Carbon: The carbamate carbonyl of the Boc group appears in the δ 150-160 ppm range.[3]
-
Aromatic Carbons: The sp²-hybridized carbons of the fused heterocyclic system are found between δ 110-160 ppm.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group give rise to signals around δ 80-85 ppm and δ 28-30 ppm, respectively.[3]
-
Two-Dimensional (2D) NMR: Unraveling Connectivity
While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. This is particularly useful for tracing the connectivity of protons on the pyridine and furan rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for elucidating the structure of complex heterocyclic systems. It shows correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for:
-
Confirming the Fused Ring System: Correlations between protons on the furan ring and carbons on the pyridine ring (and vice-versa) provide definitive evidence of the furo[3,4-c]pyridine core.
-
Determining Substituent Positions: Correlations from the protons of a substituent to the carbons of the heterocyclic core pinpoint its location.
-
Verifying the Boc Group Position: Correlations from the Boc protons to the pyridine ring carbons confirm its attachment to the nitrogen atom.
-
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected furo[3,4-c]pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).[1]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive COSY spectrum.
-
Acquire a phase-sensitive HSQC spectrum.
-
Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Systematically analyze the 1D and 2D data to assign all proton and carbon signals and build the molecular structure.
Data Presentation: Representative NMR Data
| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyridine-H | 8.0-9.0 | 140-160 | To other pyridine and furan carbons |
| Furan-H | 7.0-8.0 | 110-145 | To other furan and pyridine carbons |
| Boc-(CH₃)₃ | 1.4-1.6 | 28-30 | To Boc quaternary C and Boc C=O |
| Boc-C(CH₃)₃ | - | 80-85 | From Boc methyl protons |
| Boc-C=O | - | 150-160 | From Boc methyl protons |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a complementary technique that provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to four decimal places), HRMS can confirm the molecular formula and rule out other possibilities.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can provide valuable structural information. For Boc-protected compounds, characteristic losses are often observed:
-
Loss of isobutylene (56 Da) from the tert-butyl group.
-
Loss of the entire Boc group (100 Da).
-
Fragmentation of the furo[3,4-c]pyridine core, which can help to confirm the arrangement of substituents.
-
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, often using electrospray ionization (ESI).
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed molecular formula. The difference should be within a few parts per million (ppm).
Visualization: Structure Elucidation Workflow
Caption: A typical workflow for the structure elucidation of novel organic compounds.
X-Ray Crystallography: The Definitive Answer
When a suitable single crystal of the Boc-protected furo[3,4-c]pyridine derivative can be obtained, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[4] This technique is unparalleled in its ability to determine:
-
Absolute Connectivity: The precise arrangement of all atoms in the molecule.
-
Bond Lengths and Angles: Providing detailed geometric information.
-
Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry of chiral centers.
-
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice.
While not always feasible due to challenges in obtaining high-quality crystals, X-ray crystallography serves as the ultimate arbiter in cases of structural ambiguity.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to generate the final molecular model.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of Boc-protected furo[3,4-c]pyridine derivatives demands a synergistic and self-validating analytical approach. The initial hypotheses generated from 1D NMR are rigorously tested and refined through the detailed connectivity information provided by 2D NMR experiments. Mass spectrometry provides an essential cross-check of the molecular formula and offers corroborating structural evidence through fragmentation analysis. Finally, when attainable, single-crystal X-ray crystallography delivers an irrefutable confirmation of the molecular structure. By judiciously applying these powerful analytical techniques, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of their novel compounds is firmly established.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12355694, Furo(3,4-c)pyridine. Retrieved from [Link][6]
-
Fedoseeva, S. V., Belikova, M. Yu., Ershova, O. V., & Tafeenkob, V. A. (2025). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry. ResearchGate. Retrieved from [Link][7]
-
Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 5-10. Retrieved from [Link][8]
-
Chemistry LibreTexts (2023). X-ray Crystallography. Retrieved from [Link][4]
-
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link][9]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link][3]
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The Hexahydro-1-oxo-furo[3,4-C]pyridine Core: A Privileged Scaffold for a New Generation of Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural novelty and significant biological activity is paramount. The hexahydro-1-oxo-furo[3,4-C]pyridine core, a unique bicyclic heteroaromatic system, represents a compelling and underexplored frontier in drug discovery. This lactam-containing fused furopyridine combines the structural rigidity and hydrogen bonding capabilities of a lactam ring with the favorable physicochemical properties of the furopyridine motif. While direct and extensive research on this specific core remains nascent, a comprehensive analysis of its isosteres and isomers provides a powerful predictive framework for its potential biological activities.
This technical guide will delve into the therapeutic potential of the hexahydro-1-oxo-furo[3,4-C]pyridine scaffold. By examining the rich biological activities of structurally related pyrrolo[3,4-c]pyridines, furo[3,2-c]pyridines, and other pyridine-fused systems, we will construct a compelling case for the investigation of this novel core. We will explore potential therapeutic applications, propose robust synthetic strategies, and detail the essential experimental protocols for biological evaluation, providing a comprehensive roadmap for researchers poised to unlock the potential of this promising molecular architecture.
A Landscape of Diverse Biological Activity: Insights from Structural Analogs
The therapeutic potential of the hexahydro-1-oxo-furo[3,4-C]pyridine core can be inferred from the extensive research on its structural relatives. These analogous compounds, sharing key structural and electronic features, have demonstrated a remarkable breadth of biological activities, suggesting a fertile ground for the discovery of new drugs.
Pyrrolo[3,4-c]pyridines: A Nitrogen Isostere with a Spectrum of CNS and Systemic Activities
The pyrrolo[3,4-c]pyridine scaffold, a nitrogen isostere of the furo[3,4-c]pyridine core, has been the subject of significant investigation, revealing a wide array of pharmacological properties. Derivatives of this core have shown notable analgesic and sedative effects, indicating their potential as modulators of the central nervous system.[1][2] Furthermore, biological studies have uncovered their utility in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3]
The diverse activities of pyrrolo[3,4-c]pyridine derivatives underscore the therapeutic promise of the core bicyclic structure. The introduction of a lactam functionality and the replacement of the nitrogen with an oxygen atom in the hexahydro-1-oxo-furo[3,4-C]pyridine core are expected to modulate these activities, potentially leading to enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.
Furopyridines: Isomeric Cores with Potent Anticancer and Kinase Inhibitory Activity
Isomers of the furo[3,4-c]pyridine core, such as furo[3,2-c]pyridines, have emerged as potent anticancer agents and kinase inhibitors.[4] This activity is particularly relevant as many modern cancer therapies target specific kinases involved in cell signaling pathways. The ability of the furopyridine scaffold to serve as a template for the design of potent and selective kinase inhibitors highlights a key area of investigation for the hexahydro-1-oxo-furo[3,4-C]pyridine core. The lactam moiety in the target scaffold could provide additional hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
Anticipated Therapeutic Frontiers for the Hexahydro-1-oxo-furo[3,4-C]pyridine Core
Based on the activities of its analogs, the hexahydro-1-oxo-furo[3,4-C]pyridine core is a promising scaffold for the development of novel therapeutics across multiple disease areas.
-
Oncology: The established anticancer and kinase inhibitory activity of related furopyridines provides a strong rationale for exploring derivatives of the hexahydro-1-oxo-furo[3,4-C]pyridine core as novel anticancer agents.
-
Neuroscience: The analgesic and sedative properties of pyrrolo[3,4-c]pyridines suggest that the target core could yield new treatments for pain, anxiety, and other neurological disorders.
-
Infectious Diseases: The antimycobacterial and antiviral activities observed in related heterocyclic systems indicate the potential for developing new anti-infective agents based on the hexahydro-1-oxo-furo[3,4-C]pyridine scaffold.
Synthetic Strategies: A Gateway to Novel Chemical Space
The synthesis of the hexahydro-1-oxo-furo[3,4-C]pyridine core and its derivatives is a critical step in exploring its biological potential. Drawing from established methods for related heterocyclic systems, several synthetic routes can be envisioned.
A plausible synthetic approach could involve a multi-step sequence starting from a suitably substituted pyridine precursor. This could involve the construction of the fused furan ring followed by the formation of the lactam moiety.
Caption: A conceptual workflow for the synthesis of the hexahydro-1-oxo-furo[3,4-C]pyridine core.
Detailed Experimental Protocol: A Representative Synthetic Approach
The following is a generalized, representative protocol for the synthesis of a substituted hexahydro-1-oxo-furo[3,4-C]pyridine derivative, adapted from methodologies for similar heterocyclic systems.
Step 1: Synthesis of a Dihydropyridine Intermediate
-
To a solution of a suitable β-ketoester (1.0 eq) in ethanol, add the desired aldehyde (1.0 eq) and a source of ammonia, such as ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the dihydropyridine intermediate.
Step 2: Cyclization to form the Fused Furan Ring
-
Dissolve the dihydropyridine intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (2.0 eq), and a reagent containing a leaving group suitable for intramolecular cyclization, such as 2-chloroacetyl chloride (1.2 eq), dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the furo[3,4-c]pyridine derivative.
Step 3: Reduction and Lactam Formation
-
Subject the furo[3,4-c]pyridine derivative to catalytic hydrogenation using a catalyst such as Palladium on carbon (10 mol%) under a hydrogen atmosphere to reduce the pyridine ring.
-
Following the reduction, the ester functionality can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The resulting amino acid can then be cyclized to the lactam, the hexahydro-1-oxo-furo[3,4-C]pyridine core, using a peptide coupling reagent such as HATU or EDC/HOBt.
Biological Evaluation: A Framework for Discovery
A systematic biological evaluation is essential to uncover the therapeutic potential of novel hexahydro-1-oxo-furo[3,4-C]pyridine derivatives. A tiered screening approach is recommended, beginning with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising compounds.
Caption: A tiered workflow for the biological evaluation of novel hexahydro-1-oxo-furo[3,4-C]pyridine derivatives.
Experimental Protocols for Key Biological Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the potential anticancer activity of the synthesized compounds.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
2. Kinase Inhibition Assay
To investigate the mechanism of action for compounds showing anticancer activity, a kinase inhibition assay is crucial.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the target kinase (e.g., a specific cyclin-dependent kinase or receptor tyrosine kinase), the kinase substrate, and varying concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation period, add the ADP-Glo™ reagent to convert the ADP generated to ATP, and then add the kinase detection reagent to produce a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition. Determine the IC₅₀ value for each compound.
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: A Comparative Analysis
To facilitate the analysis of structure-activity relationships (SAR), it is essential to present the biological data in a clear and organized manner.
Table 1: In Vitro Cytotoxicity of Hypothetical Hexahydro-1-oxo-furo[3,4-C]pyridine Derivatives
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| HOFP-01 | H | H | >100 | >100 |
| HOFP-02 | 4-Fluorophenyl | H | 15.2 | 22.5 |
| HOFP-03 | 3,4-Dichlorophenyl | H | 5.8 | 8.1 |
| HOFP-04 | 4-Methoxyphenyl | CH₃ | 25.6 | 31.2 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Conclusion and Future Directions
The hexahydro-1-oxo-furo[3,4-C]pyridine core stands as a scaffold of significant untapped potential. By leveraging the wealth of knowledge from its structural analogs, a clear and compelling rationale emerges for its exploration as a source of novel therapeutics. The predicted biological activities, spanning oncology, neuroscience, and infectious diseases, offer multiple avenues for drug discovery programs. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to embark on the synthesis and characterization of new derivatives.
Future efforts should focus on the design and synthesis of diverse libraries of hexahydro-1-oxo-furo[3,4-C]pyridine derivatives to systematically explore the structure-activity relationships. High-throughput screening of these libraries against a broad range of biological targets will be instrumental in identifying initial lead compounds. Subsequent lead optimization, guided by medicinal chemistry principles and computational modeling, will be crucial in developing potent, selective, and drug-like candidates for further preclinical and clinical development. The journey to unlock the full therapeutic potential of the hexahydro-1-oxo-furo[3,4-C]pyridine core has just begun, and it promises to be a rewarding endeavor for the scientific community.
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The Furopyridine Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery
A Note on Isomer Specificity: This guide addresses the broader class of furopyridine compounds, a pharmacologically significant family of heterocyclic molecules. While the initial focus was on the furo[3,4-c]pyridine isomer, a comprehensive review of current scientific literature reveals a notable scarcity of specific data on its mechanism of action. However, extensive research is available for other isomers, such as furo[3,2-b]pyridine, furo[3,2-c]pyridine, and furo[2,3-b]pyridine. This guide will, therefore, provide an in-depth analysis of the well-established mechanisms of action for these prominent furopyridine scaffolds, offering valuable insights for researchers and drug development professionals working with this versatile molecular framework.
Introduction: The Furopyridine Core and its Therapeutic Potential
Furopyridines are bicyclic heterocyclic compounds consisting of a furan ring fused to a pyridine ring. This structural motif has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold." Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it an ideal candidate for interaction with a variety of biological targets. Derivatives of the furopyridine core have demonstrated a wide spectrum of pharmacological activities, with a particular prominence in oncology and inflammatory diseases.
The versatility of the furopyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the key mechanisms through which furopyridine derivatives exert their biological effects, focusing on their roles as kinase inhibitors and modulators of critical cellular signaling pathways.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for many furopyridine derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Furopyridines have been shown to target several key kinase families.
Cdc2-like Kinase (CLK) Inhibition
Derivatives of the furo[3,2-b]pyridine scaffold have emerged as potent and selective inhibitors of Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.[1] These serine/threonine kinases are crucial regulators of pre-mRNA splicing, an essential process for gene expression.[1] By inhibiting CLKs, these compounds can modulate alternative splicing events, which are often dysregulated in cancer, leading to the production of oncogenic protein variants.
The mechanism involves the furo[3,2-b]pyridine core acting as a scaffold that positions substituents to interact with the ATP-binding pocket of the CLK enzyme. This competitive inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are key components of the spliceosome. The altered splicing can affect the expression of critical genes involved in cell survival and proliferation.[2]
Caption: Furo[3,2-b]pyridine inhibition of CLK signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibition
Furo[2,3-b]pyridine derivatives have shown significant activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][4] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a validated target in cancer therapy.[2] The inhibitory activity of these compounds is often enhanced by the presence of a carbonitrile group, which can form key interactions within the ATP-binding site of the kinase.[5]
Modulation of PI3K/Akt/mTOR and JAK/STAT Pathways
The furo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[6] These pathways are central regulators of cell growth, proliferation, survival, and immune responses. Dysregulation of these pathways is a common feature in many cancers and inflammatory diseases.
The proposed mechanism involves the furo[3,2-c]pyridine derivatives interfering with the kinase activity of key components in these pathways, such as PI3K, Akt, mTOR, or JAKs. This leads to a downstream blockade of the signaling cascade, resulting in anti-proliferative and anti-inflammatory effects.
Caption: Furo[3,2-c]pyridine inhibition of PI3K/Akt/mTOR and JAK/STAT pathways.
Modulation of the Hedgehog Signaling Pathway
In addition to kinase inhibition, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development and progression of several types of cancer. These compounds have been shown to inhibit Hh signaling at the sub-micromolar level, representing a distinct mechanism of action from their kinase inhibitory counterparts.
Phosphodiesterase 4 (PDE4) Inhibition
The furo[3,2-c]pyridine scaffold has also been explored for the design of potent and selective inhibitors of Phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory and immune cells. This makes PDE4 an attractive target for anti-inflammatory therapies.
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of representative furopyridine derivatives against various biological targets.
| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |
| Furo[2,3-b]pyridine | Compound 4 | CDK2 | 0.24 µM | - | [3][4] |
| Furo[2,3-b]pyridine | Compound 14 | CDK2 | 0.93 µM | - | [3][4] |
| Furo[3,2-b]pyridine | Compound 12f | CLK1/2/4 | Potent Inhibition | - | [1][2] |
| Furo[3,2-b]pyridine | Compound 23a | Hedgehog Pathway | Sub-micromolar | Shh-LIGHT2 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of furopyridine compounds against a target kinase.
-
Reagents and Materials: Target kinase, substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), furopyridine compounds, DMSO, 96-well plates.
-
Compound Preparation: Dissolve furopyridine compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and buffer solution to each well of a 96-well plate.
-
Add the test furopyridine compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[6]
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Modulation
This protocol is used to investigate the effect of furopyridine compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and JAK/STAT.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media.
-
Treat the cells with various concentrations of the furopyridine compound for a specified time. Include an untreated control.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
The furopyridine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a range of potent biological activities. The primary mechanisms of action for the well-studied isomers, including furo[3,2-b]pyridine, furo[3,2-c]pyridine, and furo[2,3-b]pyridine, are centered around the inhibition of key protein kinases and the modulation of critical cellular signaling pathways. These findings underscore their significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases.
Future research should focus on expanding the chemical diversity of furopyridine libraries to explore a wider range of biological targets. Elucidating the structure-activity relationships for different isomers will be crucial for designing next-generation compounds with improved potency and selectivity. While the mechanism of action for the furo[3,4-c]pyridine isomer remains largely unexplored, the rich pharmacology of its related isomers provides a strong rationale for its investigation as a potentially valuable therapeutic scaffold.
References
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Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]
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Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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Němec, V., Hylsová, M., Maier, L., et al. (2018). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
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Spectroscopic Characterization of (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (3aR,7aR)-rel-5-(tert-butoxycarbonyl)hexahydro-1-oxo-furo[3,4-c]pyridine. This molecule, a bicyclic γ-lactam fused with a tetrahydrofuran ring and featuring a tert-butoxycarbonyl (Boc) protecting group, is of significant interest in medicinal chemistry and drug development due to its rigid scaffold and potential as a building block for more complex molecules. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from analogous structures and fundamental spectroscopic principles to provide a robust predictive analysis for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structure of (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine presents several key features that will be discernible through spectroscopic analysis. The presence of the Boc group, the γ-lactam, and the fused ring system gives rise to a unique spectroscopic fingerprint. Understanding the expected signals is crucial for reaction monitoring, quality control, and structural confirmation during its synthesis and subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule, both ¹H and ¹³C NMR will provide detailed information about the connectivity and stereochemistry of the bicyclic core.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The rigidity of the fused ring system will influence the coupling constants, providing valuable information about the relative stereochemistry. Due to the presence of the Boc group, restricted rotation around the N-C(O) bond may lead to the observation of rotamers at lower temperatures, which would manifest as a broadening or duplication of certain signals.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3a | 2.8 - 3.0 | m | - |
| H-4α | 3.6 - 3.8 | dd | J ≈ 12, 6 |
| H-4β | 3.4 - 3.6 | dd | J ≈ 12, 4 |
| H-6α | 3.9 - 4.1 | dd | J ≈ 10, 5 |
| H-6β | 3.7 - 3.9 | t | J ≈ 10 |
| H-7 | 2.0 - 2.2 | m | - |
| H-7a | 4.2 - 4.4 | m | - |
| Boc (t-butyl) | 1.4 - 1.5 | s | - |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the carbonyl groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactam) | 175 - 178 |
| C=O (Boc) | 154 - 156 |
| C(CH₃)₃ (Boc) | 80 - 82 |
| C(CH₃)₃ (Boc) | 28 - 29 |
| C-1 | - |
| C-3 | - |
| C-3a | 45 - 50 |
| C-4 | 40 - 45 |
| C-6 | 68 - 72 |
| C-7 | 30 - 35 |
| C-7a | 75 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds provide a characteristic spectrum. For N-Boc protected lactams, the carbonyl stretching frequencies are particularly informative.[3][4]
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Lactam) | 1740 - 1760 | Strong |
| C=O Stretch (Boc) | 1690 - 1710 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
The distinct separation of the two carbonyl stretching frequencies is a key diagnostic feature, with the lactam carbonyl appearing at a higher wavenumber due to ring strain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For Boc-protected compounds, fragmentation often involves the loss of the Boc group or its components.[2][5][6]
Predicted Fragmentation Pattern
Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. A characteristic fragmentation pathway involves the loss of the tert-butyl group or isobutene, followed by the loss of carbon dioxide from the Boc moiety.[6]
| Ion | Predicted m/z |
| [M+H]⁺ | 256.15 |
| [M+Na]⁺ | 278.13 |
| [M - C₄H₈ + H]⁺ | 200.09 |
| [M - Boc + H]⁺ | 156.09 |
Experimental Protocols
To obtain the spectroscopic data discussed above, the following standard laboratory procedures are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals and confirm the connectivity.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., CH₂Cl₂) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of the clean salt plate or ATR crystal before running the sample.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Acquisition:
-
Infuse the sample solution directly into the ion source.
-
Acquire the spectrum in positive ion mode.
-
Observe the mass-to-charge ratio for the parent ion and major fragments.
-
Visualizations
Molecular Structure with Numbering
Caption: Numbering scheme for (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine.
Key Spectroscopic Correlations Workflow
Caption: Workflow for structural elucidation using spectroscopic techniques.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine. This guide, based on established spectroscopic principles and data from analogous compounds, offers researchers a valuable predictive framework for identifying and characterizing this important heterocyclic building block. The detailed protocols and expected data will facilitate the efficient and accurate analysis of this compound in a research and development setting.
References
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ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]
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Gruber, T., Thompson, A. L., Odell, B., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
-
Nishida, J., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 35(2), 384–391. [Link]
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de Oliveira, R. B., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 7(4), 3567–3579. [Link]
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Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Introduction: The Architectural Significance of Bicyclic γ-Lactams
An In-Depth Technical Guide to the Initial Synthesis and Characterization of Bicyclic γ-Lactams
The γ-lactam, a five-membered cyclic amide, is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and pharmaceuticals.[1][2] When this planar ring system is fused or bridged to form a bicyclic structure, it introduces conformational rigidity and a three-dimensional architecture that can significantly enhance binding affinity and selectivity for biological targets. These bicyclic γ-lactams are key structural motifs in compounds ranging from anticonvulsants to HIV protease inhibitors and potential antibacterial agents.[3][4]
The synthetic challenge lies in controlling the stereochemistry and substitution of these often-complex frameworks. This guide provides an in-depth exploration of the core strategies for the initial synthesis of bicyclic γ-lactams, moving beyond simple procedural lists to dissect the mechanistic rationale behind key transformations. We will delve into powerful intramolecular cyclizations, elegant tandem reactions, and modern C-H activation techniques. Furthermore, this document establishes a systematic workflow for the unambiguous structural characterization of these novel chemical entities, ensuring the scientific rigor required for their advancement in research and development pipelines.
Part 1: Strategic Synthesis of the Bicyclic Core
The construction of the bicyclic γ-lactam framework is a testament to the ingenuity of modern organic synthesis. The choice of strategy is dictated by the desired ring fusion (e.g., [3.3.0], [4.3.0]), the required substitution pattern, and the need for stereochemical control.
Intramolecular Cyclization: Forging Rings from Linear Precursors
The most direct approach to bicyclic systems involves the cyclization of a carefully designed linear precursor. The effectiveness of this approach hinges on the strategic placement of reactive functional groups.
Ring-Closing Metathesis has emerged as a premier tool for forming cyclic structures due to its functional group tolerance and the reliability of catalysts like the Grubbs and Schrock systems.[5] The fundamental principle involves the intramolecular reaction of two terminal alkene moieties within a single molecule to form a new cycloalkene and volatile ethylene, which drives the reaction to completion.[5] For bicyclic γ-lactam synthesis, a diene-containing precursor, often derived from a parent γ-lactam like pyrrolidone, is subjected to a ruthenium catalyst.[6]
Causality in RCM: The choice of catalyst is critical. First-generation Grubbs catalysts are robust but may require higher temperatures. Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit much higher activity, allowing for lower catalyst loadings and reactions at room temperature, which is crucial for thermally sensitive substrates.[7] The inherent conformational preferences of the acyclic precursor often dictate the stereochemical outcome of the newly formed ring.
Caption: General workflow for bicyclic γ-lactam synthesis via RCM.
A more contemporary and atom-economical strategy involves the direct formation of a C-N bond via the activation of a seemingly unreactive C(sp³)-H bond.[8] This method avoids the pre-functionalization required for reactions like RCM. Catalytic systems, often based on rhodium or iridium, generate a reactive metal-nitrenoid intermediate from a precursor (e.g., a dioxazolone). This intermediate then inserts into a proximate C-H bond, forging the second ring.[9][10]
Expertise in C-H Amidation: The success of this reaction is profoundly influenced by sterics and electronics. The catalyst must be able to approach a specific C-H bond. The reaction is often regioselective for γ-C-H bonds (to form a 5-membered ring) due to the thermodynamic stability of the resulting transition state. Biocatalytic approaches using engineered enzymes can offer exceptional levels of enantioselectivity, providing access to optically pure products that are difficult to obtain otherwise.[9][11]
Tandem and Cascade Reactions: The Elegance of Efficiency
Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a pinnacle of synthetic efficiency.
A powerful one-pot, three-step tandem process has been developed for the direct synthesis of functionalized bicyclic γ-lactams from simple allylic trichloroacetimidates.[7] This sequence is a masterclass in leveraging the orthogonal reactivity of different catalytic systems.
-
Palladium(II)-Mediated Overman Rearrangement: An allylic trichloroacetimidate undergoes a[12][12]-sigmatropic rearrangement to form an N-allyltrichloroacetamide.[13] The use of chiral palladium catalysts can render this step enantioselective.[7]
-
Ring-Closing Metathesis (RCM): A Grubbs catalyst is then employed to perform an RCM reaction, forming the γ-lactam ring.
-
Kharasch Cyclization: The same Grubbs catalyst can then catalyze a radical cyclization to form the second ring.
Caption: The Overman/RCM/Kharasch tandem reaction cascade.
Radical-mediated cyclizations provide a robust method for forming fused bicyclic systems, particularly for β-lactams, but the principles extend to γ-lactam construction.[12] The key step is the generation of a radical which then adds intramolecularly to an unsaturated bond (an enyne, for example).[12][14] The reaction is typically initiated by a radical initiator like AIBN in the presence of a mediator such as tributyltin hydride (Bu₃SnH). The stereoselectivity is often controlled by the substrate, favoring the formation of the thermodynamically more stable cis-fused ring system.[12]
Part 2: Structural Elucidation and Characterization
The synthesis of a novel molecule is incomplete without its rigorous characterization. For bicyclic γ-lactams, a combination of spectroscopic and analytical techniques is essential to confirm the structure, stereochemistry, and purity.
Core Spectroscopic Methods
A triad of spectroscopic techniques forms the foundation of structural analysis.
| Technique | Purpose | Key Diagnostic Features for Bicyclic γ-Lactams |
| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework and connectivity. | ¹H NMR: Amide N-H proton (if present, broad singlet), diastereotopic protons on methylene groups adjacent to stereocenters, distinct coupling constants (J-values) revealing dihedral angles and thus stereochemistry.[15][16] |
| ¹³C NMR: Characteristic lactam carbonyl signal (~170-180 ppm), signals for bridgehead carbons.[15][16] | ||
| Mass Spec. (MS) | Confirms the molecular weight and provides fragmentation data. | Provides the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated exact mass. Fragmentation patterns can help differentiate isomers.[17] |
| Infrared (IR) | Identifies key functional groups. | A strong, sharp absorption band for the lactam carbonyl (C=O) stretch, typically found between 1680-1720 cm⁻¹.[15][16] |
Trustworthiness through Data Integration: No single technique is sufficient. The true structure is validated when the data from NMR (connectivity), MS (mass), and IR (functional groups) are all self-consistent and support the proposed bicyclic framework. For complex stereochemical assignments, advanced 2D NMR experiments like NOESY (for through-space correlations) are indispensable.
Caption: A systematic workflow for the characterization of novel compounds.
Definitive Analysis: X-Ray Crystallography
For novel bicyclic systems, especially those with multiple stereocenters, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous, three-dimensional map of the molecule, definitively establishing relative and absolute stereochemistry.[18] Obtaining diffraction-quality crystals can be a bottleneck, but the certainty it provides is unparalleled.
Part 3: Field-Proven Experimental Protocols
This section provides actionable, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a Bicyclic γ-Lactam via Tandem Overman/RCM
This protocol is adapted from a reported one-pot, three-step tandem process.[7]
Objective: To synthesize a functionalized bicyclic γ-lactam from an allylic trichloroacetimidate precursor.
Materials:
-
Allylic trichloroacetimidate substrate (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.05 equiv)
-
Grubbs' First Generation Catalyst (0.05 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the allylic trichloroacetimidate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in anhydrous toluene (to make a ~0.1 M solution).
-
Overman Rearrangement: Add PdCl₂ (0.05 equiv) to the solution. Heat the reaction mixture to 80-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Causality: The thermal conditions are necessary to facilitate the[12][12]-sigmatropic rearrangement.
-
Cooling and RCM Initiation: Cool the reaction mixture to room temperature. Once cooled, add Grubbs' First Generation Catalyst (0.05 equiv) in one portion. Expertise: Adding the RCM catalyst at room temperature prevents potential degradation and allows for a controlled initiation of the metathesis reaction.
-
RCM and Kharasch Cyclization: Stir the reaction at room temperature. The solution will typically darken. Continue stirring and monitoring by TLC for the formation of the final bicyclic product (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel.
-
Purification: Elute the column with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure bicyclic γ-lactam.
-
Characterization: Analyze the purified product using NMR, MS, and IR as described in Part 2.
Protocol 2: NMR Sample Preparation and Analysis
Objective: To prepare a sample for NMR analysis to elucidate its structure.
Materials:
-
Purified bicyclic γ-lactam (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (~0.6 mL)
-
NMR tube
-
Pipette
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, small vial.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (chloroform-d is common for non-polar to moderately polar compounds) to the vial. Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer.
-
Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) first. Based on the complexity, acquire 2D spectra (e.g., COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations, and HMBC for long-range ¹H-¹³C correlations) to piece together the molecular structure. Trustworthiness: The combination of these 2D experiments provides a self-validating system to trace the connectivity of the entire molecule from one end to the other.
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Marco-Contelles, J., et al. (1999). Stereoselective Synthesis of Fused Bicyclic beta-Lactams through Radical Cyclization of Enyne-2-azetidinones(1). The Journal of Organic Chemistry. [Link]
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Singh, G., et al. (2024). Advances in the Chemistry of β-Lactam and Its Medicinal Applications. ChemInform. [Link]
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Scott, J. D., & Spencer, R. W. (2008). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Combinatorial Science. [Link]
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Mykhailiuk, P. K., et al. (2015). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. The Journal of Organic Chemistry. [Link]
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Nagashima, H., et al. (1992). Transition metal catalyzed radical cyclization: new preparative route to .gamma.-lactams from allylic alcohols via the [3.3]-sigmatropic rearrangement of allylic trichloroacetimidates and the subsequent ruthenium-catalyzed cyclization of N-allyltrichloroacetamides. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
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Jarrahpour, A. A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. InTech. [Link]
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Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. [Link]
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Wang, S., et al. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society. [Link]
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Singh, M. S., & Singh, A. K. (2014). Advances in the chemistry of β-lactam and its medicinal applications. RSC Advances. [Link]
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Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. [Link]
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Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry. [Link]
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Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. ResearchGate. [Link]
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Reddy, C. R., et al. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. Nature Communications. [Link]
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Abad, A., et al. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules. [Link]
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Nubbemeyer, U. (2000). Synthesis of Bicyclic Lactams via Ring Closing Olefin Metathesis and Intramolecular Heck Reaction. Synlett. [Link]
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Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Lactam synthesis. Organic Chemistry Portal. [Link]
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Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology. [Link]
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Nagashima, H., et al. (1992). Transition metal catalyzed radical cyclization: new preparative route to .gamma.-lactams from allylic alcohols via the [3.3]-sigmatropic rearrangement of allylic trichloroacetimidates and the subsequent ruthenium-catalyzed cyclization of N-allyltrichloroacetamides. ACS Publications. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. [Link]
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Taktouk, S., et al. (2022). An efficient approach to 3,4-fused δ-lactone-γ-lactams bicyclic moieties as anti-Alzheimer agents. Structural Chemistry. [Link]
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Perreux, L., et al. (2003). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. [Link]
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Alcaide, B., & Almendros, P. (2021). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
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Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Scripps Research. [Link]
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Gunda, T. E., & Sztaricskai, F. (1997). The acylating potential of .gamma.-lactam antibacterials: base hydrolysis of bicyclic pyrazolidinones. Journal of Medicinal Chemistry. [Link]
-
Viceriat, A., et al. (2021). Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters. [Link]
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Vure, P. R., & Singh, M. S. (2013). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. International Journal of Peptides. [Link]
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Gibson, S. E., et al. (1999). β-, γ- and δ-Lactams as conformational constraints in ring-closing metathesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Santos, L. S., & Pilli, R. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. [Link]
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Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
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Mykhailiuk, P. K., et al. (2015). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. ResearchGate. [Link]
-
Moody, C. J., & Bagley, M. C. (1998). Synthesis of bicyclic γ-lactam derivatives by intramolecular carbene insertion and aza-Wittig reaction. Tetrahedron. [Link]
-
Gan, M., et al. (2019). Diastereoselective Synthesis of γ-Lactams and δ-Lactams via a Conjugate Addition-Initiated Tandem Reaction. Synlett. [Link]
-
Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]
-
Al-Amiery, A. A. (2012). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gao, Y., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of The American Society for Mass Spectrometry. [Link]
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A Comprehensive Technical Guide to the Stereoselective Synthesis of (3AR,7AR)-Rel-5-Boc-hexahydro-1-oxo-furo[3,4-C]pyridine
Abstract
This technical guide provides a detailed, research-informed exposition on a proposed stereoselective synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine. The furo[3,4-C]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, and the ability to control its stereochemistry is paramount for the development of novel therapeutics. This document outlines a rational synthetic strategy, grounded in established chemical principles and supported by peer-reviewed literature, designed for researchers, scientists, and professionals in drug development. The proposed pathway emphasizes stereocontrol through catalytic asymmetric hydrogenation and details each synthetic step with a focus on the underlying mechanistic considerations and practical execution.
Introduction: The Significance of the Furo[3,4-C]pyridine Scaffold
The fusion of furan and pyridine rings gives rise to a class of heterocyclic compounds known as furopyridines. These structures are of considerable interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The specific isomer, furo[3,4-c]pyridine, and its saturated derivatives, represent a structural motif that can mimic aspects of endogenous ligands, enabling interaction with a range of biological targets. The incorporation of a lactone ring and a Boc-protected piperidine introduces functionalities that can modulate pharmacokinetic and pharmacodynamic properties.
The stereochemistry of the ring fusion is critical to the biological activity of such molecules. The (3AR,7AR) relative configuration dictates a specific three-dimensional arrangement of the substituents, which in turn governs the molecule's interaction with chiral biological macromolecules such as enzymes and receptors. Therefore, the development of synthetic routes that provide precise control over this stereochemistry is a key objective in contemporary organic synthesis.
This guide proposes a robust and efficient pathway for the stereoselective synthesis of the title compound, commencing from commercially available starting materials.
Proposed Synthetic Strategy: A Multi-Step Approach to Stereochemical Control
The proposed synthesis is a multi-step sequence designed to build the target molecule with high stereoselectivity. The overall strategy can be dissected into three key stages:
-
Stage 1: Preparation of a Suitable Pyridine Precursor and N-Boc Protection. This involves the synthesis of a 3,4-disubstituted pyridine derivative, followed by the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Stage 2: Catalytic Asymmetric Hydrogenation. This is the cornerstone of the stereoselective approach, where the N-Boc protected pyridinium salt is subjected to catalytic hydrogenation to establish the cis-stereochemistry of the resulting piperidine ring.
-
Stage 3: Diastereoselective Reduction and Intramolecular Lactonization. The final stage involves the selective reduction of one of the ester functionalities to a primary alcohol, followed by an intramolecular cyclization to form the fused γ-lactone ring.
The following diagram provides a high-level overview of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of Dimethyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3,4-dicarboxylate
The synthesis commences with the commercially available cinchomeronic acid (3,4-pyridinedicarboxylic acid)[1].
Step 1: Esterification of Pyridine-3,4-dicarboxylic Acid
The diacid is first converted to its corresponding dimethyl ester to facilitate subsequent reactions.
-
Protocol:
-
Suspend pyridine-3,4-dicarboxylic acid (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The residue is taken up in a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford dimethyl pyridine-3,4-dicarboxylate.
-
Step 2: N-Boc Protection
The pyridine nitrogen is protected with a Boc group. This is a standard procedure for amine protection[2][3][4][5].
-
Protocol:
-
Dissolve dimethyl pyridine-3,4-dicarboxylate (1.0 eq) in anhydrous acetonitrile (10 vol).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the N-Boc protected pyridinium species.
-
Stage 2: Catalytic Asymmetric Hydrogenation for Stereocontrol
This is the critical stereochemistry-determining step. The activated N-Boc pyridinium salt is subjected to asymmetric hydrogenation using a chiral catalyst to selectively form the cis-diastereomer. Iridium or Rhodium-based catalysts with chiral phosphine ligands are highly effective for this transformation[6][7][8][9].
-
Causality of Experimental Choice: The activation of the pyridine ring as a pyridinium salt enhances its susceptibility to hydrogenation by lowering the aromatic stabilization energy. The use of a chiral catalyst, such as an Iridium complex with a chiral bisphosphine ligand (e.g., (R)-SynPhos), creates a chiral environment around the metal center, leading to a diastereoselective transfer of hydrogen to one face of the substrate.
-
Protocol:
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 eq) and a suitable chiral ligand (e.g., (R)-SynPhos, 0.0055 eq) in a degassed solvent mixture (e.g., PhMe/CH₂Cl₂, 1:1) is stirred at room temperature for 30 minutes to form the active catalyst.
-
This catalyst solution is transferred to a stainless-steel autoclave containing the N-Boc-3,4-bis(methoxycarbonyl)pyridinium salt (1.0 eq).
-
The autoclave is purged with hydrogen gas and then pressurized to 600 psi.
-
The reaction is stirred at 28 °C for 20-24 hours.
-
After carefully releasing the hydrogen, the reaction is quenched with a saturated aqueous solution of sodium carbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield dimethyl cis-1-(tert-butoxycarbonyl)piperidine-3,4-dicarboxylate.
-
| Parameter | Condition | Rationale |
| Catalyst | [{Ir(cod)Cl}₂]/(R)-SynPhos | Provides high enantioselectivity in asymmetric hydrogenation of pyridinium salts[6]. |
| Solvent | PhMe/CH₂Cl₂ | Solubilizes both the substrate and the catalyst. |
| Pressure | 600 psi H₂ | Sufficient pressure to drive the hydrogenation to completion. |
| Temperature | 28 °C | Mild conditions to maintain catalyst stability and selectivity. |
Stage 3: Diastereoselective Reduction and Intramolecular Lactonization
The final steps involve the formation of the fused lactone ring.
Step 4: Selective Reduction of the C4-Ester
One of the two ester groups needs to be selectively reduced to a primary alcohol. The C4 ester is chosen for reduction.
-
Causality of Experimental Choice: The choice of reducing agent is critical to avoid over-reduction or reduction of both ester groups. A mild and selective reducing agent is required.
-
Protocol:
-
Dissolve dimethyl cis-1-(tert-butoxycarbonyl)piperidine-3,4-dicarboxylate (1.0 eq) in anhydrous THF (20 vol) and cool to -78 °C under an inert atmosphere.
-
Add a solution of lithium borohydride (LiBH₄, 1.1 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated.
-
Purification by column chromatography affords methyl cis-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine-3-carboxylate.
-
Step 5: Intramolecular Lactonization
The final step is the acid-catalyzed intramolecular cyclization of the hydroxy-ester to form the desired γ-lactone.
-
Protocol:
-
Dissolve the hydroxy-ester from the previous step (1.0 eq) in a suitable solvent such as toluene (20 vol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the methanol formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine.
-
The following diagram illustrates the key chemical transformations in the proposed synthesis.
Caption: Key chemical transformations in the proposed synthesis.
Characterization and Validation
The successful synthesis of the target molecule would be confirmed through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structure of the final product and all intermediates. The coupling constants and NOE correlations in the ¹H NMR spectrum will be crucial for confirming the cis-relative stereochemistry of the protons at the ring junction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the lactone carbonyl (around 1770 cm⁻¹) and the carbamate carbonyl (around 1690 cm⁻¹).
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis will be used to determine the enantiomeric excess (ee) of the product from the asymmetric hydrogenation step.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded strategy for the stereoselective synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine. By leveraging a catalytic asymmetric hydrogenation of a pyridinium salt, the proposed route offers a high degree of control over the crucial cis-stereochemistry of the fused ring system. The subsequent selective reduction and lactonization steps are based on reliable and well-established synthetic methodologies. This guide provides a valuable resource for researchers and professionals in the field of drug discovery and development, offering a clear and actionable pathway for the synthesis of this important heterocyclic scaffold.
References
- Zhou, Y.-G. Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012, 51(37), 9294-9296.
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Renom-Carrasco, M., et al. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 2016 , 22(28), 9528-9532.[7][10]
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Wang, D., et al. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 2014 , 53(47), 12761-12764.[8]
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Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022 , 27(15), 4813.[9]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available online: [Link][4]
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- Chen, G., et al. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Journal of the American Chemical Society, 2020, 142(3), 1143-1148.
- Grehn, L., et al. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013, 11(36), 6038-6056.
- Chen, G., et al. Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science, 2021, 373(6554), 543-549.
- Tanaka, F., et al. Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes.
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- Wang, Q., et al. Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles.
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Wikipedia. Pyridinedicarboxylic acid. Available online: [Link][1]
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Methodological & Application
Application Note: (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine as a Conformationally Restricted Piperidine Bioisostere in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the piperidine ring stands out as a privileged scaffold, integral to the structure of over a hundred approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties such as aqueous solubility while providing a three-dimensional vector for substituent placement.[3] However, the conformational flexibility of a simple piperidine ring can lead to entropic penalties upon binding to a biological target and potential off-target effects. To address this, medicinal chemists increasingly turn to conformationally restricted bioisosteres—structural mimics that lock the core into a more defined shape. The bicyclic scaffold, (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, represents a sophisticated building block that serves as a rigid surrogate for 4-substituted piperidines, offering a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties.[4][5]
This guide provides a detailed overview of the strategic application of this furo[3,4-c]pyridine scaffold, outlining its structural benefits, core synthetic transformations, and protocols for its use in drug development workflows.
Structural Analysis and Physicochemical Properties
The core utility of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine lies in its rigid bicyclic structure. The fusion of a γ-lactone ring to the piperidine core severely restricts the accessible conformations, pre-organizing the molecule for target binding. This rigidity can enhance binding affinity by minimizing the entropic cost of receptor-ligand interaction.[4] The cis-fusion of the two rings creates a defined V-shape, positioning the nitrogen atom and its substituents in a predictable spatial orientation relative to the lactone moiety.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application as a synthetic building block. It renders the amine nucleophilicity inert under many reaction conditions, allowing for selective modifications elsewhere, and can be removed under specific acidic conditions to reveal the secondary amine for further functionalization.[6]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | tert-butyl (3aR,7aR)-1-oxohexahydro-1H-furo[3,4-c]pyridine-5(3H)-carboxylate |
| CAS Number | 1094448-62-9 |
| Appearance | White to off-white solid |
Caption: Structure of the furo[3,4-c]pyridine scaffold.
Core Synthetic Transformations and Protocols
The primary utility of this scaffold is as a synthetic intermediate. The Boc-protected nitrogen is the key handle for diversification. The typical workflow involves deprotection followed by functionalization of the newly liberated secondary amine.
Protocol 2.1: Boc Deprotection
Causality: The Boc group is an acid-labile protecting group. Its removal is achieved by protonating the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine salt.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. The choice of acid and solvent depends on the stability of other functional groups in the molecule.
Method A: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected furo[3,4-c]pyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Addition: Add TFA (5-10 equiv) dropwise to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting trifluoroacetate salt can often be used directly in the next step or neutralized.
Method B: Deprotection using HCl in Dioxane This method is preferable when the final product is desired as a hydrochloride salt, which is often more crystalline and easier to handle.[7]
-
Suspension: Suspend the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until reaction completion is confirmed by LC-MS.[6][8]
-
Isolation: Evaporate the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine. Trituration with diethyl ether may be required to afford a free-flowing solid.[7]
Table 2: Comparison of Common Boc Deprotection Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| TFA / DCM | 20-50% TFA, RT, 1-4 h | Fast, efficient, volatile byproducts. | TFA is corrosive; may cleave other acid-sensitive groups. |
| 4M HCl / Dioxane | RT, 2-4 h | Yields crystalline HCl salt, easy work-up.[7] | Dioxane is a peroxide former; HCl is corrosive. |
| Aqueous Reflux | H₂O, 100 °C, 1-15 min | Green solvent, fast for some substrates.[6][9] | High temperature; not suitable for thermally sensitive molecules. |
Protocol 2.2: N-Functionalization of the Deprotected Scaffold
Once deprotected, the secondary amine is a versatile nucleophile for introducing a wide array of substituents, which is a critical step for exploring the structure-activity relationship (SAR) of a new chemical series.
Method A: Reductive Amination This is a robust method for forming C-N bonds by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
-
Salt Neutralization (if applicable): If starting from the amine salt, dissolve it in a suitable solvent (e.g., methanol, dichloroethane) and add a base (e.g., triethylamine, diisopropylethylamine, 1.1 equiv) to liberate the free amine.
-
Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 equiv) and stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) and continue stirring at room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM, EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Method B: N-Arylation (Buchwald-Hartwig Amination) For introducing aryl or heteroaryl substituents, palladium-catalyzed cross-coupling is the method of choice.
-
Reaction Setup: In a reaction vessel, combine the deprotected amine (1.0 equiv), the aryl halide (or triflate, 1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2.0 equiv).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify by column chromatography.
Caption: General workflow for diversification.
Case Study: Application in Kinase Inhibitor Design
The furo[3,4-c]pyridine scaffold is an excellent choice for designing kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that orients key pharmacophoric elements into the ATP binding site. The rigid nature of this scaffold can help position a "hinge-binding" motif and a solvent-front-directed side chain with high precision.
Hypothetical Design Rationale:
-
Core Scaffold: The furo[3,4-c]pyridine acts as a rigid core, mimicking a piperidine often found in Type II kinase inhibitors.
-
Hinge-Binding Moiety: An aminopyrimidine group can be installed via N-arylation to form hydrogen bonds with the kinase hinge region.
-
Solvent-Front Moiety: A substituted aryl group can be introduced via reductive amination to interact with the solvent-exposed region, providing potency and selectivity.
Caption: Synthetic pathway for a hypothetical kinase inhibitor.
Compounds bearing the furopyridine scaffold have been reported as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and cdc-like kinases (CLKs).[10] The structural rigidity and defined exit vectors make this an attractive and valuable building block for generating novel intellectual property in competitive therapeutic areas.
Conclusion
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists aiming to overcome the challenges associated with flexible scaffolds. Its conformationally restricted nature provides a solid platform for designing potent and selective ligands with potentially superior drug-like properties. The straightforward protocols for deprotection and subsequent N-functionalization allow for its seamless integration into drug discovery programs, enabling the rapid exploration of chemical space and the development of next-generation therapeutics.
References
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
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- Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.
- User discussion on Boc deprotection of pyridinium salts. ResearchGate.
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Kim, M., Koo, Y., & Hong, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. Available at: [Link]
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Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Organic & Biomolecular Chemistry. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Experimental protocol for the synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
An Application Note and Protocol for the Synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
Introduction
The furo[3,4-c]pyridine scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure makes it an attractive framework for the development of novel therapeutic agents. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for further functionalization, making (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine a key intermediate in medicinal chemistry and drug discovery programs. This document provides a detailed experimental protocol for the synthesis of this compound, drawing upon established methodologies for related structures. The presented protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Synthetic Strategy
The proposed synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine commences with the protection of a commercially available starting material, followed by a series of transformations to construct the bicyclic furo[3,4-c]pyridine core. The key steps involve the formation of an amide bond, followed by an intramolecular cyclization to yield the target lactam. The stereochemistry of the final product is controlled by the stereochemistry of the starting material.
Caption: Synthetic workflow for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine.
Materials and Reagents
| Reagent | Grade | Supplier |
| cis-4-(Hydroxymethyl)piperidine-3-carboxylic acid | ≥95% | Commercially available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade | Commercially available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially available |
| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory prepared | N/A |
| Brine | Laboratory prepared | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Experimental Protocol
Step 1: Synthesis of tert-Butyl cis-3-(hydroxymethyl)piperidine-1,3-dicarboxylate
Rationale: This initial step involves the protection of the secondary amine of the piperidine ring with a Boc group. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.[1][2] The use of triethylamine (TEA) as a base is crucial to neutralize the acid generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.
Procedure:
-
To a stirred solution of cis-4-(hydroxymethyl)piperidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 2.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
Rationale: This step involves an intramolecular lactonization to form the desired bicyclic product. The carboxylic acid and the primary alcohol of the intermediate from Step 1 are coupled to form the lactone ring. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid to facilitate amide bond formation.[3][4] Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions and minimize racemization by forming a more stable active ester intermediate.[5][6][7] Anhydrous N,N-Dimethylformamide (DMF) is used as the solvent due to its high polarity, which helps to dissolve the reactants and facilitate the reaction.
Procedure:
-
Dissolve the crude tert-butyl cis-3-(hydroxymethyl)piperidine-1,3-dicarboxylate (1.0 eq.) from Step 1 in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and hydroxybenzotriazole (HOBt, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash with water (3 x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc protection (Step 1) | Insufficient Boc₂O or base, or presence of moisture. | Use a slight excess of Boc₂O (1.2 eq.) and ensure all reagents and solvents are anhydrous. Extend the reaction time. |
| Low yield in lactonization (Step 2) | Incomplete reaction or degradation of the product. | Ensure all reagents are fresh and anhydrous. Monitor the reaction closely and consider lowering the temperature if degradation is observed. |
| Difficult purification | Presence of byproducts. | Optimize the reaction conditions to minimize byproduct formation. Use a different solvent system for column chromatography. |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, and consult the Material Safety Data Sheets (MSDS) before use.
-
Dichloromethane and N,N-Dimethylformamide are hazardous solvents and should be handled with appropriate caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently synthesize this valuable intermediate for their drug discovery and development efforts. The protocol is designed to be robust and reproducible, with troubleshooting guidelines to address potential challenges.
References
- Vertex AI Search, Amine to Amide (EDC + HOBt) - Common Organic Chemistry,
- BenchChem, Application Notes and Protocols for Amide Bond Formation using EDC and H
- American Chemical Society, A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
- National Institutes of Health, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents,
- Luxembourg Bio Technologies, Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings,
- BenchChem, Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- BenchChem, Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- CSIR-NIScPR, Facile synthesis of 3-amino substituted piperidines
- PubMed Central, Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Assay Development Using Furo[3,4-c]pyridine Scaffolds
Introduction: The Furo[3,4-c]pyridine Scaffold - An Emerging Heterocycle in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ongoing search for novel molecular scaffolds that can address challenging biological targets. Among the myriad of heterocyclic systems, furopyridines—which feature a fused furan and pyridine ring—have garnered significant attention.[1] These structures are present in a range of biologically active compounds and offer a unique combination of physicochemical properties conducive to drug development.[2] Specifically, the furo[3,4-c]pyridine isomer, while less explored than its counterparts, presents a compelling structural framework for interacting with key biological macromolecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays for compounds built around the furo[3,4-c]pyridine core. We will delve into two primary therapeutic areas where this scaffold and its derivatives have shown promise: the inhibition of immune effector proteins and the modulation of protein kinase activity. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Part 1: Targeting Immune Cytotoxicity - Dihydrofuro[3,4-c]pyridines as Perforin Inhibitors
A groundbreaking application for derivatives of the furo[3,4-c]pyridine scaffold has been identified in the modulation of the immune system. Specifically, dihydrofuro[3,4-c]pyridines have been discovered as the first class of small-molecule inhibitors of perforin, a key protein in cell-mediated cytotoxicity.[3][4] Perforin is a pore-forming glycoprotein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells.[3] While essential for immune defense, excessive perforin activity can contribute to autoimmune diseases and transplant rejection. Therefore, inhibitors of perforin are of significant therapeutic interest.
Mechanism of Perforin-Mediated Cell Lysis
Understanding the mechanism of perforin action is crucial for designing relevant assays. Upon recognition of a target cell, CTLs and NK cells release granules containing perforin and granzymes into the immunological synapse. Perforin monomers then bind to the target cell membrane and oligomerize to form pores, which allow granzymes to enter the cell and induce apoptosis.[3]
Caption: A simplified diagram of perforin-mediated cytotoxicity.
Primary Assay: Chromium-51 Release Assay for Perforin Inhibition
The gold-standard method for quantifying cell lysis is the chromium-51 (⁵¹Cr) release assay.[5] This assay measures the integrity of the cell membrane by quantifying the release of pre-loaded radioactive ⁵¹Cr from the cytoplasm of target cells upon lysis.
Rationale for Experimental Choices:
-
Target Cells: Jurkat T lymphoma cells are a common choice as they are susceptible to perforin-mediated lysis.[3]
-
Effector: Recombinant perforin is used in the primary screen to ensure that the inhibitory activity is directly against the protein and not due to interference with cellular machinery.[3]
-
Detection: ⁵¹Cr is a gamma-emitter, which allows for straightforward and sensitive detection using a gamma counter.[5]
Experimental Protocol: ⁵¹Cr Release Assay
Materials:
-
Target cells (e.g., Jurkat T lymphoma cells)
-
Recombinant human perforin
-
Chromium-51 (Na₂⁵¹CrO₄)[5]
-
Complete RPMI 1640 medium with 10% FBS
-
96-well round-bottom plates
-
Triton X-100 or another suitable detergent
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Assay Setup:
-
In a 96-well round-bottom plate, add 50 µL of the labeled target cell suspension to each well (3,000 cells/well).[6]
-
Prepare serial dilutions of the furo[3,4-c]pyridine compounds in the assay medium. Add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of recombinant perforin to the wells. The final concentration of perforin should be predetermined to cause approximately 70-80% cell lysis.
-
Controls:
-
-
Incubation and Detection:
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.[6]
-
Centrifuge the plate at 350 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a LumaPlate™ or appropriate tubes for gamma counting.[7]
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percent specific lysis using the following formula:[5] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percent inhibition (relative to a no-compound control) against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Secondary Assay: Cell-Based NK Cell-Mediated Cytotoxicity Assay
To validate the activity of hit compounds in a more physiologically relevant context, a secondary assay using an intact natural killer (NK) cell line is employed.[3] This assay confirms that the compounds can inhibit perforin released from effector cells and are active in a co-culture system.
Experimental Protocol: NK Cell-Mediated Cytotoxicity Assay
This protocol is similar to the primary assay, with the key difference being the use of effector cells instead of recombinant perforin.
-
Prepare ⁵¹Cr-labeled target cells (e.g., K562 leukemia cells, which are sensitive to NK cell-mediated lysis) as described above.[3]
-
Effector Cells: Use a human NK cell line (e.g., KHYG-1) as effector cells.
-
Co-incubation: In a 96-well plate, mix the labeled target cells with the NK effector cells at a predetermined effector-to-target (E:T) ratio (e.g., 10:1).[6]
-
Add the furo[3,4-c]pyridine compounds at various concentrations.
-
Incubate, harvest the supernatant, and measure ⁵¹Cr release as described in the primary assay.
Data Presentation: Structure-Activity Relationship (SAR) of Dihydrofuro[3,4-c]pyridine Perforin Inhibitors
The following table summarizes the structure-activity relationship for a series of dihydrofuro[3,4-c]pyridine analogues, demonstrating the impact of substitutions on inhibitory potency.[8]
| Compound ID | R Group | IC₅₀ (µM) |
| 1 | 2-Benzofuran | 2.7 |
| 2 | 4-Methoxy-2-benzofuran | 6.7 |
| 3 | 5-Methoxy-2-benzofuran | 2.4 |
| 4 | 6-Methoxy-2-benzofuran | 7.2 |
| 5 | 7-Methoxy-2-benzofuran | 3.0 |
| 6 | Unsubstituted Benzofuran | 8.2 |
Part 2: Exploring Furo[3,4-c]pyridines as Protein Kinase Inhibitors
While the inhibition of perforin is a specific application, the furo[3,4-c]pyridine scaffold holds potential for broader applications, particularly as protein kinase inhibitors. Many successful kinase inhibitors incorporate fused heterocyclic scaffolds.[9] For instance, the related furo[3,2-b]pyridine scaffold has been identified as a source of highly selective inhibitors of cdc-like kinases (CLKs).[9] Given the structural similarities, it is plausible that furo[3,4-c]pyridines could also target the ATP-binding site of various kinases.
General Workflow for Kinase Inhibitor Discovery
The discovery and validation of kinase inhibitors typically follow a standardized workflow, moving from broad screening to detailed mechanistic studies.
Caption: A general workflow for the discovery and validation of kinase inhibitors.
Biochemical Screening Assays: HTRF and Fluorescence Polarization
For the initial high-throughput screening (HTS) of a furo[3,4-c]pyridine compound library, robust and sensitive biochemical assays are required. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are two widely used technologies.
1. HTRF Kinase Assay
Principle: HTRF is a FRET-based technology that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody recognizes the phosphorylated substrate, bringing it into close proximity with an XL665-labeled streptavidin that binds to a biotinylated tag on the substrate. This proximity results in a FRET signal that is proportional to the kinase activity.[8]
Experimental Protocol: HTRF KinEASE™ TK Assay
Materials:
-
Tyrosine kinase of interest
-
HTRF KinEASE™ TK substrate (biotinylated)
-
HTRF KinEASE™ Eu-cryptate labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
ATP
-
Assay buffer and detection buffer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the furo[3,4-c]pyridine compound dilutions.
-
Add 4 µL of the kinase and TK substrate mixture.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture (Eu-cryptate antibody and Streptavidin-XL665 in detection buffer containing EDTA).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Determine the percent inhibition and calculate IC₅₀ values.
-
2. Fluorescence Polarization (FP) Kinase Assay
Principle: FP assays measure the binding of a fluorescently labeled tracer to a protein. In a competitive FP assay for kinase inhibitors, a fluorescently labeled ATP competitive ligand (tracer) binds to the kinase, resulting in a high FP signal. Unlabeled inhibitors from the furo[3,4-c]pyridine library will compete with the tracer for binding to the kinase, causing a decrease in the FP signal.[10]
Experimental Protocol: Competitive FP Kinase Assay
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a known ATP-competitive inhibitor)
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a 384-well black plate, add the kinase, tracer, and assay buffer.
-
Add the furo[3,4-c]pyridine compounds at various concentrations.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in polarization (mP) is proportional to the displacement of the tracer by the test compound.
-
Calculate IC₅₀ values from the dose-response curves.
-
Cell-Based Secondary Assay: MTT Cytotoxicity Assay
Following the identification of hits from biochemical screens, it is essential to assess their effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line relevant to the targeted kinase (e.g., A549 for an EGFR inhibitor)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the furo[3,4-c]pyridine compounds for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C.
-
-
Detection and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The furo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The demonstrated activity of its dihydro- derivatives as perforin inhibitors opens up new avenues for the treatment of immune-related disorders. The detailed protocols provided herein for the chromium-51 release assay offer a robust framework for screening and characterizing such inhibitors.
Furthermore, the structural features of the furo[3,4-c]pyridine core make it an attractive candidate for the development of kinase inhibitors. The HTRF and Fluorescence Polarization assays described provide high-throughput methods for initial screening campaigns. By following a systematic assay development cascade, from biochemical screening to cell-based validation, researchers can effectively explore the therapeutic potential of this versatile scaffold. Future work should focus on the synthesis of diverse furo[3,4-c]pyridine libraries and their evaluation against a broad range of biological targets to fully unlock the potential of this intriguing heterocyclic system.
References
-
ChemBK. (2024, April 9). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE - Physico-chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship.... Retrieved from [Link]
-
PubMed Central. (n.d.). Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. Retrieved from [Link]
-
RSC Publishing. (2025, January 15). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 5,7-dihydrofuro[3,4-b]pyridine. Retrieved from [Link]
-
SciSpace. (n.d.). Standard 4-hours Chromium-51 (51Cr) Release Assay. Retrieved from [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
Rutgers New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]
-
ResearchGate. (2025, December 20). (PDF) Standard 4-hours Chromium-51 (51Cr) Release Assay. Retrieved from [Link]
-
Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
Sources
- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.co.jp [revvity.co.jp]
- 5. scispace.com [scispace.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocols for the Deprotection of 5-Boc-hexahydro-1-oxo-furo[3,4-C]pyridine
An Application Guide for Researchers
Abstract
The hexahydro-1-oxo-furo[3,4-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in areas targeting the central nervous system and infectious diseases.[1][2] Its synthesis often involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine to modulate reactivity and solubility. The removal of this Boc group is a critical final step to yield the free amine, which serves as a versatile handle for further chemical elaboration. This application note provides a detailed guide for researchers on the effective deprotection of 5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine. We present two robust, field-proven protocols utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane, respectively. This guide delves into the underlying chemical principles, provides step-by-step experimental procedures, and discusses critical parameters for reaction success, including troubleshooting and safety considerations.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. Its popularity stems from its general stability towards nucleophiles and basic conditions, allowing for selective reactions at other sites within a molecule.[3] However, its key strategic advantage lies in its lability under acidic conditions, which facilitates its clean and efficient removal.[4][5]
The deprotection of 5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine is a gateway reaction. The resulting secondary amine hydrochloride or trifluoroacetate salt is a key building block for constructing libraries of compounds in drug discovery programs.[6][7] The choice of deprotection method is therefore critical, as it must be high-yielding and clean, without compromising the integrity of the bicyclic lactam core, which contains an acid-sensitive furan-derived ring system.[8][9]
The Chemistry of Acid-Mediated Boc Deprotection
Understanding the reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The acid-catalyzed cleavage of a Boc group is a robust E1 elimination reaction.[10][11]
The process unfolds in three primary steps:
-
Protonation: The strong acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate, making it a better leaving group.[12]
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[10][11]
-
Decarboxylation & Salt Formation: The carbamic acid rapidly decomposes into carbon dioxide (CO₂) gas and the free secondary amine.[10] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).
This mechanism generates two key byproducts: the tert-butyl cation and CO₂ gas. The tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate, a side reaction that must be considered.[5] The evolution of gases necessitates that the reaction is not performed in a sealed system.[10]
Protocol Selection: A Comparative Analysis
The choice between a strong, aggressive acid like TFA and a milder system like HCl in an organic solvent depends on the substrate's stability, the desired final salt form, and downstream processing requirements.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in 1,4-Dioxane |
| Reagent Strength | Very Strong Acid | Moderately Strong Acid |
| Reaction Speed | Very Fast (typically < 1 hour) | Fast (typically 0.5 - 4 hours)[13] |
| Work-up | Evaporation of TFA/DCM, often requires trituration with ether to precipitate the salt.[14] | Simple evaporation of solvent and excess HCl often yields a solid product.[15][16] |
| Pros | High potency ensures complete reaction. | Milder conditions reduce risk of side reactions.[13] Easier work-up. Final product is a chloride salt, which is often preferred in pharmaceutical development. |
| Cons/Potential Issues | Harshness can degrade sensitive functional groups.[17] TFA salts can be hygroscopic or oily and difficult to handle. Residual TFA can be problematic for subsequent steps. | 1,4-Dioxane is a peroxide-former and requires careful handling and storage. Reaction may be slower for sterically hindered substrates. |
| Best For | Robust substrates where speed is critical. | Substrates with acid-sensitive functionalities, such as the furo-lactam core. When a crystalline HCl salt is desired for ease of handling and purification. |
For the 5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine substrate, the furan ring's potential sensitivity to strong acid makes Protocol 2 (HCl in 1,4-Dioxane) the generally recommended starting point to minimize the risk of byproduct formation.[1][8]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the procedural steps, coupled with in-process monitoring, will ensure reliable and reproducible outcomes.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is effective but should be used with caution given the substrate. It is best performed on a small scale initially to assess substrate stability.
Materials:
-
5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Diethyl ether, anhydrous
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq). A common reaction cocktail is a 20-50% solution of TFA in DCM.[11][17]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The product should be significantly more polar than the starting material. A typical mobile phase for TLC is 10% Methanol in DCM.
-
Work-up: Once the starting material is consumed (typically 1-2 hours), concentrate the reaction mixture in vacuo using a rotary evaporator. Co-evaporate with DCM or toluene (2x) to remove excess TFA.
-
Isolation: The resulting residue, often an oil, is the crude trifluoroacetate salt. To obtain a solid, add cold anhydrous diethyl ether and stir or sonicate vigorously. The product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
Self-Validation & Troubleshooting:
-
Expected Outcome: A white to off-white solid should be obtained in >90% yield.
-
Incomplete Reaction: If starting material remains after 2 hours, add an additional 2-3 equivalents of TFA and continue stirring.
-
Product is an Oil: If the product fails to solidify upon ether addition, it may be hygroscopic. Ensure all solvents are anhydrous. Alternatively, the crude oil can be dissolved in a minimal amount of methanol and precipitated with ether.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This is the preferred method for this substrate, offering a milder and often cleaner reaction profile.
Materials:
-
5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine
-
4M solution of HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether, anhydrous
-
Round-bottom flask with stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine (1.0 eq).
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (10-20 eq of HCl) directly to the substrate.[13][15] The substrate may dissolve upon addition of the reagent.
-
Reaction: Stir the solution at room temperature. A precipitate of the hydrochloride salt may form as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 30 minutes to 4 hours.[13][18]
-
Work-up & Isolation: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess HCl.[15][16] The resulting solid is the crude hydrochloride salt.
-
Purification: To remove non-polar impurities, triturate the solid by adding anhydrous diethyl ether, stirring for 15-30 minutes, and collecting the solid by filtration. Wash the filter cake with fresh diethyl ether and dry under high vacuum.
Self-Validation & Troubleshooting:
-
Expected Outcome: A crystalline white solid, the hydrochloride salt, should be obtained in >95% yield.
-
Slow Reaction: If the reaction is sluggish, gentle warming to 30-40 °C can be applied, but monitor carefully for any signs of decomposition (darkening of the solution).
-
Solubility Issues: If the starting material is not fully soluble in the HCl/dioxane solution, a co-solvent like anhydrous DCM or ethyl acetate can be added.
Safety and Handling
-
Acids: Both TFA and concentrated HCl solutions are highly corrosive and volatile. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. 1,4-Dioxane can form explosive peroxides upon storage and exposure to air. Use only fresh, inhibitor-free solvents and handle them in a fume hood.
-
Gas Evolution: Boc deprotection releases CO₂ and isobutylene gas. Ensure the reaction apparatus is vented (e.g., with a drying tube or needle outlet) to prevent pressure buildup.[10]
Characterization of the Final Product
The deprotected product, hexahydro-1-oxo-furo[3,4-c]pyridine hydrochloride (or trifluoroacetate), should be characterized to confirm its identity and purity.
-
¹H NMR: Expect the disappearance of the large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. A broad signal corresponding to the N-H protons of the ammonium salt will appear.
-
Mass Spectrometry (ESI+): The observed mass should correspond to the protonated free amine [M+H]⁺.
-
Purity: Purity can be assessed by HPLC or quantitative NMR.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
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ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Krasavin, M., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (NIH). [Link]
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ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. PubMed. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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ResearchGate. (2016). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
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Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
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ResearchGate. Extent of Boc-deprotection reactivity. [Link]
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PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
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Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]
-
PubMed. (2020). Debenzylative Cycloetherification as a Synthetic Tool in the Diastereoselective Synthesis of 3,6-Disubstituted Hexahydro-2 H-furo[3,2- b]pyrroles, PDE1 Enzyme Inhibitors with an Antiproliferative Effect on Melanoma Cells. [Link]
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2025). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. [Link]
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University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Royal Society of Chemistry. (2012). Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. [Link]
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Application in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome.[1] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[3][4] This has made kinases one of the most important classes of drug targets in the 21st century.[5]
The development of small-molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[3] These inhibitors are designed to block the activity of specific oncogenic kinases, thereby interrupting the aberrant signaling pathways that drive tumor growth.[3] As of 2021, over 80 kinase inhibitors have received clinical approval worldwide, the majority for cancer treatment.[2]
The journey of developing a kinase inhibitor, from initial hit identification to a clinically effective drug, is a multidisciplinary endeavor where synthetic and medicinal chemistry play a pivotal role.[3] Chemists are tasked with designing and synthesizing compounds with high potency, selectivity, and favorable pharmacokinetic properties.[6] This guide provides an in-depth overview of the synthetic strategies and key experimental protocols employed in the discovery and development of kinase inhibitors, aimed at researchers, scientists, and drug development professionals.
I. Synthetic Strategies in Kinase Inhibitor Development
The vast majority of kinase inhibitors are designed to be competitive with ATP, the natural substrate for kinases.[7] The ATP-binding pocket, although conserved across the kinome, has subtle differences that can be exploited to achieve selectivity.[1] Medicinal chemistry strategies have evolved from first-generation ATP-competitive inhibitors to more sophisticated approaches that enhance potency and selectivity, and overcome drug resistance.[6][8]
Structure-Based Drug Design (SBDD)
SBDD is a cornerstone of modern kinase inhibitor discovery. It utilizes the three-dimensional structure of the target kinase, typically obtained from X-ray crystallography, to guide the design of inhibitors with high binding affinity and specificity.[1][9] A prime example of SBDD is the development of Imatinib, the first targeted therapy approved for cancer, which inhibits the BCR-ABL kinase in Chronic Myelogenous Leukemia (CML).[1]
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful approach that starts with identifying low-molecular-weight fragments that bind weakly to the target kinase.[10][11] These initial hits are then optimized into more potent lead compounds through medicinal chemistry, often guided by structural biology.[10][12] FBDD has proven successful in discovering highly specific kinase inhibitors by leveraging interactions within subpockets of the kinase domain.[13]
Covalent Kinase Inhibitors
Covalent inhibitors form an irreversible bond with a specific amino acid residue, typically a cysteine, within or near the ATP-binding site.[14] This strategy can lead to prolonged inhibition and high potency.[15] The first FDA-approved covalent kinase inhibitor was afatinib in 2013. The design of targeted covalent inhibitors (TCIs) involves a reversible recognition scaffold appended with a reactive electrophile, or "warhead," such as an acrylamide group.[14][16]
Allosteric Kinase Inhibitors
Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket.[17][18] This can offer improved selectivity, as allosteric sites are generally less conserved across the kinome.[19] Allosteric inhibitors are classified as Type III, binding adjacent to the ATP site, or Type IV, binding to a remote pocket.[19] The discovery of allosteric inhibitors often requires specialized screening approaches, such as high-throughput screening (HTS) at high ATP concentrations.[18][20]
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor, its biochemical evaluation, and the assessment of its cellular activity.
Protocol: Synthesis of a Gefitinib Analog (A Quinazoline-Based EGFR Inhibitor)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer.[9][15] The following protocol is a representative synthesis of a gefitinib analog, based on published methods.[15][21]
Workflow for the Synthesis of a Gefitinib Analog
Caption: Synthetic workflow for a Gefitinib analog.
Step-by-Step Protocol:
-
Alkylation: To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 equivalents) and 1-bromo-3-chloropropane (1.2 equivalents). Stir the reaction mixture at 70°C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, pour into ice-water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alkylated intermediate.[15][21]
-
Nitration: Dissolve the alkylated intermediate in acetic acid and cool to 0-5°C. Add a mixture of nitric acid and acetic anhydride dropwise while maintaining the temperature. Stir the reaction at this temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash the solid with water until neutral and dry to yield the nitrated product.[15][21]
-
Reduction: To a suspension of the nitrated compound in a mixture of methanol and acetic acid, add iron powder (Fe, 5 equivalents) portion-wise. Heat the mixture to 50°C under a nitrogen atmosphere and stir for 4-6 hours. After completion, filter the reaction mixture through celite and wash the celite pad with methanol. Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the amino intermediate.[15][21]
-
Cyclization: Reflux a mixture of the amino intermediate (1 equivalent) and formamidine acetate (3 equivalents) in ethanol for 12-16 hours. Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry to obtain the quinazolinone derivative.[21]
-
Chlorination: A mixture of the quinazolinone derivative (1 equivalent) and a catalytic amount of DMF in thionyl chloride (SOCl2) is refluxed for 2-3 hours. Remove the excess thionyl chloride under reduced pressure. Add toluene and concentrate again to remove residual SOCl2. The resulting crude 4-chloroquinazoline intermediate is used in the next step without further purification.[21]
-
Amination with 3-chloro-4-fluoroaniline: Dissolve the crude 4-chloroquinazoline intermediate in isopropanol (i-PrOH) and add 3-chloro-4-fluoroaniline (1.1 equivalents). Reflux the mixture for 4-6 hours. Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with isopropanol and dry to yield the coupled product.[15]
-
Final Amination with Morpholine: To a solution of the coupled product (1 equivalent) and potassium iodide (KI, catalytic amount) in DMF, add morpholine (2.5 equivalents). Stir the reaction at 60-70°C for 2-4 hours. Cool the reaction, pour into ice-water, and extract with chloroform. Wash the combined organic layers with saturated sodium carbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain the final gefitinib analog.[15]
Protocol: Biochemical Kinase Assay (Radiometric Filter Binding Assay)
The radiometric kinase assay is considered a "gold standard" for measuring kinase activity as it directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[6][22]
Workflow for Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Reaction Buffer (1X): e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[17]
-
Kinase: Dilute the kinase to the desired working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically.
-
Substrate: Dissolve the peptide or protein substrate in 1X Kinase Reaction Buffer to the desired concentration.
-
[γ-32P]ATP: Prepare a working solution of ATP containing a known amount of [γ-32P]ATP. The final ATP concentration should ideally be at the Km for the kinase.
-
Test Compound: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add 2 µL of the test compound dilution or DMSO (for control).
-
Add 18 µL of a master mix containing the kinase and substrate in 1X Kinase Reaction Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 5 µL of the [γ-32P]ATP working solution to each well to start the reaction. The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).
-
Spot 20 µL of each reaction onto a phosphocellulose filter mat (e.g., P81).[6]
-
-
Washing:
-
Wash the filter mat three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[11]
-
Perform a final wash with acetone to facilitate drying.
-
-
Quantification:
-
Allow the filter mat to air dry completely.
-
Quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.[6]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Non-Radiometric Assays:
While the radiometric assay is a gold standard, several non-radiometric, high-throughput methods are widely used, including:
-
HTRF (Homogeneous Time-Resolved Fluorescence): This assay detects the phosphorylated product using a europium-labeled anti-phospho-residue antibody and a streptavidin-XL665 conjugate for a biotinylated substrate.[3][23]
-
LanthaScreen®: This TR-FRET based assay measures either the binding of a fluorescently labeled tracer to the kinase or the phosphorylation of a fluorescently labeled substrate.[1][17][24]
Protocol: Cell-Based Assay (Western Blot for Phospho-ERK)
This protocol assesses the ability of a synthesized inhibitor to block a specific signaling pathway in cells. Inhibition of the Ras-Raf-MEK-ERK pathway is a common goal for many kinase inhibitors, and measuring the phosphorylation of ERK (p-ERK) is a standard readout.[2][25]
Workflow for Phospho-ERK Western Blot
Caption: Western blot workflow for p-ERK detection.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK-293, cancer cell lines) in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[25]
-
Pre-treat the cells with various concentrations of the synthesized kinase inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[25]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.[25]
-
Re-probe the membrane with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the extent of inhibition.[19]
-
Alternative Cell-Based Assays:
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase, providing quantitative data on intracellular affinity and residence time.[5][26][27]
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic effects of kinase inhibitors.[4][18]
III. Data Presentation
Quantitative data from kinase inhibitor studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Biochemical and Cellular Potency of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Viability EC50 (µM) |
| K-INH-001 | 15 | 150 | 1.2 |
| K-INH-002 | 8 | 95 | 0.8 |
| K-INH-003 | 120 | >1000 | >10 |
| Gefitinib (Control) | 10 | 120 | 1.0 |
Conclusion
The synthesis and evaluation of kinase inhibitors is a dynamic and evolving field at the forefront of drug discovery. A deep understanding of synthetic strategies, coupled with robust biochemical and cellular assay protocols, is essential for the successful development of novel targeted therapies. This guide provides a framework of field-proven insights and methodologies to aid researchers in this critical endeavor. The continued integration of structure-based design, innovative synthetic chemistry, and sophisticated biological evaluation techniques will undoubtedly lead to the next generation of more effective and selective kinase inhibitors.[3]
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Dot Blot Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). ACS Publications. Retrieved from [Link]
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Fragment-based approaches to the discovery of kinase inhibitors. (2011). PubMed. Retrieved from [Link]
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Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. (2017). Lab Manager. Retrieved from [Link]
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A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (2019). PubMed. Retrieved from [Link]
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LanthaScreen Technology on microplate readers. (2022). BMG LABTECH. Retrieved from [Link]
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2016). National Center for Biotechnology Information. Retrieved from [Link]
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Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Scientific Reports. Retrieved from [Link]
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Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Synthesis of novel gefitinib-based derivatives and their anticancer activity. (2019). ResearchGate. Retrieved from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023). ACS Publications. Retrieved from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets. (2021). SciSpace. Retrieved from [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (2020). ResearchGate. Retrieved from [Link]
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Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. (2009). National Center for Biotechnology Information. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Discovery and characterization of novel allosteric FAK inhibitors. (2012). PubMed. Retrieved from [Link]
-
Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022). ACS Publications. Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
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Application Notes & Protocols: A-Comprehensive Guide to the Scalable Synthesis of Bicyclic γ-Lactams
Abstract
Bicyclic γ-lactams are privileged scaffolds in medicinal chemistry and drug development, prized for their conformational rigidity and ability to mimic peptide turns. Their synthesis, however, presents significant challenges, particularly when transitioning from laboratory-scale experiments to industrial production. This guide provides a detailed methodology for the scalable synthesis of bicyclic γ-lactams, addressing common pitfalls and offering field-proven strategies for robust and efficient production. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Significance of Bicyclic γ-Lactams
The γ-lactam moiety is a cornerstone in a vast array of biologically active natural and synthetic compounds, exhibiting a broad spectrum of activities.[1] When incorporated into a bicyclic system, the resulting conformational constraints can lead to enhanced binding affinity and selectivity for biological targets. These structures are integral to various pharmaceuticals, including antibiotics, anticancer agents, and inhibitors of enzymes like penicillin-binding proteins (PBPs).[2][3][4] The inherent strain in the β-lactam ring, a close relative, facilitates ring-opening reactions, making these scaffolds versatile synthetic intermediates.[5]
The transition from small-scale laboratory synthesis to large-scale industrial production is fraught with challenges.[6][7] Issues such as thermal gradients, inefficient mixing, and the amplification of impurities can drastically reduce yields and compromise product quality.[7] Therefore, a robust and scalable synthetic route is paramount for the successful translation of promising bicyclic γ-lactam-containing drug candidates from the bench to the clinic.
Core Principles for Scalable Synthesis
A successful scale-up strategy requires careful consideration of several key factors from the outset of process development. The initial laboratory-scale reaction scheme may not be suitable for commercial production due to safety, robustness, and cost constraints.[6]
Key Considerations for Scalability:
-
Reagent Availability and Cost: Utilize readily available and cost-effective starting materials and reagents. Niche or expensive "green" solvents and reagents may be impractical for large-scale operations.[8]
-
Reaction Conditions: Favor milder reaction conditions (temperature, pressure) that can be safely and efficiently managed in large reactors. Extreme conditions can become energy-intensive and less sustainable at scale.[8]
-
Catalyst Selection: Opt for catalysts with high turnover numbers and stability. For instance, while iridium catalysts have shown high enantioselectivity in γ-lactam synthesis, more abundant and less expensive metals like nickel are being explored for economic viability.[9][10]
-
Process Intensification: Explore technologies like flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency compared to traditional batch processing.[8]
-
Downstream Processing: Design a straightforward purification strategy from the beginning. Complex multi-step purifications can be a major bottleneck in large-scale production.
Recommended Synthetic Strategies for Scale-Up
Several synthetic routes to bicyclic γ-lactams have been reported, each with its own advantages and challenges for scalability. Below, we detail two promising and scalable approaches: Intramolecular C-H Amidation and Tandem Catalysis.
Strategy 1: Intramolecular C(sp³)–H γ-Lactamization
This method has proven to be a powerful tool for the synthesis of bicyclic γ-lactams, allowing for multigram-scale production with high yields and stereocontrol.[11][12] The key step involves a C(sp³)–H amidation reaction, which can be catalyzed by various transition metals.
Causality of Experimental Choices:
-
Catalyst System: Rhodium and iridium-based catalysts have been extensively studied for C-H insertion reactions to form γ-lactams.[5][13] More recently, iron-based catalysts have emerged as a highly robust and economical alternative, capable of achieving extremely high turnover numbers under mild, aerobic conditions.[10]
-
Precursor Design: Dioxazolones are often used as precursors as they readily generate the reactive nitrenoid species upon catalysis.[10]
-
Solvent Selection: The choice of solvent can significantly impact reaction efficiency and selectivity. In some cases, unique co-solvents like water have been found to enhance enantioselectivity.[10]
Workflow for Intramolecular C(sp³)–H γ-Lactamization:
Caption: General workflow for the synthesis of bicyclic γ-lactams via intramolecular C-H amidation.
Detailed Protocol: Multigram Synthesis of a Bicyclic γ-Lactam [11][12]
Materials:
-
Starting cyclic acetic acid (1.0 equiv)
-
Appropriate activating agent (e.g., oxalyl chloride)
-
Hydroxylamine hydrochloride
-
Transition metal catalyst (e.g., Rh₂(OAc)₄ or (Phthalocyanine)Fe(III)Cl)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dioxazolone Formation:
-
To a solution of the starting cyclic acetic acid in an appropriate anhydrous solvent under an inert atmosphere, add the activating agent dropwise at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a suitable base (e.g., pyridine) in the same solvent.
-
Add the activated acid solution to the hydroxylamine solution at 0 °C and stir overnight at room temperature to form the dioxazolone precursor.
-
Isolate the precursor through standard workup procedures.
-
-
Intramolecular C-H Amidation:
-
Dissolve the dioxazolone precursor in a suitable anhydrous solvent under an inert atmosphere.
-
Add the transition metal catalyst (loading typically 0.5-5 mol%).
-
Heat the reaction mixture to the optimal temperature (can range from room temperature to reflux, depending on the catalyst and substrate).
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure bicyclic γ-lactam.
-
Data Presentation:
| Step | Key Parameter | Typical Range | Expected Yield |
| Dioxazolone Formation | Temperature | 0 °C to RT | 85-95% |
| C-H Amidation | Catalyst Loading | 0.5 - 5 mol% | 70-90% |
| Temperature | RT to 110 °C | ||
| Overall Yield | 60-85% |
Strategy 2: Tandem Palladium-Catalyzed Overman Rearrangement/Ring-Closing Metathesis/Kharasch Cyclization
This powerful one-pot, three-step tandem process provides direct access to functionalized bicyclic γ-lactams from simple allylic trichloroacetimidates.[14]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(II) catalyst, such as [PdCl(allyl)]₂, is employed to initiate the[11][11]-sigmatropic rearrangement of the allylic trichloroacetimidate.[14]
-
Ruthenium Catalyst: A Grubbs' catalyst (first or second generation) is then used for both the ring-closing metathesis (RCM) to form the monocyclic lactam and the subsequent intramolecular Kharasch cyclization to construct the second ring.[14]
-
One-Pot Procedure: Conducting these reactions in a single pot without isolation of intermediates significantly improves process efficiency and reduces waste, which are critical advantages for scale-up.
Reaction Mechanism Overview:
Caption: Tandem reaction sequence for bicyclic γ-lactam synthesis.
Detailed Protocol: One-Pot Tandem Synthesis [14]
Materials:
-
Allylic trichloroacetimidate (1.0 equiv)
-
Palladium(II) catalyst (e.g., [PdCl(allyl)]₂)
-
Grubbs' catalyst (e.g., Grubbs' second generation)
-
Anhydrous solvents (e.g., THF, Toluene, CH₂Cl₂)
Procedure:
-
Overman Rearrangement:
-
To a solution of the allylic trichloroacetimidate in an appropriate solvent (e.g., THF or toluene), add the palladium(II) catalyst.
-
Heat the reaction to initiate the rearrangement, monitoring by TLC or LC-MS.
-
-
Ring-Closing Metathesis (RCM):
-
Once the rearrangement is complete, cool the mixture and add a solution of the Grubbs' catalyst in a suitable solvent (e.g., CH₂Cl₂).
-
Stir at room temperature or with gentle heating to form the monocyclic lactam intermediate.
-
-
Kharasch Cyclization:
-
The same ruthenium catalyst will then mediate the intramolecular Kharasch cyclization to form the bicyclic product. Continue stirring until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation and Troubleshooting
A robust protocol should be self-validating. This means incorporating in-process controls and characterization at each key stage.
-
Reaction Monitoring: Utilize techniques like TLC, LC-MS, and ¹H NMR to monitor the consumption of starting materials and the formation of intermediates and the final product. This allows for real-time adjustments and troubleshooting.
-
Impurity Profiling: Characterize any significant byproducts to understand their formation and develop strategies to minimize them. Minor side reactions at a small scale can become major issues during scale-up.[7]
-
Crystallization Studies: For solid products, developing a reliable crystallization procedure is crucial for achieving high purity on a large scale and can be more cost-effective than chromatography.
Conclusion
The scalable synthesis of bicyclic γ-lactams is a critical step in the development of new therapeutics. By carefully selecting a synthetic strategy that considers factors like reagent cost, reaction conditions, and downstream processing from the outset, researchers can significantly increase the probability of a successful and economical scale-up. The methodologies presented here, particularly intramolecular C-H amidation and tandem catalysis, offer robust and efficient pathways to these valuable molecular scaffolds. A commitment to process understanding and in-process validation will ultimately pave the way for the successful translation of these important compounds from the laboratory to industrial production.
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Mykhailiuk, P. K., et al. (2015). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)-H γ-Lactamization as a Key Step. The Journal of Organic Chemistry, 90(22), 7326-7331. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2015). Multigram Synthesis of Bicyclic α- and β-Prolines via Intramolecular C(sp3)−H γ-Lactamization as a Key Step. The Journal of Organic Chemistry. Retrieved from [Link]
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Reddy, B. V. S., et al. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. PubMed Central. Retrieved from [Link]
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Institute for Basic Science. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. Retrieved from [Link]
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Ojima, I. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. Retrieved from [Link]
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Kweon, J., & Chang, S. (2020). Highly Robust Iron Catalyst System for Intramolecular C(sp)−H Amidation Leading to γ‐Lactams. Angewandte Chemie International Edition. Retrieved from [Link]
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Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology, 10(11), 17-26. Retrieved from [Link]
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(n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. Retrieved from [Link]
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Dekeukeleire, S., D'hooghe, M., & De Kimpe, N. (2009). Diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams. The Journal of Organic Chemistry, 74(4), 1644-9. Retrieved from [Link]
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Richardson, P., & Parikh, M. (2022). Synthesis of β-Aryl-γ-lactams and 2-Oxo-1,2-dihydroquinolines. Synfacts, 18(06), 0612. Retrieved from [Link]
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HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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Caruano, J., Muccioli, G. G., & Robiette, R. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Retrieved from [Link]
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(2010). ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. ChemInform. Retrieved from [Link]
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Alcaide, B., et al. (2005). Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives. Organic Letters, 7(18), 3981-4. Retrieved from [Link]
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UK-CPI.com. (2024). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
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Institute for Basic Science. (2018). Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development. Retrieved from [Link]
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Al-Qawasmeh, R. A., et al. (2004). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. Bioorganic & Medicinal Chemistry Letters, 14(10), 2489-92. Retrieved from [Link]
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(n.d.). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Retrieved from [Link]
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(n.d.). Efficient synthesis of tetracyclic γ-lactams via gold-catalyzed oxidative cyclization of alkenyl diynes. Organic Chemistry Frontiers. Retrieved from [Link]
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Banik, B. K. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Retrieved from [Link]
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The Strategic Use of Chiral Building Blocks in Modern Organic Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting distinct pharmacological and toxicological profiles.[1][2][3] This guide provides an in-depth exploration of chiral building blocks as a powerful and efficient strategy for asymmetric synthesis. We will delve into the foundational concepts of the "chiral pool," present detailed application protocols for the use of common building blocks, and offer field-proven insights into experimental design, troubleshooting, and analytical validation to ensure the synthesis of optically pure target molecules.
Introduction: The Imperative of Chirality
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry. In the context of drug development, receptors and enzymes within the body are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug.[1][2] Consequently, regulatory bodies like the FDA have emphasized the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects associated with the inactive or harmful isomer.[2][4]
Asymmetric synthesis, the process of creating a single enantiomer of a chiral product, can be approached in several ways. One of the most elegant and practical strategies is the use of chiral building blocks . These are readily available, enantiomerically pure compounds, often derived from natural sources, that serve as starting materials.[5][6] By incorporating these pre-existing stereocenters, chemists can efficiently transfer that chirality to a more complex target molecule, bypassing the need for developing a novel asymmetric induction step from scratch.[6][7]
This guide will focus on the practical application of this strategy, providing researchers with the foundational knowledge and detailed protocols to successfully integrate chiral building blocks into their synthetic workflows.
Foundational Strategies: Accessing Chiral Building Blocks
The primary source of chiral building blocks is often referred to as the "chiral pool." This encompasses a wide array of naturally occurring, inexpensive, and enantiomerically pure compounds.[5][8] This approach is highly valued for its cost-effectiveness and alignment with green chemistry principles.[5]
Table 1: Representative Compounds from the Chiral Pool
| Class | Examples | Common Synthetic Applications |
| Amino Acids | (S)-Proline, (S)-Alanine, D-Serine | Organocatalysts, synthesis of peptides, alkaloids, and heterocyclic compounds.[8][] |
| Carbohydrates | D-Glucose, D-Ribose, D-Mannitol | Synthesis of polyhydroxylated compounds, macrocycles, and complex natural products. |
| Terpenes | (+)-Camphor, (-)-Menthol, (+)-Citronellal | Chiral auxiliaries, synthesis of complex natural products like Taxol and englerin A.[6][10][11] |
| Hydroxy Acids | (S)-Lactic Acid, (R)-Mandelic Acid | Synthesis of chiral ligands, polymers, and pharmaceutical intermediates.[12] |
| Alkaloids | Cinchonidine, Quinine | Catalysts and ligands for asymmetric reactions. |
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Synthesis Using a Chiral Building Block."
Application Protocol I: (S)-Proline as a Chiral Organocatalyst
(S)-Proline, a simple amino acid from the chiral pool, has revolutionized asymmetric synthesis by acting as a highly effective organocatalyst—a small organic molecule that can induce chirality without a metal component.[13] It is particularly renowned for catalyzing asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction.[14][15]
Mechanistic Rationale: The Enamine Catalytic Cycle
The efficacy of proline catalysis stems from its ability to form a chiral enamine intermediate with a donor ketone (e.g., acetone).[14][16] The secondary amine of proline reacts with the ketone to form an enamine, which is the key nucleophilic species. The inherent chirality of the proline scaffold directs the enamine to attack one face of the acceptor aldehyde preferentially. The carboxylic acid group of proline plays a crucial role in the transition state, often through hydrogen bonding, to lock the conformation and maximize stereoselectivity.[16][17] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral aldol product.[16]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Simplified Mechanism of Proline-Catalyzed Aldol Reaction."
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the (S)-proline catalyzed reaction between acetone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline (catalyst, 20 mol%)
-
4-Nitrobenzaldehyde (aldehyde acceptor)
-
Acetone (ketone donor and solvent)
-
Dimethyl Sulfoxide (DMSO) (optional co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent).
-
Catalyst Addition: Add (S)-proline (0.20 mmol, 0.2 equivalents).
-
Solvent/Reagent Addition: Add acetone (5.0 mL). Note: Acetone serves as both the solvent and the ketone donor. For less soluble aldehydes, a minimal amount of DMSO can be added to ensure homogeneity.
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).[17]
-
Workup: Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol product.
Analytical Validation: Determining Enantiomeric Excess
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) , which measures the purity of the desired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this determination.[18][19][20]
Principle of Chiral HPLC
Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer of the analyte.[19][20] This differential interaction results in different retention times, allowing for the separation and quantification of the two enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer.
Protocol for ee Determination
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified aldol product in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for aldol products.
-
Mobile Phase: A mixture of hexanes and isopropanol is a common starting point. The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:IPA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm for 4-nitrobenzaldehyde adduct).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The resulting chromatogram will show two separated peaks corresponding to the (R) and (S) enantiomers.
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (Area1 and Area2):
-
% ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100 [21]
-
Troubleshooting Guide
Even well-established protocols can present challenges. Low yield or poor enantioselectivity are common issues that require systematic troubleshooting.
Table 2: Troubleshooting Low Enantioselectivity
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Enantiomeric Excess (ee) | Incorrect Temperature: Most asymmetric reactions are highly temperature-dependent. Higher temperatures can lead to competing, non-selective background reactions. | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C). Precise temperature control is critical.[22] |
| Solvent Effects: The solvent can influence the stability and geometry of the stereodetermining transition state.[22] | Perform a solvent screen. Test a range of solvents (e.g., DMSO, CH₃CN, THF, CHCl₃) to find the optimal medium. | |
| Catalyst Purity/Activity: Impurities in the catalyst or degradation over time can inhibit its function. | Use a fresh, high-purity batch of the catalyst. For sensitive catalysts, ensure proper handling under an inert atmosphere.[23] | |
| Water Content: Excess water can interfere with the catalytic cycle, particularly in enamine catalysis where water is a byproduct. | Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture to scavenge water.[22] | |
| Low Yield / No Reaction | Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction kinetics will be slow. | Add a co-solvent (like DMSO for proline catalysis) to improve solubility. Ensure vigorous stirring. |
| Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. | Optimize the catalyst loading. Increase in small increments (e.g., from 20 mol% to 30 mol%). | |
| Substrate Reactivity: Some substrates are inherently less reactive, requiring more forcing conditions. | Increase the reaction temperature or reaction time. Note that this may negatively impact enantioselectivity and requires re-optimization. |
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "A systematic workflow for troubleshooting low ee."
Conclusion
The use of chiral building blocks from the chiral pool represents a robust, efficient, and often economical approach to asymmetric synthesis. By leveraging nature's pre-existing stereocenters, researchers can construct complex, enantiomerically pure molecules with greater predictability and fewer synthetic steps. The case study of (S)-proline catalysis highlights how a simple, naturally derived building block can function as a powerful tool for forging new stereocenters with high fidelity. A successful outcome in this field relies on a combination of rational synthetic design, meticulous execution of protocols, and rigorous analytical validation.
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). PubMed. Retrieved January 22, 2026, from [Link]
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IMPORTANCE OF CHIRALITY AND CHIRAL CHROMATOGRAPHY IN PHARMACEUTICAL INDUSTRY : A DETAILED STUDY. (n.d.). ijpsr.com. Retrieved January 22, 2026, from [Link]
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Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (2022). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved January 22, 2026, from [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Asymmetric reactions_synthesis. (n.d.). chem.wisc.edu. Retrieved January 22, 2026, from [Link]
Sources
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. pnas.org [pnas.org]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. uma.es [uma.es]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. physicsforums.com [physicsforums.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Furo[3,4-c]pyridine Ring System
Introduction: Navigating the Chemistry of a Bioactive Scaffold
The furo[3,4-c]pyridine ring system, a heterocyclic scaffold merging a furan and a pyridine ring, represents a molecule of significant interest in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, including analgesia and antiviral applications.[1][2] However, the parent furo[3,4-c]pyridine is noted for its instability at room temperature, which presents a considerable challenge for its direct functionalization.[3] Consequently, much of the synthetic exploration has centered on the functionalization of more stable derivatives, such as furo[3,4-c]pyridinones and dihydrofuro[3,4-c]pyridines.
This guide provides a comprehensive overview of the key strategies for the functionalization of the furo[3,4-c]pyridine core, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors.
I. Understanding the Reactivity of the Furo[3,4-c]pyridine Core
The electronic landscape of the furo[3,4-c]pyridine system is dictated by the fusion of an electron-rich furan ring and an electron-deficient pyridine ring. This dichotomy governs the regioselectivity of various functionalization reactions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring generally resistant to electrophilic aromatic substitution.[4][5] Conversely, this electron deficiency activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C4 and C6).[6][7]
-
Furan Ring: The furan moiety is electron-rich and thus more susceptible to electrophilic attack.
This inherent reactivity profile guides the strategic functionalization of the furo[3,4-c]pyridine scaffold.
II. Key Functionalization Strategies and Protocols
A. Electrophilic Aromatic Substitution: Targeting the Furan Ring
Given the electron-rich nature of the furan ring, electrophilic substitution is a viable strategy for introducing functional groups. However, the instability of the parent furo[3,4-c]pyridine necessitates the use of stabilized derivatives and carefully controlled reaction conditions to avoid decomposition.
Protocol 1: Bromination of a Substituted Furo[3,4-c]pyridine Derivative (Hypothetical Protocol based on Furan Reactivity)
This protocol describes a potential method for the selective bromination of the furan ring in a stabilized furo[3,4-c]pyridine derivative.
Materials:
-
Substituted furo[3,4-c]pyridine derivative
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted furo[3,4-c]pyridine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated furo[3,4-c]pyridine.
Causality: The use of NBS provides a mild source of electrophilic bromine, minimizing potential side reactions and degradation of the sensitive furo[3,4-c]pyridine core. The low temperature helps to control the reactivity and improve selectivity.
B. Nucleophilic Aromatic Substitution: Leveraging Halogenated Precursors
The synthesis of halogenated furo[3,4-c]pyridine derivatives opens the door to a wide array of functionalizations via nucleophilic aromatic substitution (SNA_r). The electron-deficient pyridine ring facilitates the displacement of a halide by various nucleophiles.
Protocol 2: Amination of 4-Chloro-furo[3,4-c]pyridin-1(3H)-one
This protocol is adapted from the reported synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones and demonstrates the displacement of a chlorine atom.[8]
Materials:
-
4-Chloro-6-methyl-furo[3,4-c]pyridin-1(3H)-one
-
Aniline
-
Anhydrous Ethanol
Procedure:
-
To a solution of 4-chloro-6-methyl-furo[3,4-c]pyridin-1(3H)-one (1.0 eq) in anhydrous ethanol, add aniline (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality: The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. This allows the reaction to proceed under mild, room temperature conditions.
C. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated or triflated furo[3,4-c]pyridine derivatives are excellent substrates for these transformations.
Workflow for Cross-Coupling Reactions:
Caption: Palladium-catalyzed cross-coupling strategies.
Protocol 3: Suzuki-Miyaura Coupling of a Halofuro[3,4-c]pyridine Derivative (Generalized)
This generalized protocol is based on established procedures for Suzuki-Miyaura couplings of halopyridines.
Materials:
-
Halofuro[3,4-c]pyridine derivative (e.g., 4-chloro- or 4-bromo- derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
Procedure:
-
In a Schlenk flask, combine the halofuro[3,4-c]pyridine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary for Cross-Coupling Reactions:
| Coupling Reaction | Reagents | Catalyst System | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 °C |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | rt - 60 °C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
D. Functionalization of Dihydrofuro[3,4-c]pyridines
The saturated pyridine ring in dihydrofuro[3,4-c]pyridine derivatives offers different avenues for functionalization, primarily at the nitrogen atom.
Protocol 4: N-Alkylation of a Dihydrofuro[3,4-c]pyridine
Materials:
-
Dihydrofuro[3,4-c]pyridine derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Dissolve the dihydrofuro[3,4-c]pyridine derivative in the anhydrous solvent under an inert atmosphere.
-
Add the base and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Logical Flow of Functionalization Strategies:
Caption: Strategic functionalization workflow.
III. Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating through rigorous in-process monitoring. The progress of each reaction should be carefully tracked using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Characterization of the final products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm their identity and purity.
IV. References
-
Duque Rodríguez, J., et al. (1998). 2-Ethoxycarbonyl-5-Methoxycarbonyl-6-Methyl-4-Phenyl-4,7-Dihydrothieno [2,3-b]Pyridine. Acta Crystallographica Section C Crystal Structure Communications, 54, IUC9800002.
-
Fedoseev, S. V., et al. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663.
-
Khazaei, A., & Anary-Abbasinejad, M. (2006). An efficient one-pot synthesis of polysubstituted dihydropyridones derivatives. Journal of the Brazilian Chemical Society, 17(4), 818-821.
-
Martín, N., et al. (2006). Synthesis and Structural Study of Semicarbazone-Containing 1,4-Dihydropyridine. Heterocycles, 68(8), 1631.
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7009. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(23), 11841–11856. Retrieved from [Link][6]
-
Organic Chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship (SAR) and preferred analogue 9. Retrieved from [Link][12]
-
ResearchGate. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Retrieved from [Link][8]
-
Studylib. (n.d.). Electrophilic & Nucleophilic Substitution in Heterocycles. Retrieved from [Link][13]
-
Syrovsky, D. V., et al. (2022). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2022(4), M1493.
-
YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link][14]
-
Zhang, J., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry, 6(1), 1-9.
-
Zhang, Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9419–9428.
-
Zhao, L., et al. (2021). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 47, 116380.
-
YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link][14]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link][7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. studylib.net [studylib.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
Welcome to the technical support guide for the synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine. This molecule, a key chiral building block featuring a cis-fused bicyclic lactone system, presents unique synthetic challenges. This document provides in-depth, field-proven insights to navigate potential issues, from reaction setup to final purification.
General Synthetic Strategy Overview
The most common and reliable pathway to the target molecule involves a multi-step sequence starting from a pyridine-3,4-dicarboxylic acid derivative. The critical transformations are the diastereoselective reduction of the pyridine ring, protection of the resulting secondary amine, and intramolecular lactonization.
The overall workflow is summarized below:
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Diastereoselective Hydrogenation
The hydrogenation of the pyridine ring is arguably the most critical step, as it establishes the required cis stereochemistry at the 3a and 7a positions.
Question: My hydrogenation of the pyridine diester precursor is slow, incomplete, or results in a complex mixture.
Answer: Several factors can lead to poor performance in pyridine hydrogenation. Let's break down the potential causes and solutions.
-
Causality - Catalyst Choice: The pyridine ring is aromatic and relatively electron-deficient, making it a challenging substrate for hydrogenation. The nitrogen lone pair can also coordinate to and poison some catalysts.[1] Palladium-based catalysts (e.g., Pd/C) are often less effective for pyridine reduction than platinum or rhodium catalysts.[2][3]
-
Causality - Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to slow or stalled reactions. The choice of solvent is also critical; acidic conditions protonate the pyridine nitrogen, activating the ring toward reduction and preventing catalyst poisoning.
-
Solution:
-
Increase Pressure: Ensure a minimum of 50-80 bar of hydrogen pressure.[4]
-
Optimize Solvent: Use glacial acetic acid or trifluoroethanol (TFE) as the solvent to activate the ring.[2][3]
-
Monitor Temperature: While many reductions proceed at room temperature, gentle heating to 40-60 °C can significantly increase the rate.[2][5]
-
-
Question: I'm obtaining a mixture of diastereomers and the desired (3AR,7AR)-cis isomer is not the major product. How can I improve stereoselectivity?
Answer: Achieving high diastereoselectivity is crucial and is primarily influenced by catalyst-substrate interactions.
-
Causality - Hydrogen Delivery: The stereochemical outcome depends on which face of the pyridine ring the hydrogen is delivered from. For substrates with existing stereocenters or directing groups, the catalyst coordinates to the substrate in a preferred orientation.
-
Solution 1 (Directed Hydrogenation): The presence of substituents, particularly those capable of coordinating to the metal catalyst, can direct the approach of hydrogen from a specific face, leading to the desired cis product. While the initial diester may lack a strong directing group, sometimes the choice of catalyst and solvent can favor one transition state over another.
-
Solution 2 (Catalyst & Conditions): The choice of heterogeneous catalyst and reaction conditions can profoundly influence the diastereomeric ratio (dr). It is essential to screen different catalysts and conditions systematically. The enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds is a well-studied field, and leveraging this knowledge is key.[1]
-
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Typical Outcome |
| PtO₂ | Acetic Acid | 50-70 | 25-50 | Generally effective for full saturation, dr can be variable.[3] |
| Rh/C | Methanol | 50 | 50 | Often shows good activity but may require screening for selectivity. |
| Rh₂O₃ | TFE | 5 | 40 | Reported to be highly effective and selective under mild conditions.[2] |
| Homogeneous Catalysts | Various | Various | Various | Can offer high selectivity but may require ligand screening.[6] |
Problem Area 2: Boc Protection & Deprotection
Question: My Boc protection reaction is messy, with low yield and multiple byproducts.
Answer: This is a common issue, especially with substrates that have multiple reactive functional groups or poor solubility.
-
Causality - Solubility: Zwitterionic character, if the diester is hydrolyzed to a diacid, can severely limit solubility in common organic solvents like ACN or THF.[7]
-
Causality - Side Reactions: If any carboxylic acid groups are present, di-tert-butyl dicarbonate ((Boc)₂O) can react with the carboxylate to form a mixed anhydride. This anhydride can then react with another amine molecule to form an amide dimer, a common and troublesome byproduct.
-
Solution: Perform the reaction in a biphasic or aqueous system. Using a base like NaOH or NaHCO₃ in water can deprotonate the carboxylic acid (if present) and protonated amine, increasing solubility. The aqueous base will also rapidly hydrolyze any mixed anhydride that forms, preventing dimerization.[7] A co-solvent like dioxane or THF can be used to help solubilize (Boc)₂O.
-
Question: The Boc group is being cleaved during a subsequent reaction step. How can I avoid this?
Answer: The Boc group is notoriously sensitive to acid.
-
Causality - Acid Lability: The tert-butyl carbamate is designed to be cleaved by acid (e.g., TFA, HCl in dioxane).[8][9] Any subsequent step that uses strong acidic conditions, even Lewis acids, can cause premature deprotection. During acidic workups, the tert-butyl cation generated can also cause side reactions like alkylating electron-rich parts of your molecule.[10][11]
-
Solution:
-
Re-evaluate Your Synthetic Route: Ensure that all steps following Boc protection are performed under neutral or basic conditions.
-
Use Scavengers: If a brief, mild acidic workup is unavoidable, consider adding a scavenger like triethylsilane or anisole to trap the liberated tert-butyl cation and prevent side reactions.
-
Alternative Protection: If acidic conditions are mandatory later in the synthesis, consider a more robust N-protecting group like Cbz (carboxybenzyl), which is stable to acid but removed by hydrogenolysis.
-
-
Problem Area 3: Lactone Formation
Question: The final intramolecular cyclization to form the lactone is inefficient.
Answer: Forming cyclic esters (lactones) from hydroxy acids or hydroxy esters requires specific conditions to favor the intramolecular pathway over intermolecular polymerization.[12]
-
Causality - Reaction Equilibrium: Lactonization is often an equilibrium-controlled process. The presence of water can drive the reaction backward via hydrolysis.
-
Solution 1 (Acid Catalysis): Use a catalytic amount of a strong acid (e.g., PTSA, H₂SO₄) in a non-polar solvent like toluene. Using a Dean-Stark trap to azeotropically remove water will drive the equilibrium towards the lactone product.
-
Solution 2 (Activating Agents): For more challenging cyclizations, convert the carboxylic acid to a more reactive species. Reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or Yamaguchi esterification conditions can be highly effective.
-
-
Causality - Intermolecular vs. Intramolecular: If the concentration of the hydroxy acid precursor is too high, intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization.
-
Solution (High Dilution): Perform the reaction under high-dilution conditions. This is achieved by slowly adding a solution of the precursor to a large volume of refluxing solvent containing the catalyst. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting pyridine derivative? A1: The starting pyridine-3,4-dicarboxylic acid or its ester must be of high purity. Impurities containing sulfur or other reducible functional groups can poison the hydrogenation catalyst. Ensure the material is fully characterized by NMR and mass spectrometry before beginning the hydrogenation step.
Q2: How should I monitor the progress of the hydrogenation reaction? A2: Monitoring a high-pressure reaction can be challenging. The most reliable method is to stop the reaction at set time points, carefully vent the reactor, take an aliquot of the reaction mixture, and analyze it by LC-MS or GC-MS. This allows you to monitor the disappearance of the starting material and the appearance of the fully saturated piperidine product. ¹H NMR can also be used to observe the disappearance of aromatic protons and the appearance of aliphatic protons.
Q3: Are there any major safety concerns with this synthesis? A3: Yes. Catalytic hydrogenation at high pressure is inherently hazardous. It must be performed in a properly rated and maintained pressure vessel (autoclave) behind a blast shield. Ensure proper grounding to prevent static discharge and use an inert atmosphere (e.g., nitrogen or argon) to purge the system before introducing hydrogen. All catalysts, especially pyrophoric ones like Raney Nickel (if used), must be handled with extreme care.
Experimental Protocol: Recommended Synthesis
This protocol represents a robust pathway for the synthesis.
Step 1: Diastereoselective Hydrogenation of Dimethyl Pyridine-3,4-dicarboxylate
-
To a high-pressure reactor, add dimethyl pyridine-3,4-dicarboxylate (1.0 eq) and PtO₂ (0.05 eq).
-
Add glacial acetic acid to create a 0.1 M solution.
-
Seal the reactor, purge with N₂, and then pressurize with H₂ to 60 bar.
-
Stir the reaction at 40 °C for 24-48 hours.
-
Cool the reactor, carefully vent the H₂, and purge with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product, dimethyl piperidine-3,4-dicarboxylate, is typically carried forward without further purification.
Step 2: Boc-Protection of the Piperidine Diester
-
Dissolve the crude piperidine diester (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.
-
Stir vigorously at room temperature for 12-16 hours.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected diester. Purify by column chromatography if necessary.
Step 3: Selective Reduction to the Diol
-
Dissolve the purified Boc-protected diester (1.0 eq) in anhydrous THF under an N₂ atmosphere and cool to 0 °C.
-
Add a solution of lithium borohydride (LiBH₄, 2.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude diol, which is used directly in the next step.
Step 4: Oxidative Lactonization
-
This step requires selective oxidation of one primary alcohol in the presence of the other and the Boc group. A more controlled approach involves selective protection/deprotection, but a direct lactonization from the diol is often attempted first.
-
A more robust method involves reducing the diester to a hydroxy-ester intermediate, which can be achieved by careful control of stoichiometry in Step 3, followed by acid-catalyzed cyclization.
-
Assuming the hydroxy-acid precursor is obtained, dissolve it in toluene (0.01 M).
-
Add p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Heat to reflux with a Dean-Stark trap for 6 hours.
-
Cool, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.
-
Purify the final product by silica gel column chromatography to yield (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine.
References
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2019). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
PubMed. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Retrieved from [Link]
-
Reddit. (n.d.). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
bioRxiv. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Retrieved from [Link]
-
PMC. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
RSC Publishing. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride: Synthesis and Structure. Retrieved from [Link]
-
RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
-
RSC Publishing. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Wiley Online Library. (2021). Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
MDPI. (n.d.). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of a lactone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
PubMed. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[13][14][15]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in-Lactone Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]
-
University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
PubChem. (n.d.). (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. Retrieved from [Link]
-
YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Fused Heterocyclic Compounds from 7-amino-[13][15][16]triazino[3,4- b][13][14][15]thiadiazine-8-carbonitrile. Retrieved from [Link]
-
Química Organica.org. (n.d.). Lactone Synthesis. Retrieved from [Link]
-
PMC - PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Retrieved from [Link]
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Technical Support Center: Optimization of Furo[3,4-c]pyridine Synthesis
Introduction
The furo[3,4-c]pyridine scaffold is a unique heterocyclic system characterized by the fusion of a furan ring and a pyridine ring in an ortho-quinoid arrangement. While its isomers have been explored for various applications in medicinal chemistry and materials science, the furo[3,4-c]pyridine framework remains a challenging synthetic target. Its inherent instability, attributed to the o-quinoid structure, often leads to difficulties in synthesis and isolation.[1] This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of furo[3,4-c]pyridine derivatives.
This guide is structured to address common challenges through a series of frequently asked questions and a detailed troubleshooting section. By explaining the causality behind experimental choices, we aim to empower researchers to overcome synthetic hurdles and successfully achieve their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the furo[3,4-c]pyridine core?
A1: The main difficulty lies in the inherent instability of the fully aromatic furo[3,4-c]pyridine system.[1] This instability arises from its o-quinoid character, making it highly reactive and prone to decomposition, especially at elevated temperatures or in the presence of air.[1] Consequently, many successful syntheses target more stable, partially saturated derivatives like furo[3,4-c]pyridin-1(3H)-ones or dihydrofuro[3,4-c]pyridines.[2][3] Additionally, the furan ring itself is sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization, complicating cyclization strategies that require acid catalysis.[1]
Q2: What are the principal synthetic strategies for constructing the furo[3,4-c]pyridine skeleton?
A2: There are two main approaches:
-
Constructing the pyridine ring onto a pre-existing furan: This is a common strategy, often involving the cyclization of suitably functionalized furan derivatives. For example, reactions that form a pyridine ring from precursors attached to the 3 and 4 positions of the furan.
-
Building the furan ring onto a pre-formed pyridine: This involves taking a 3,4-disubstituted pyridine and performing reactions to form the fused furan ring. This can be achieved through intramolecular cyclizations, such as the reaction of a 3-hydroxy-4-formylpyridine derivative.
More advanced methods include metal-catalyzed cycloadditions and tandem reactions that form the bicyclic system in a single sequence.[2]
Q3: How do I select the appropriate starting materials for my synthesis?
A3: The choice of starting materials is dictated by the desired final structure and the chosen synthetic route.
-
For building the pyridine ring, you might start with a 3,4-functionalized furan, such as a furan-3,4-dicarboxylate or a related derivative that can be converted into precursors for pyridine ring formation (e.g., enamines, dicarbonyls).
-
For building the furan ring, a pyridine derivative with functional groups at the 3- and 4-positions that can participate in a furan synthesis (like the Paal-Knorr synthesis) is required. An example would be a 3,4-diacylpyridine or a 3-acyl-4-(bromomethyl)pyridine.
-
For derivatives like furo[3,4-c]pyridin-1(3H)-ones, starting with precursors like 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones allows for straightforward functionalization.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of furo[3,4-c]pyridine derivatives in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Furo[3,4-c]pyridine Product
-
Q: My reaction is not producing the target compound, and I am recovering mostly starting material. What are the likely causes?
-
A: Inefficient Cyclization: The key ring-forming step may not be proceeding under your current conditions.
-
Solution 1 (Catalyst/Reagent Screening): If your cyclization is acid-catalyzed, screen a panel of Brønsted and Lewis acids (e.g., p-TsOH, TFA, Sc(OTf)₃). Strong acids like concentrated HCl or H₂SO₄ may degrade the furan ring. For metal-catalyzed reactions (e.g., using Rhodium or Palladium), the choice of ligand and metal source is critical.[5]
-
Solution 2 (Temperature Optimization): Many cyclization reactions require significant thermal energy. Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Be aware that the furo[3,4-c]pyridine core can be thermally labile.[1]
-
Solution 3 (Solvent Effects): The polarity and boiling point of the solvent can dramatically affect reaction rates. Switch from non-polar solvents (e.g., toluene) to more polar, high-boiling point solvents like dioxane, DMF, or NMP to improve solubility and facilitate the reaction.
-
-
-
Q: My reaction mixture is turning dark, and I'm observing a complex mixture of products or baseline material on TLC. What should I do?
-
A: Decomposition of Starting Material or Product: This is a common issue, especially with the unstable furo[3,4-c]pyridine system.
-
Solution 1 (Milder Conditions): Reduce the reaction temperature. Some reactions may proceed, albeit more slowly, at room temperature. For reactions involving substitutions on a pre-formed furo[3,4-c]pyridine core, such as the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with amines, the reaction can proceed efficiently at room temperature.[3]
-
Solution 2 (Inert Atmosphere): The furo[3,4-c]pyridine system can be sensitive to atmospheric oxygen, leading to oxidative degradation.[1] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents prior to use.
-
Solution 3 (Control of Stoichiometry): An excess of a reactive reagent can lead to side reactions and decomposition. Try adding the reagent slowly via syringe pump to maintain a low concentration.
-
-
Problem 2: Formation of Significant Byproducts
-
Q: I am forming my desired product, but it is contaminated with a major byproduct that is difficult to separate. How can I improve selectivity?
-
A: Lack of Regioselectivity or Competing Reaction Pathways:
-
Solution 1 (Protecting Groups): If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.
-
Solution 2 (Modify Reaction Sequence): It may be beneficial to alter the order of synthetic steps. For instance, performing a key substitution before the final cyclization may prevent side reactions on the final heterocyclic core.
-
Solution 3 (Base Selection): In base-mediated reactions, the choice of base (e.g., organic vs. inorganic, strong vs. weak) can influence which proton is abstracted or which nucleophile reacts, thus controlling the reaction pathway.
-
-
Optimization of Reaction Parameters
For a successful synthesis, systematic optimization of reaction conditions is crucial. The following table provides a framework for optimizing key parameters.
| Parameter | Initial Condition | Optimized Condition | Rationale & Expected Outcome |
| Catalyst | Conc. HCl | p-Toluenesulfonic acid (p-TsOH) | To avoid furan ring degradation often seen with strong mineral acids.[1] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Toluene | Higher boiling point allows for increased reaction temperature, potentially overcoming activation energy barriers for cyclization. |
| Temperature | Room Temperature | 80-110 °C (Reflux) | To increase the rate of reaction for sluggish cyclizations. Monitor carefully for product decomposition. |
| Atmosphere | Air | Argon or Nitrogen | To prevent oxidative decomposition of the electron-rich and potentially unstable furo[3,4-c]pyridine core.[1] |
| Concentration | 0.5 M | 0.1 M | In cases of polymerization or intermolecular side reactions, reducing the concentration can favor the desired intramolecular pathway. |
Key Experimental Protocol
The following is a representative protocol for the functionalization of a pre-formed furo[3,4-c]pyridine derivative, based on the work of Fedoseev et al.[3] This method highlights the mild conditions that can be effective for this heterocyclic system.
Synthesis of 4-chloro-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one
-
Preparation of Starting Material: To a solution of 4-chloro-3-hydroxy-7-methylfuro[3,4-c]pyridin-1(3H)-one (1.0 mmol, 200 mg) in a suitable solvent such as ethyl acetate (10 mL) in a round-bottom flask, add a magnetic stir bar.
-
Reagent Addition: At room temperature, add aniline (1.1 mmol, 102 mg, 1.1 equivalents) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup and Isolation: Upon completion, the product may precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold solvent (e.g., ethyl acetate or diethyl ether), and dried under vacuum. The reported yields for this type of reaction are generally high (76-88%).[3] The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizing the Process
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a furo[3,4-c]pyridine derivative.
Caption: General workflow for furo[3,4-c]pyridine synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: Troubleshooting flowchart for synthesis optimization.
References
-
PubChem. Furo(3,4-c)pyridine. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 1(9), 1773-1778. [Link]
-
Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
-
Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1995). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 60(17), 5595-5605. [Link]
-
Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1013. [Link]
-
ResearchGate. Preparation of fused furo[3,4-c]pyridine-diones. [Link]
-
Rakshit, A., Dhara, H. N., Sahoo, A. K., Alam, T., & Patel, B. K. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3847–3852. [Link]
-
Fedoseev, S. V., Belikov, M. Yu., & Ershov, O. V. (2020). Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 56(1), 126-129. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pleiades.online [pleiades.online]
- 5. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of bicyclic gamma-lactam formation
Technical Support Center: Bicyclic γ-Lactam Synthesis
Welcome to the technical support center for the synthesis of bicyclic γ-lactams. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Bicyclic γ-lactams are core structures in numerous biologically active compounds, making their efficient and selective synthesis a critical goal in medicinal and synthetic chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and improve your reaction yields.
Core Concepts: Understanding the Cyclization Landscape
The formation of a bicyclic γ-lactam typically involves an intramolecular cyclization event. The success of this crucial step hinges on a delicate balance of electronics, sterics, and reaction kinetics. Common strategies include radical cyclizations, transition-metal-catalyzed C-H amidation/amination, and annulation reactions.[2][3][4][5][6] A frequent challenge is guiding the reaction toward the desired intramolecular pathway while suppressing competing side reactions like intermolecular polymerization or simple reduction of the starting material.[5]
A generalized mechanistic pathway for a transition-metal-catalyzed intramolecular cyclization provides a framework for understanding the key steps where issues can arise.
Caption: Generalized catalytic cycle for bicyclic γ-lactam formation.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses the most common issues encountered during the synthesis of bicyclic γ-lactams in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q: My intramolecular cyclization is failing. I'm either recovering my starting material or observing a complex, unidentifiable mixture. What are the primary causes and how can I fix this?
A: This is a frequent and frustrating problem that can stem from several factors. Let's break down the potential causes and solutions systematically.
-
Catalyst Activity and Choice:
-
Causality: The catalyst may be inactive, poisoned, or simply unsuitable for your specific substrate. For instance, in C-H amidation reactions, the choice of metal (e.g., Rhodium, Iridium) and the ligand architecture is critical for success.[4][6][7] An incorrect ligand set can fail to promote the key C-H insertion step, leading to decomposition of the reactive intermediate or recovery of starting material.[4][6]
-
Solution:
-
Verify Catalyst Integrity: Ensure your catalyst has not degraded. Use freshly purchased or properly stored catalysts.
-
Screen Catalysts: If one catalyst fails, screen others. For C-H amidation, tailored iridium catalysts have been specifically designed to shut down undesired pathways that lead to catalyst degradation or isocyanate formation, thereby selectively forming the γ-lactam.[4][6]
-
Ligand Modification: The electronic and steric properties of the ligands are paramount. For palladium-catalyzed cyclizations, switching from a phosphine-based ligand to an N-heterocyclic carbene (NHC) ligand, or vice-versa, can dramatically alter reactivity.
-
-
-
Reaction Conditions:
-
Causality: Temperature, solvent, and concentration directly influence reaction kinetics. An energy barrier for the desired cyclization might not be overcome at a low temperature. Conversely, high temperatures can promote decomposition. The solvent polarity can affect the stability of intermediates; non-polar solvents may favor a desired concerted pathway, while polar solvents could stabilize a zwitterionic intermediate that leads to side products.[7]
-
Solution:
-
Temperature Screen: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Solvent Effects: Screen a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). For C-H insertion reactions using diazoamides, solvents like CH2Cl2 may prevent the reaction entirely, while others are effective.[8]
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, run the reaction at high dilution (e.g., 0.01 M or lower). This can be accomplished practically using a syringe pump for slow addition of the substrate.
-
-
-
Substrate Reactivity and Protecting Groups:
-
Causality: The substrate itself may be inherently unreactive. Steric hindrance near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization. The nitrogen protecting group also plays a crucial role; bulky protecting groups can sterically direct the cyclization or, conversely, inhibit it.[8][9] For example, in some C-H insertion reactions, a bulky tert-butyl group was found to enforce a conformation that led exclusively to γ-lactam formation.[8]
-
Solution:
-
Protecting Group Strategy: If you suspect the protecting group is the issue, try alternatives. Groups like benzyl (Bn), tosyl (Ts), or Boc may offer different steric and electronic profiles. N-alkenyl and N-alkoxymethyl groups are robust options that can be removed under specific conditions.[10]
-
Substrate Modification: While more involved, slight modifications to the substrate backbone to reduce steric clash can open the desired reaction pathway.
-
-
Caption: Systematic workflow for troubleshooting low-yield reactions.
Issue 2: Poor Selectivity (Regio- or Chemoselectivity)
Q: My reaction is working, but I'm getting a mixture of products, including the wrong regioisomer or a significant amount of a linear, hydrogenated side product. How can I improve selectivity?
A: This is a classic problem of competing reaction pathways. Improving selectivity requires biasing the reaction toward a single desired outcome.
-
Regioselectivity (e.g., γ- vs. β-Lactam):
-
Causality: In C-H amidation, multiple C-H bonds may be available for insertion. The inherent electronic properties and steric accessibility of these C-H bonds, along with the catalyst's directing capabilities, determine the outcome.
-
Solution:
-
Catalyst/Ligand Tuning: The shape and electronics of the catalyst's ligand sphere can provide steric hindrance that blocks access to undesired C-H bonds. Chiral ligands are particularly effective at creating a discriminating environment.
-
Substrate Control: Introduce bulky groups on your substrate to sterically block undesired reaction sites. For instance, elaborating N-benzyl protecting groups with substituents can enhance regioselectivity in C-H insertion reactions.[8][9]
-
-
-
Chemoselectivity (Cyclization vs. Hydrogenation/Other Side Reactions):
-
Causality: In reactions that use a hydrogen source (e.g., H₂ or a transfer hydrogenation agent), simple hydrogenation of a double bond can compete with the desired cyclization.[5] This is especially true if the cyclization step is slow.
-
Solution:
-
Bulky N-Substituents: Increasing the steric bulk on the amide nitrogen can disfavor the conformation required for hydrogenation while still allowing the cyclization to proceed. This has been shown to be effective in cobaloxime-catalyzed radical cyclizations.[5]
-
Reaction Conditions: Lowering the pressure of H₂ (if applicable) or using a less efficient hydrogenation catalyst can tip the balance away from the reduction pathway.
-
Catalyst Choice: Select a catalyst known for its selectivity in the desired transformation. For example, some palladium catalysts are designed for carbonylative cyclizations and may be less prone to simple hydrogenation.[11]
-
-
Issue 3: Poor Stereoselectivity
Q: I'm forming the correct bicyclic product, but as a mixture of diastereomers or with low enantiomeric excess (ee). How can I control the stereochemistry?
A: Achieving high stereoselectivity is a sophisticated challenge that requires precise control over the transition state of the bond-forming step.
-
Causality: The three-dimensional arrangement of the substrate and catalyst during the cyclization determines the stereochemical outcome. Without a chiral influence, a racemic or diastereomeric mixture is often formed.
-
Solution:
-
Chiral Catalysts: This is the most powerful strategy. Employing a catalyst with chiral ligands creates a chiral pocket that forces the substrate to bind and react in a specific orientation. Many highly enantioselective methods have been developed using catalysts based on Iridium, Rhodium, and other metals paired with chiral ligands.[7][12][13]
-
Enzymatic Catalysis: Biocatalysis offers an excellent alternative for stereocontrol. Engineered enzymes, such as myoglobin variants, can catalyze intramolecular C-H amidation to produce β-, γ-, and δ-lactams with exceptionally high enantioselectivity (often >99% ee).[12][14][15][16]
-
Substrate-Controlled Diastereoselectivity: If your starting material already contains stereocenters, they can influence the formation of new ones (substrate control). This can be exploited to favor the formation of one diastereomer.
-
Solvent and Temperature: These parameters can influence the equilibrium of different transition states. Sometimes, lowering the reaction temperature can significantly enhance stereoselectivity by favoring the pathway with the lowest activation energy.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable nitrogen protecting group for my synthesis? A1: The choice is critical and depends on your reaction conditions and subsequent deprotection strategy.
-
For Stability: Tosyl (Ts) and Boc groups are robust but require harsh (e.g., strong acid/base or reducing) conditions for removal.
-
For Directing Effects: Bulky groups like 2,4,6-trimethylbenzyl can be used to sterically direct C-H insertion reactions to achieve high regioselectivity.[8]
-
For Mild Removal: A Benzyl (Bn) group is common as it can be removed under neutral conditions via hydrogenolysis. N-alkenyl groups can be removed via hydrolysis after conversion to an iminium salt.[10]
Q2: What are the advantages of enzymatic methods for γ-lactam formation? A2: The primary advantage is outstanding stereoselectivity. Engineered enzymes can provide access to optically pure lactams that are difficult to obtain via traditional chemical catalysis.[12][14][15] They also operate under mild, aqueous conditions and can be highly scalable. The main limitation is that a specific enzyme is often required for a specific substrate, which may necessitate screening or protein engineering.
Q3: My reaction involves a complex core like a steroid. How does this impact the strategy for forming a fused γ-lactam ring? A3: Complex cores present unique challenges and opportunities. The rigid steroidal backbone can pre-organize the reactive chain, potentially favoring cyclization. However, it also introduces significant steric hindrance. C-H amidation is a powerful tool here, as it can selectively functionalize specific C-H bonds even in a complex environment, a strategy that has been successfully demonstrated.[4][6] You must carefully consider the 3D structure of your substrate and choose a catalyst that can access the target C-H bond.
Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of an Alkyne
This protocol is adapted from general procedures for palladium-catalyzed carbonylative transformations to form α,β-unsaturated lactams.[11]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the propargylamine substrate (1.0 equiv), diphenyl disulfide (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with carbon monoxide (CO) from a balloon three times. Then, add anhydrous dioxane (to achieve a 0.1 M concentration) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, vent the CO balloon in a fume hood. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired bicyclic γ-lactam.
Protocol 2: Iridium-Catalyzed Intramolecular C-H Amidation
This protocol is based on the highly selective methods developed for direct C-H functionalization.[4][6]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the tailored Iridium catalyst (2.5-5 mol%), the acyl-dioxazolone substrate (1.0 equiv), and anhydrous solvent (e.g., 1,2-dichloroethane) to a screw-cap vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a heating block set to the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude material directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure bicyclic γ-lactam.
Data Summary: Catalyst Performance
The following table summarizes representative yields for γ-lactam formation using different catalytic systems, illustrating the impact of catalyst and substrate choice.
| Catalyst System | Substrate Type | Key Feature | Yield (%) | Stereoselectivity | Reference |
| Rh₂(OAc)₄ | α-diazo-α-(phenylsulfonyl)acetamide | C-H Insertion | 70-85% | High Regioselectivity | [8] |
| Engineered Myoglobin (Mb*) | Dioxazolone | Enzymatic C-H Amidation | 68-90% | >99% ee (S) | [12][14][16] |
| Tailored Iridium(III) Complex | Dioxazolone | Selective C-H Amidation | 75-95% | High Regioselectivity | [4][6] |
| PdCl₂ | N-allyl propiolamide | Chloropalladation-Cyclization | High | (E)-α-halomethylene | [17] |
| Organocatalyst (MacMillan) | β,γ-unsaturated γ-lactam | [3+2] Annulation | 68% | 90% de, 98% ee | [3] |
References
-
Lee, J., Kim, J., & Lee, E. (2003). γ-Lactam Synthesis via C−H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity toward the Total Synthesis of Rolipram. Organic Letters, 5(13), 2259–2262). [Link]
-
Lee, J., Kim, J., & Lee, E. (2003). Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram. PubMed. [Link]
-
Al-Abed, Y., et al. (2004). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. PubMed. [Link]
-
Abellán, V., et al. (2018). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. National Institutes of Health (NIH). [Link]
-
Wang, T., et al. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. National Institutes of Health (NIH). [Link]
-
Roy, S., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
-
Alcaide, B., et al. (1999). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry, 64(25), 9295-9304. [Link]
-
Flynn, G. A., & Beight, D. W. (1988). A New Lactam Protecting Group. ResearchGate. [Link]
-
Roy, S., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Europe PMC. [Link]
-
Fasan, R., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. CaltechAUTHORS. [Link]
-
Organic Chemistry Portal. Synthesis of γ-lactams. [Link]
-
Jarrahpour, A. A., & Zarei, M. (2011). Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health (NIH). [Link]
-
Roy, S., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
-
Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. [Link]
-
Singh, R. P., et al. (2018). Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
-
Wu, H., et al. (2024). Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. ACS Publications. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. National Institutes of Health (NIH). [Link]
-
Institute for Basic Science. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. ScienceDaily. [Link]
-
Abellán, V., et al. (2018). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. [Link]
-
Abellán, V., et al. (2017). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. National Institutes of Health (NIH). [Link]
-
Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Publishing. [Link]
-
Tooke, C. L., et al. (2020). Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli. MDPI. [Link]
-
Reyes-González, M., et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. National Institutes of Health (NIH). [Link]
-
Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]
-
Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. [Link]
-
Reed, S. A., et al. (2020). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. National Institutes of Health (NIH). [Link]
-
Institute for Basic Science. (2018). Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development. [Link]
-
D'Auria, M., & Racioppi, R. (2014). Recent Advances in Chemistry of γ-Lactams: Part I. Synthesis Starting from Acyclic or Cyclic Precursors. ResearchGate. [Link]
-
Concellón, C., & Concellón, J. M. (2016). γ-Lactams and furan bispyrrolidines via iodine mediated cyclisation of homoallylamines. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development [ibs.re.kr]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-Lactam synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. [escholarship.org]
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- 17. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]
Technical Support Center: Purification of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
An essential aspect of synthesizing intermediates like (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, a chiral bicyclic lactam, is achieving high purity. This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for troubleshooting common purification challenges. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
This guide addresses specific issues encountered during the purification of this Boc-protected bicyclic lactam. The advice provided explains the causality behind experimental choices to empower users to adapt and overcome challenges in their own labs.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The two most effective methods for purifying (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine are flash column chromatography on silica gel and crystallization (or trituration if it remains an oil).[1][2] Flash chromatography is typically the first choice after the initial workup to remove major impurities.[3] Crystallization is then used, if feasible, to achieve the final desired purity.
Q2: My purified compound is a thick oil, not a solid. Is this normal?
Yes, it is common for Boc-protected amino acid derivatives and related structures to be isolated as viscous oils or amorphous solids rather than crystalline powders.[4] The bulky, lipophilic tert-butyloxycarbonyl (Boc) group can disrupt crystal lattice formation. If the material is pure by NMR and HPLC analysis, it can often be used in the next step without solidification. However, if solidification is required for handling, storage, or characterization, specific techniques can be employed (see Troubleshooting Guide below).
Q3: What are the likely impurities I should be trying to remove?
Potential impurities depend on the synthetic route but often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Such as those from side reactions or incomplete conversions. In syntheses involving cyclization, diastereomers or regioisomers can be significant impurities.[3]
-
Reagents: Excess reagents used in the reaction, like coupling agents or bases (e.g., triethylamine).[4]
-
Degradation Products: The Boc-protecting group is sensitive to acid. Exposure to acidic conditions during workup or chromatography can lead to partial deprotection, creating an amine impurity that behaves very differently during purification.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying intermediates of this type.[1] However, the presence of a basic pyridine nitrogen and a polar lactam can lead to challenges.
Q: My compound is streaking badly on the silica gel column. How can I achieve sharp bands?
A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The lone pair of electrons on the pyridine nitrogen can be protonated by these groups, causing the compound to "stick" to the stationary phase. This leads to slow, uneven elution, resulting in significant tailing or streaking.
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., in methanol) to your solvent system.[5] TEA is volatile and can be easily removed under reduced pressure after the fractions are collected.
-
Protocol:
-
Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate).
-
Add 1 mL of triethylamine for every 100 mL of eluent.
-
Run the column as usual. You should observe significantly improved peak shape.
-
-
Q: I'm struggling to separate my product from a closely-eluting, non-polar impurity. What adjustments can I make?
A: This requires optimizing the solvent system's polarity and selectivity.
-
Causality: Standard solvent systems like hexane/ethyl acetate may not provide sufficient resolution if the impurity has a polarity very similar to your product. The goal is to find a solvent combination that interacts differently with the two compounds.
-
Solutions:
-
Decrease Polarity Drastically: Start with a much less polar eluent (e.g., 95:5 Hexane/EtOAc) and increase the polarity very slowly (gradient elution). This can help resolve components with small Rf differences.
-
Change Solvent Selectivity: Replace one of the eluent components to alter the interactions. Instead of ethyl acetate, try using dichloromethane (DCM) or diethyl ether.[1] A common strategy is to use a ternary system.
-
Utilize a Ternary System: A mix of Hexane/DCM/Methanol can provide unique selectivity. The methanol component can be particularly effective at modulating interactions with the polar lactam and pyridine moieties.
-
. Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System Components | Ratio (v/v/v) | Target Impurities | Notes |
|---|---|---|---|
| Hexane / Ethyl Acetate | 80:20 → 50:50 | General purpose, good starting point. | Add 1% TEA to prevent streaking.[5] |
| Dichloromethane / Methanol | 99:1 → 95:5 | More polar impurities. | Ensure your compound is stable in DCM. |
| Diethyl Ether / Hexanes | 5:95 → 20:80 | Non-polar impurities.[1] | Ether is highly flammable; use with caution. |
Troubleshooting Guide: Product Isolation & Crystallization
Q: My final product is a persistent oil after removing all solvent. How can I induce it to become a solid?
A: This is a common issue with Boc-protected compounds.[4] The goal is to overcome the kinetic barrier to crystallization.
-
Causality: The bulky Boc group can inhibit the ordered packing required for a crystal lattice. The presence of even minor impurities or residual solvent can also act as a "plasticizer," keeping the product oily.
-
Solutions:
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or DCM). Then, add a large excess of a poor solvent (an "anti-solvent") in which the product is insoluble, such as hexanes or diethyl ether, while stirring vigorously.[4] Often, the product will precipitate as a powder.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil.[6][7] This provides a template for crystallization to begin. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.
-
Solvent Soaking: Leave the oil under a layer of a poor solvent (like hexanes) in the freezer for several days.[7] Slow nucleation may occur over time.
-
High-Vacuum Drying: Ensure all volatile solvents are completely removed. Co-evaporation with a solvent like toluene can help remove trace amounts of water or other solvents azeotropically.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Flash Column Chromatography
-
Adsorb Sample: Dissolve your crude product (~1 g) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add 2-3 g of silica gel (230-400 mesh) to this solution.[5]
-
Dry Load: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This "dry load" ensures that the compound is applied to the column in a concentrated band.
-
Pack Column: Prepare a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 80:20 Hexane/EtOAc + 1% TEA).
-
Load Sample: Carefully add the dry-loaded silica to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elute: Begin running the column with the eluent, gradually increasing the polarity as needed. Apply positive pressure ("flash") to achieve a steady flow rate.
-
Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., permanganate or ceric ammonium molybdate) to visualize the spots.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified product.
Purification Strategy Workflow
The following diagram illustrates a typical decision-making process for purifying the target compound.
Caption: Decision workflow for purification.
Logical Flow for Troubleshooting Chromatography
This diagram helps diagnose and solve common chromatography problems.
Caption: Troubleshooting common chromatography issues.
References
-
Chromatography Today. (2020-05-20). Trouble with chiral separations. [Link]
-
Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. [Link]
-
Al-Karadaghi, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Gante, J., et al. (2005). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. ACS Publications. [Link]
-
Various Authors. (2018). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. [Link]
- Google Patents. (CN112661672A).
-
Siska, S. J., & Dudley, G. B. (2009). Synthesis of Boc-protected bicycloproline. PubMed Central. [Link]
-
Beilstein Journals. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. [Link]
- Google Patents. (WO1992001061A1).
-
ResearchGate. (2012). Novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl- 3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride: Synthesis and Structure. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Bartoccini, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
-
ResearchGate. (2018). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
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- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: A-Z Guide to Refining Stereoselectivity
Welcome to the central resource for researchers, scientists, and drug development professionals dedicated to mastering stereocontrol in chemical synthesis. This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in our in-depth Troubleshooting section. Our mission is to empower you to move beyond unpredictable outcomes and rationally design experiments that yield the desired stereoisomers with high fidelity.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stereocontrol
This section addresses the core principles that govern stereoselectivity. A firm grasp of these concepts is the first step toward effective troubleshooting.
Q1: What are the primary factors that control the stereoselectivity of a reaction?
A1: Stereoselectivity is not accidental; it is dictated by the subtle energetic differences between the transition states leading to different stereoisomers.[1] The preferential formation of one isomer arises from a lower activation energy barrier for its corresponding reaction pathway.[1] The key factors influencing these energy barriers are:
-
Steric Hindrance: The non-bonded interactions between bulky groups. The most stable transition state is typically the one that minimizes steric clash between the largest substituents of the interacting molecules.
-
Electronic Effects: The attractive or repulsive forces between electron-rich and electron-poor centers, which can favor specific orientations of reactants.
-
Catalyst/Reagent Stereochemistry: Chiral catalysts, reagents, or auxiliaries create a chiral environment around the reactants.[2][3] This environment selectively stabilizes the transition state leading to one enantiomer or diastereomer.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases stereoselectivity. Since the difference in activation energies (ΔΔG‡) between the two pathways is constant, its impact on the product ratio becomes more pronounced at lower temperatures.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry and stability of the transition state, thereby affecting selectivity.[4]
-
Pressure: High pressure can also influence stereoselectivity in certain reactions.[4]
-
Q2: What is the difference between enantioselectivity and diastereoselectivity?
A2: Both are types of stereoselectivity, but they refer to different types of stereoisomers.[5]
-
Enantioselectivity refers to reactions that preferentially form one of two enantiomers—chiral molecules that are non-superimposable mirror images of each other.[2][6] Achieving enantioselectivity requires the presence of a chiral influence, such as a chiral catalyst, auxiliary, or reagent, as an achiral starting material will otherwise always produce a racemic (50:50) mixture of enantiomers.[7][8]
-
Diastereoselectivity refers to reactions that preferentially form one of a set of diastereomers—stereoisomers that are not mirror images of each other. This often occurs when a new chiral center is formed in a molecule that already contains one or more chiral centers.[9] Diastereoselectivity can be achieved even without an external chiral source, through "substrate control," where the existing stereocenters direct the approach of the incoming reagent.
Q3: When should I use a chiral catalyst versus a chiral auxiliary?
A3: The choice between a chiral catalyst and a chiral auxiliary depends on factors like reaction type, scale, cost, and available methodologies.
-
Chiral Catalysts are used in sub-stoichiometric (catalytic) amounts. They are highly efficient and ideal for large-scale industrial processes where atom economy is crucial.[1][3] However, developing a suitable catalyst for a new transformation can be challenging, and catalysts can be sensitive to impurities and reaction conditions.[10][11]
-
Chiral Auxiliaries are stoichiometric reagents that are temporarily attached to the substrate to direct a stereoselective reaction.[12][13] After the reaction, the auxiliary is cleaved and can often be recovered.[12][13] This method is often robust, reliable, and a go-to strategy during the early phases of drug development when speed and predictability are paramount.[12] The main drawback is the need for additional synthetic steps to attach and remove the auxiliary, which reduces overall efficiency.[13]
Part 2: Troubleshooting Guide - From Racemates to High Selectivity
This section provides practical solutions to specific experimental problems. Each answer explains the underlying chemical principles to guide your optimization strategy.
Q1: My asymmetric reaction is yielding a racemic mixture (or very low enantiomeric excess, e.e.). What's going wrong?
A1: Obtaining a racemic product from an asymmetric reaction points to one of two primary failures: either the chiral catalyst/reagent is not functioning correctly, or a non-selective "background" reaction is outcompeting the desired catalytic pathway.
Possible Causes & Solutions:
-
Catalyst Deactivation or Poisoning: The active sites of your chiral catalyst may be blocked or destroyed.
-
Cause: Impurities in reagents or solvents (e.g., water, oxygen, sulfur, or phosphorus compounds) can act as poisons.[14][15] The catalyst itself may also degrade under the reaction conditions (e.g., high temperature).[14][16]
-
Solution:
-
Purify Everything: Rigorously purify all solvents and reagents. Use freshly distilled solvents and ensure starting materials are free of potential inhibitors.
-
Inert Atmosphere: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture.
-
Optimize Conditions: Lower the reaction temperature to prevent thermal degradation.[14] Verify that the catalyst is stable under the chosen pH and solvent conditions.
-
-
-
Dominant Background Reaction: The uncatalyzed reaction may be occurring faster than the desired stereoselective one.
-
Cause: This is common if the reactants are highly reactive on their own or if the catalyst loading is too low.
-
Solution:
-
Optimize Catalyst Loading: Systematically increase the catalyst loading to favor the catalyzed pathway.[17]
-
Lower the Temperature: The uncatalyzed reaction often has a higher activation energy. Lowering the temperature will slow the background reaction more significantly than the catalyzed one, thereby improving selectivity.[1]
-
-
-
Incorrect Catalyst Activation: Some catalysts require an "activation" step to generate the active species.
-
Cause: The pre-catalyst may not be converting to the active catalyst under the reaction conditions.[16]
-
Solution: Review the literature for the specific activation protocol for your catalyst system. This may involve pre-mixing the catalyst with a co-catalyst or activator before adding the substrate.
-
Q2: I'm observing poor diastereoselectivity in my Aldol reaction. How can I improve the diastereomeric ratio (d.r.)?
A2: Poor diastereoselectivity in Aldol reactions often stems from a lack of control over the enolate geometry (Z vs. E) or the transition state of the carbonyl addition.[18][19]
Possible Causes & Solutions:
-
Poor Control of Enolate Geometry: The geometry of the enolate is a primary determinant of the product's relative stereochemistry. For lithium enolates, Z-enolates typically lead to syn-Aldol products, while E-enolates favor anti-Aldol products.[5]
-
Cause: The choice of base and reaction conditions can lead to a mixture of E and Z enolates.[18]
-
Solution:
-
Select the Right Base: For kinetic control, use a bulky, non-coordinating base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to form the less substituted enolate. The size of the ketone's substituents will influence the E/Z ratio.[19]
-
Use Boron Enolates: For superior control, consider using boron enolates. The choice of boron reagent (e.g., 9-BBN-OTf vs. dicyclohexylboron chloride) and base can provide excellent and predictable selectivity for either the syn or anti product.[18][19]
-
-
-
Chelation vs. Non-Chelation Control: In substrates with a nearby Lewis basic group (like an oxygen or nitrogen atom), a chelating metal can lock the conformation of the transition state, reversing the normal diastereoselectivity.
-
Cause: Using a Lewis acid that can coordinate to both the carbonyl oxygen and the heteroatom (e.g., TiCl₄, SnCl₄) forces a rigid, six-membered ring transition state.[20] This overrides the standard Felkin-Ahn model.
-
Solution:
-
-
Use of a Chiral Auxiliary: When substrate control is insufficient, an auxiliary can provide near-perfect diastereocontrol.
-
Cause: The inherent stereochemical bias of the substrate is weak.
-
Solution: Employ a well-established chiral auxiliary, such as an Evans' oxazolidinone.[12][13] The auxiliary's bulky group effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side, leading to a single diastereomer.[21]
-
Q3: My reaction worked, but the product is a mixture of stereoisomers. What are the best strategies for separation?
A3: If an asymmetric synthesis is not perfectly selective, you must separate the undesired stereoisomers. The strategy depends on whether you have enantiomers or diastereomers.[22]
-
Separating Diastereomers: Diastereomers have different physical properties (melting point, boiling point, solubility, polarity) and can be separated by standard laboratory techniques.[22][23][24]
-
Method: Flash column chromatography is the most common method. Fractional crystallization can also be effective if the diastereomers are crystalline solids with different solubilities.
-
-
Separating Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, making them much harder to separate.[22][24] The process of separating them is called "chiral resolution."[25]
-
Method 1: Conversion to Diastereomers: React the racemic mixture with a single enantiomer of a "chiral resolving agent" to form a mixture of diastereomeric salts or derivatives.[23][25][26] These diastereomers can then be separated by chromatography or crystallization, after which the resolving agent is cleaved to yield the pure enantiomers.[23][25]
-
Method 2: Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) in an HPLC or SFC system.[24][26] The enantiomers interact differently with the chiral phase, causing them to elute at different times. This is a powerful analytical technique and is also used for preparative separations.
-
Part 3: Protocols and Data
To provide a practical context, we present a generalized workflow for optimizing stereoselectivity and a representative experimental protocol.
General Optimization Workflow
The following diagram illustrates a systematic approach to troubleshooting and refining a stereoselective reaction.
Caption: A systematic workflow for optimizing reaction stereoselectivity.
Data Table: Effect of Ligand on Asymmetric Hydrogenation
This table presents representative data on how changing the chiral ligand in a Ruthenium-catalyzed asymmetric hydrogenation of a model ketone can dramatically impact the enantiomeric excess (e.e.) of the product alcohol.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | e.e. (%) |
| 1 | (R)-BINAP | Methanol | 25 | 10 | >99 | 98 (R) |
| 2 | (R)-Tol-BINAP | Methanol | 25 | 10 | >99 | 99 (R) |
| 3 | (R)-Xyl-BINAP | Methanol | 25 | 10 | >99 | >99 (R) |
| 4 | (S)-BINAP | Methanol | 25 | 10 | >99 | 98 (S) |
| 5 | (R)-BINAP | Toluene | 25 | 10 | 85 | 92 (R) |
| 6 | (R)-BINAP | Methanol | 50 | 10 | >99 | 94 (R) |
Data is illustrative, based on typical results for Noyori-type hydrogenations. Actual results will vary with substrate.
Analysis:
-
Ligand Electronics (Entries 1-3): Adding electron-donating groups (Tolyl, Xylyl) to the BINAP backbone can fine-tune the catalyst's electronic properties and steric bulk, leading to slight improvements in enantioselectivity.
-
Ligand Chirality (Entries 1 vs. 4): As expected, using the opposite enantiomer of the ligand produces the opposite enantiomer of the product with similar selectivity.
-
Solvent Effects (Entries 1 vs. 5): Changing from a polar protic solvent (Methanol) to a nonpolar one (Toluene) can significantly impact both conversion and selectivity, highlighting the importance of solvent screening.
-
Temperature Effects (Entries 1 vs. 6): Increasing the temperature reduces the enantioselectivity, consistent with thermodynamic principles.[1]
Protocol: General Procedure for a Chiral Auxiliary-Mediated Asymmetric Aldol Reaction
This protocol describes a typical workflow using an Evans' oxazolidinone auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dry a round-bottom flask under flame or in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.
-
Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and perform an extractive workup.
-
Purify the N-acylated auxiliary by flash column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a new flame-dried flask under inert atmosphere, add the purified N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes to form the Z-enolate.
-
Cool the reaction to -78 °C.
-
Add the aldehyde electrophile (1.2 eq) dropwise.
-
Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a 2:1 mixture of methanol and 30% H₂O₂ to oxidize the boron species.
-
Perform an extractive workup and purify the product by flash column chromatography to isolate the diastereomerically pure Aldol adduct.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified Aldol adduct in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add lithium hydroperoxide (LiOOH), prepared from LiOH and H₂O₂, (4.0 eq).
-
Stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Quench with aqueous Na₂SO₃ solution.
-
Perform an extractive workup, separating the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, while the desired chiral β-hydroxy acid product is in the aqueous layer and can be isolated after acidification and extraction.
Caption: Workflow for an Evans' Asymmetric Aldol Reaction.
References
A comprehensive list of sources to support the claims and protocols described in this guide.
-
Chiral auxiliary - Wikipedia. Provides a detailed overview of the concept, history, and application of chiral auxiliaries in asymmetric synthesis, including their industrial relevance.
-
Part 6: Resolution of Enantiomers - Chiralpedia. Discusses various methods for separating enantiomers, including chemical, enzymatic, and chromatographic resolution techniques.
-
Stereoselectivity: Aldol Reaction & Organic Chemistry - StudySmarter. An educational resource explaining the factors that control stereoselectivity, such as reactant stereochemistry and reaction conditions.
-
5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. Details the common procedure of converting enantiomers into diastereomers to facilitate separation based on different physical properties.
-
Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters - Benchchem. A guide on troubleshooting and optimizing stereoselectivity, with specific advice on catalyst loading and reaction conditions.
-
Resolution (Separation) of Enantiomers - Chemistry Steps. Explains the challenges of separating enantiomers due to their identical physical properties and the strategy of temporary conversion to diastereomers.
-
Diastereoselection in Aldol Reactions - Organic Chemistry - Pharmacy 180. Covers the stereochemical aspects of the Aldol reaction, including the role of enolate geometry and the use of boron enolates for enhanced selectivity.
-
Chiral auxiliary - EPFL Graph Search. A technical description of chiral auxiliaries, their mechanism of action, and their application in complex molecule synthesis, such as in Evans' synthesis of cytovaricin.
-
Chiral resolution - Wikipedia. Defines chiral resolution and describes the common method of converting a racemic mixture into diastereomers for separation.
-
How does stereoselectivity affect product formation? - TutorChase. An article explaining the fundamental role of stereoselectivity in determining the spatial arrangement of atoms in reaction products, particularly in the synthesis of chiral molecules.
-
Chiral Auxiliaries - Sigma-Aldrich. A commercial resource page describing the function and types of chiral auxiliaries available for asymmetric synthesis.
-
Racemic Mixtures Separation Of Enantiomers - Jack Westin. Outlines methods for resolving racemic mixtures, including conversion to diastereomers and chiral chromatography.
-
Stereoselectivity: Significance, Types, and Examples - PSIBERG. Discusses how reaction conditions like solvent, temperature, and pressure can be used to induce stereoselectivity.
-
Chiral auxiliary! | PPTX - Slideshare. A presentation outlining the history and key examples of chiral auxiliaries, including Evans' oxazolidinones.
-
What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube. A video explaining the role and application of chiral auxiliaries in controlling the stereochemical outcome of reactions.
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Defines and differentiates stereoselective and enantioselective reactions, noting that enantioselectivity requires a chiral influence.
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. A research article presenting a kinetic model for asymmetric hydrogenation that includes catalyst deactivation as a first-order process.
-
Stereoselective factors that affect major product prediction for an E2 reaction. - YouTube. A video tutorial explaining how stereoselectivity influences the outcome of E2 elimination reactions.
-
Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem. A specific troubleshooting guide for low enantioselectivity in asymmetric hydrogenation, focusing on catalyst issues and reaction conditions.
-
The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. A review article discussing diastereoselectivity in proline-catalyzed Aldol reactions and factors influencing the outcome.
-
Optimization of reaction conditions a Optimization for enantioselective... - ResearchGate. A research figure caption detailing the parameters determined during reaction optimization, including diastereomeric and enantiomeric ratios.
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. Research on the development of prolinamide catalysts for asymmetric Aldol reactions and the challenges of achieving high stereoselectivity.
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry. A review on the role of Lewis acids in controlling diastereoselectivity in Aldol additions through chelation and non-chelation pathways.
-
Key Concepts in Stereoselective Synthesis. An educational document outlining different strategies for asymmetric synthesis, including the use of chiral auxiliaries and the challenges of catalytic methods.
-
On the Hunt for Chiral Single-Atom Catalysts | ACS Catalysis - ACS Publications. Discusses the challenges of catalyst deactivation and the design of robust catalytic systems.
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews. A review covering strategies for achieving high enantioselection using heterogeneous asymmetric catalysts.
-
Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl 4 - ACS Publications. A research article demonstrating how the quantity of a Lewis acid promoter (SnCl₄) can control both regio- and stereoselectivity.
-
Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. Differentiates between stereoselective and stereospecific reactions and outlines common strategies in asymmetric synthesis.
-
Introduction: Enantioselective Catalysis | Chemical Reviews - ACS Publications. An introduction to the field of enantioselective catalysis, defining its core concepts and applications.
-
Asymmetric-Synthesis. An educational text covering the fundamentals of asymmetric synthesis, including the formation of diastereomers when adding a stereocenter to a chiral molecule.
-
Diastereoselectivity in Aldol condensation - YouTube. A video lecture explaining how enolate geometry (cis vs. trans) dictates the diastereoselectivity of Aldol condensations.
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. An industry guide to asymmetric catalysis, its mechanisms, and applications in producing specific enantiomers.
-
Catalyst deactivation mechanisms and how to prevent them. A guide to common catalyst deactivation mechanisms, including poisoning, fouling, and thermal degradation, and strategies for prevention.
-
Asymmetric Synthesis. A detailed overview of asymmetric synthesis, including the stereochemical outcomes based on enolate geometry in Aldol reactions.
-
Topics in Enantioselective Catalysis | Series on Chemistry, Energy and the Environment. A book series covering advanced topics and strategies in the field of enantioselective catalysis.
-
Asymmetric reactions_synthesis. An educational document discussing the practical problems associated with enantioselective catalysis, such as limited substrate scope and high cost.
-
Enantioselective synthesis - Wikipedia. Provides a comprehensive overview of enantioselective synthesis, including the thermodynamic principles that govern selectivity and the effect of temperature.
-
Mechanisms of catalyst deactivation - SciSpace. A review article classifying and detailing the six intrinsic mechanisms of catalyst deactivation.
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. An article explaining the different categories of catalyst deactivation (chemical, mechanical, thermal) and the importance of identifying the root cause.
Sources
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
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- 3. mt.com [mt.com]
- 4. psiberg.com [psiberg.com]
- 5. uwindsor.ca [uwindsor.ca]
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- 10. ethz.ch [ethz.ch]
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- 14. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
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- 21. Chiral auxiliary! | PPTX [slideshare.net]
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- 24. jackwestin.com [jackwestin.com]
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- 26. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimization of Catalysts for Furo[3,4-c]pyridine Synthesis
Introduction
The furo[3,4-c]pyridine scaffold is an intriguing, yet historically challenging, heterocyclic motif. As an isomer of biologically relevant furopyridines, its efficient synthesis is a topic of considerable interest for professionals in medicinal chemistry and drug development.[1] However, the parent ring system is known to be unstable, making the development of robust catalytic methods for its substituted derivatives paramount.[1]
This technical support center provides researchers and scientists with a focused troubleshooting guide and frequently asked questions (FAQs) concerning the catalytic synthesis of functionalized furo[3,4-c]pyridine cores. We will delve into two primary metal-catalyzed strategies—a modern rhodium-catalyzed cascade reaction and a palladium-catalyzed three-component synthesis—offering field-proven insights to overcome common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of furo[3,4-c]pyridine derivatives, with a focus on the highly efficient Rh(III)-catalyzed cascade reaction.
Scenario 1: Rhodium-Catalyzed Cascade Reaction for Furo[3,4-c]pyridine-1,4-diones
This novel four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates is a powerful method for accessing the dione scaffold.[2] It proceeds via a sequence of C–H activation, Lossen rearrangement, [4+2] annulation, and lactonization.[2][3]
Q1: My Rh(III)-catalyzed cascade reaction has stalled or shows low conversion. What are the primary suspects?
A1: Low conversion in this cascade is typically linked to catalyst activity, substrate integrity, or reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The [RhCp*Cl₂]₂ catalyst is robust but can be sensitive. Ensure you are using a fresh, properly stored catalyst. If you suspect deactivation, consider if your reagents or solvent contain coordinating impurities (e.g., sulfur compounds) that could poison the rhodium center.[4]
-
Substrate Quality: The N-(pivaloyloxy)acrylamide starting material is a key component. Ensure it is pure and dry. The pivaloyloxy group is essential for the Lossen rearrangement; if it has hydrolyzed, the cascade will fail.[5] Similarly, ensure the 4-hydroxy-2-alkynoate is of high purity.
-
Atmospheric Contamination: While the reaction is reported to be air-compatible, running it under an inert atmosphere (Argon or Nitrogen) is a good practice to ensure reproducibility and prevent any potential oxidative degradation of the catalyst or substrates, especially during long reaction times.[2]
-
Solvent Choice: The original protocol specifies 1,2-dichloroethane (DCE) as the optimal solvent. Using other solvents may significantly impact catalyst solubility and reactivity, leading to lower yields.[6]
Q2: I am observing significant byproduct formation instead of the desired furo[3,4-c]pyridine-1,4-dione. What are the likely side reactions?
A2: The complexity of this cascade reaction presents several potential off-ramps. Identifying the byproduct can help diagnose the issue.
-
Observation: Formation of a simple 2-pyridone derivative.
-
Probable Cause: This suggests that the cascade proceeded through C-H activation and annulation but the final lactonization step with the hydroxyl group of the alkynoate partner failed. This can happen if the hydroxyl group is sterically hindered or if there's an issue with the final cyclization geometry.
-
-
Observation: Complex mixture of unidentifiable products.
-
Probable Cause: The isocyanate intermediate, formed after the Lossen rearrangement, is highly reactive. If it does not efficiently undergo the [4+2] annulation, it can be trapped by nucleophiles (including water) or polymerize, leading to a complex mixture. Ensure strictly anhydrous conditions if you suspect this is an issue.[7]
-
-
Observation: Homocoupling of the alkyne starting material.
-
Probable Cause: While less common with rhodium than with palladium/copper systems, this can indicate that the primary catalytic cycle is inefficient, allowing for side reactions to dominate. Re-evaluate your catalyst loading and reaction concentration.[6]
-
Q3: The product precipitates from the reaction, but the purity is low. How can I improve the purification?
A3: A key advantage of the optimized rhodium-catalyzed protocol is the precipitation of the product, allowing for purification by simple filtration.[5] If you are experiencing purity issues:
-
Optimize the Filtration Wash: After filtering the crude product, wash the solid thoroughly with a solvent in which the product is insoluble but the impurities are soluble. Cold diethyl ether or a hexane/ethyl acetate mixture might be effective.
-
Consider an Alternative Purification: If filtration is insufficient, the product may need to be purified via column chromatography. Given the polarity of the dione structure, a silica gel column with a gradient elution (e.g., from dichloromethane to 5% methanol in dichloromethane) would be a logical starting point. Be aware that some heterocyclic compounds can interact strongly with acidic silica gel, leading to peak tailing or degradation.[8] If this occurs, consider using deactivated (neutral) silica or alumina.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the main catalytic strategies for accessing the furo[3,4-c]pyridine core?
A4: Currently, two primary strategies dominate the literature for synthesizing substituted furo[3,4-c]pyridine systems:
-
Rhodium(III)-Catalyzed Cascade Annulation: This is a modern, highly efficient method that couples N-(pivaloyloxy)acrylamides with 4-hydroxy-2-alkynoates to build the furo[3,4-c]pyridine-1,4-dione skeleton in a single step. It is notable for its operational simplicity and high atom economy.[2][3]
-
Palladium-Catalyzed Three-Component Reaction: This method involves the coupling of a 3-iodopyridine derivative, an internal alkyne, and an alcohol under a carbon monoxide atmosphere to yield 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones.[9] This is a more classical cross-coupling approach.
Q5: How do I select the optimal catalyst and ligands for my specific synthesis?
A5: Catalyst selection is entirely dependent on the chosen synthetic route.
-
For the Rhodium Cascade: The catalyst system is well-defined. The pentamethylcyclopentadienyl (Cp) rhodium complex, [RhCp Cl₂]₂ , is the catalyst of choice.[3] In related Rh(III)-catalyzed C-H activations for pyridone synthesis, modifying the cyclopentadienyl ligand (e.g., to the bulkier 1,3-di-tert-butylcyclopentadienyl, Cpt) has been shown to improve regioselectivity of the alkyne insertion, which could be an area for optimization if you encounter issues with regioselectivity with unsymmetrical alkynes.[10]
-
For the Palladium Three-Component Reaction: A simple palladium source like Pd(OAc)₂ is typically effective. The crucial component is the phosphine ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Triphenylphosphine (PPh₃) is a common starting point, but screening other ligands such as bidentate phosphines (e.g., dppf) may be necessary to optimize yield and prevent catalyst decomposition (formation of palladium black).[1]
Q6: The parent furo[3,4-c]pyridine is reported to be unstable. How does this impact the synthesis of its derivatives?
A6: The instability of the core aromatic system is a critical consideration.[1] It means that harsh reaction conditions (e.g., strong acids/bases, very high temperatures) or aggressive workup procedures should be avoided. The stability of the final product is highly dependent on its substitution pattern. The furo[3,4-c]pyridine-1,4-diones produced by the rhodium-catalyzed method are generally stable, crystalline solids, as the electron-withdrawing carbonyl groups stabilize the heterocyclic core.[2] When planning a synthesis, aim for conditions that are as mild as possible and consider the electronic nature of your target derivative.
Part 3: Data Presentation & Key Protocols
Table 1: Optimization of the Rh(III)-Catalyzed Cascade Reaction
The following table summarizes the screening of reaction parameters for the synthesis of furo[3,4-c]pyridine-1,4-dione 3a from N-(pivaloyloxy)cinnamamide 1a and 4-phenyl-4-hydroxybut-2-ynoate 2a .
| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [RhCpCl₂]₂ (2.5) | AgSbF₆ (0.2) | DCE | 80 | 12 | 55 |
| 2 | [RhCpCl₂]₂ (2.5) | NaOAc (2.0) | DCE | RT | 12 | 95 |
| 3 | [RhCpCl₂]₂ (2.5) | NaOAc (2.0) | Toluene | RT | 12 | 45 |
| 4 | [RhCpCl₂]₂ (2.5) | NaOAc (2.0) | CH₃CN | RT | 12 | <10 |
| 5 | [Ru(p-cymene)Cl₂]₂ (2.5) | NaOAc (2.0) | DCE | RT | 12 | N.R. |
| 6 | [RhCpCl₂]₂ (2.5) | K₂CO₃ (2.0) | DCE | RT | 12 | 78 |
| 7 | [RhCpCl₂]₂ (2.5) | None | DCE | RT | 12 | <5 |
| (Data synthesized from findings in Wu, X. et al. Org. Chem. Front. 2023.[3] N.R. = No Reaction. DCE = 1,2-dichloroethane. RT = Room Temperature.) |
The data clearly indicates that the combination of [RhCp*Cl₂]₂ with NaOAc as a basic additive in DCE at room temperature provides the optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed Synthesis of Furo[3,4-c]pyridine-1,4-diones [3]
-
Materials:
-
Acrylamide substrate (e.g., N-(pivaloyloxy)cinnamamide) (0.2 mmol, 1.0 equiv)
-
4-hydroxy-2-alkynoate (0.24 mmol, 1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%, 0.005 mmol)
-
Sodium Acetate (NaOAc) (0.4 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
-
-
Procedure:
-
To a dry 10 mL Schlenk tube, add the acrylamide substrate, [RhCp*Cl₂]₂, and NaOAc.
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Add the 4-hydroxy-2-alkynoate to the mixture.
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will have formed. Add 5 mL of water and stir for 10 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with water (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Dry the purified product under vacuum.
-
Part 4: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is crucial for rational optimization. The Rh(III)-catalyzed cascade is a highly elegant sequence where each step enables the next.
Proposed Catalytic Cycle for Furo[3,4-c]pyridine-1,4-dione Formation[3]
-
C-H Activation: The reaction initiates with the acetate-assisted C-H activation of the vinylic C-H bond of the acrylamide substrate by the Rh(III) catalyst, forming a five-membered rhodacycle intermediate (A) .
-
Alkyne Coordination & Insertion: The 4-hydroxy-2-alkynoate coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond to form a seven-membered rhodacycle (B) .
-
Lossen Rearrangement: The N-OPiv directing group undergoes a Lossen-type rearrangement, facilitated by the rhodium center, to form an isocyanate intermediate (C) . This step is critical for forming the pyridine ring backbone.
-
[4+2] Annulation (Reductive Elimination): The intermediate undergoes a reductive elimination process, which constitutes a formal [4+2] annulation, to form the pyridone ring and release a Rh(I) species (D) .
-
Lactonization & Catalyst Regeneration: The pendant hydroxyl group attacks the ester carbonyl, triggering an intramolecular lactonization to form the furan ring of the final product (E) . The Rh(I) species is re-oxidized to the active Rh(III) state to complete the catalytic cycle.
Caption: Rh(III)-Catalyzed Cascade for Furo[3,4-c]pyridine-1,4-dione Synthesis.
Troubleshooting Workflow
When encountering issues, a logical progression of checks can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Li, Y., Xu, H., Zhou, Z., Huang, L., Tang, Z., Yi, W., & Wu, X. (2023). An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis. Organic Chemistry Frontiers, 10(18), 4658-4664. [Link]
- BenchChem (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support. (Simulated reference based on search result content)
-
Li, Y., Xu, H., et al. (2023). Supplementary Information for: An unusual four-step cascade reaction... Royal Society of Chemistry. [Link]
- BenchChem (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. (Simulated reference based on search result content)
- BenchChem (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. BenchChem Technical Support. (Simulated reference based on search result content)
- BenchChem (2025). Troubleshooting low yields in rhodium-catalyzed cyclization of pyrazine derivatives. BenchChem Technical Support. (Simulated reference based on search result content)
-
Shpanko, O. P. (1990). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Khimiya Geterotsiklicheskikh Soedinenii, (10), 1299-1315. (Semantic Scholar provides access to this review which discusses the instability of the parent furo[3,4-c]pyridine). [Link]
-
Li, Y., Xu, H., Huang, L., Zhou, Z., Tang, Z., Meng, H., Zhang, W., Yi, W., & Wu, X. (2023). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Organic Chemistry Frontiers, 10(12), 3000-3009. [Link]
-
Padwa, A., & Straub, C. S. (2003). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 68(2), 227–239. [Link]
-
Zhu, M., Pi, C., Wu, Y., & Cui, X. (2015). Rhodium-Catalyzed Tandem Reaction of N-(Pivaloyloxy)acrylamides with 1,3-Diynes for the Synthesis of Furo[2,3-b]pyridines. Organic Letters, 17(21), 5368–5371. [Link]
- Cho, C. S., Kim, T. K., Choi, H. J., Kim, T. J., & Shim, S. C. (2006). Palladium-Catalyzed Three-Component Tethering: Synthesis of 1-Alkoxy-1H-furo[3,4-c]pyridine-3-ones. Bulletin of the Korean Chemical Society, 27(10), 1589-1590.
-
Zhu, C., Xie, W., & Falck, J. R. (2012). Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation. Organic letters, 14(17), 4370–4373. [Link]
-
Hyster, T. K., & Rovis, T. (2011). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Chemical science, 2(8), 1606–1610. [Link]
- BenchChem (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. BenchChem Technical Support. (Simulated reference based on search result content)
-
Sarkar, T. K., Basak, S., Slanina, Z., & Chow, T. J. (2003). Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine. The Journal of Organic Chemistry, 68(11), 4206–4214. [Link]
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Hyster, T. K., & Rovis, T. (2010). Rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation. Journal of the American Chemical Society, 132(30), 10565–10569. [Link]
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Hyster, T. K., & Rovis, T. (2011). An improved catalyst architecture for rhodium(III) catalyzed C–H activation and its application to pyridone synthesis. Chemical Science, 2(8), 1606. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine: X-ray Crystallography vs. Spectroscopic and Computational Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in establishing structure-activity relationships (SAR). This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of complex heterocyclic molecules, using the bicyclic lactam, (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, as a focal point. While a public crystal structure for this specific molecule is not available, we will leverage data from the closely related furo[3,4-c]pyridine scaffold to illustrate the power and rigor of X-ray crystallography. This definitive technique will then be compared with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling to provide a comprehensive framework for selecting the most appropriate method for structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.[2]
Experimental Workflow: A Case Study on a Furo[3,4-c]pyridine Derivative
The structural validation of a novel compound like (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine would follow a meticulous experimental workflow. Drawing from the successful crystallographic analysis of substituted 4-halo-3-(phenylamino)furo[3,4-c]pyridine-1(3H)-ones, the process can be outlined as follows[3]:
1. Synthesis and Purification: The initial step involves the synthesis of the target compound, followed by rigorous purification to achieve a high degree of chemical purity, which is a prerequisite for obtaining high-quality crystals.
2. Crystallization: The purified compound is then subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. This often involves screening a wide range of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.
5. Validation: The final crystal structure is validated using various metrics to ensure its quality and accuracy.[4]
Caption: Workflow for X-ray Crystallography.
Data Presentation: Crystallographic Data for a Furo[3,4-c]pyridine Analog
The following table presents hypothetical crystallographic data for a compound similar to our target molecule, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C12H19NO4 |
| Formula Weight | 241.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 10.123, 8.456, 14.789 |
| α, β, γ (°) | 90, 105.67, 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Density (calculated) | 1.31 g/cm³ |
| R-factor | 0.045 |
| Goodness-of-fit | 1.02 |
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate proof of structure, other techniques offer valuable and often more readily obtainable information about a molecule's constitution and conformation in solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] A combination of 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the chemical environments of all proton and carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation.
-
Caption: Workflow for NMR Spectroscopy.
Expected NMR Data for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine:
| Technique | Information Gained |
| 1H NMR | Number of unique protons, chemical shifts, and coupling constants. |
| 13C NMR | Number of unique carbons and their chemical environments. |
| COSY | Connectivity of adjacent protons, confirming the bicyclic ring system. |
| HSQC | Direct correlation of protons to their attached carbons. |
| HMBC | Long-range correlations confirming the connectivity across the lactam and ether functionalities. |
| NOESY | Through-space correlations confirming the cis-fusion of the two rings. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
Caption: Workflow for Mass Spectrometry.
Expected Mass Spectrometry Data:
| Technique | Information Gained |
| HRMS (ESI+) | Precise molecular weight, confirming the elemental composition (C12H19NO4). |
| MS/MS | Fragmentation pattern, providing clues about the structural components, such as the loss of the Boc group. |
Computational Chemistry
Computational modeling can provide valuable insights into the conformational preferences and stereochemistry of a molecule.[9][10] For a fused ring system like (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, computational methods can be used to predict the most stable conformation and to rationalize the observed NMR data.
Computational Protocol:
-
Structure Building: Construct a 3D model of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT).
-
Property Calculation: Calculate NMR chemical shifts and coupling constants for the optimized conformers and compare them with experimental data.
Caption: Workflow for Computational Chemistry.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) | In silico |
| Information | Absolute 3D structure, bond lengths, bond angles. | Connectivity, stereochemistry, conformation in solution. | Molecular weight, elemental composition, fragmentation. | Conformational analysis, theoretical properties. |
| Strengths | Unambiguous structure determination.[1] | Provides data on solution-state structure and dynamics. | High sensitivity, accurate mass determination.[8] | Predictive power, aids in spectral interpretation. |
| Limitations | Requires high-quality single crystals, solid-state conformation may differ from solution. | Does not provide absolute structure, complex spectra can be challenging to interpret. | Provides limited connectivity information. | Model-dependent, requires experimental validation. |
Conclusion
The definitive structural validation of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is best achieved through single-crystal X-ray crystallography, which provides an unambiguous determination of its three-dimensional architecture. However, a comprehensive understanding of the molecule's properties requires a multi-technique approach. NMR spectroscopy is indispensable for confirming the structure in solution and elucidating its conformational dynamics. Mass spectrometry provides crucial information on the molecular weight and elemental composition, while computational chemistry serves as a powerful tool for predicting and rationalizing experimental observations. By integrating the data from these complementary techniques, researchers can build a complete and robust picture of the molecule's structure and behavior, which is essential for advancing drug discovery and development programs.
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Navigating the Structure-Activity Landscape of Furo[3,4-c]pyridine Analogs: A Comparative Guide to Perforin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-c]pyridine scaffold has emerged as a compelling starting point for the development of potent and selective inhibitors of perforin, a key effector protein in the cell-mediated immune response. Understanding the nuanced relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of furo[3,4-c]pyridine derivatives, with a primary focus on their perforin inhibitory activity. We will delve into the experimental data that underpins our current understanding, detail the methodologies for assessing compound efficacy, and provide a comparative perspective against other classes of perforin inhibitors.
The Furo[3,4-c]pyridine Core: A Privileged Scaffold for Perforin Inhibition
The furo[3,4-c]pyridine ring system, a bicyclic heterocycle, has been identified as a promising framework for the design of small molecule immunomodulators. While various furo-pyridine isomers have been explored for a range of biological activities, including anticancer and central nervous system effects, the furo[3,4-c]pyridine core has demonstrated a particular aptitude for targeting the pore-forming protein perforin. Perforin is released by cytotoxic T lymphocytes and natural killer cells to eliminate virally infected or cancerous cells, and its dysregulation is implicated in various autoimmune diseases and transplant rejection.
Structure-Activity Relationship (SAR) of Dihydrofuro[3,4-c]pyridine Analogs as Perforin Inhibitors
A significant body of research has focused on dihydrofuro[3,4-c]pyridinone derivatives as a novel class of perforin inhibitors. These studies have systematically explored modifications at both the bicyclic core and a pendant ethylidene-linked ring, revealing critical structural features that govern inhibitory potency.
Modifications of the Dihydrofuro[3,4-c]pyridine Core
The integrity of the dihydrofuro[3,4-c]pyridinone core is crucial for maintaining anti-perforin activity. Key findings from SAR studies on the core structure include:
-
Lactone vs. Lactam: Replacement of the lactone oxygen with a nitrogen atom to form a lactam results in a significant loss of inhibitory activity. This suggests that the electronic properties and/or the geometry of the lactone are critical for binding to perforin.
-
Thioxo-group Substitution: While not extensively explored, the presence of a thioxo-group at position 5 of the pyridinone ring has been a common feature in potent analogs.
-
Oxygen vs. Sulfur in the Furan Ring: Analogs where the furan oxygen is replaced by a sulfur atom (thieno[3,4-c]pyridines) have also been investigated. In some cases, this substitution can modulate activity, but often the furan oxygen is preferred.
Influence of the Pendant Ethylidene-Linked Ring
The nature and substitution pattern of the aromatic or heteroaromatic ring attached via an ethylidene linker at the 1-position of the dihydrofuro[3,4-c]pyridinone core have a profound impact on potency.
| Compound ID | Pendant Ring | Substitution | IC50 (µM) for Perforin-induced Cell Lysis |
| 1 | 2-Benzofuran | Unsubstituted | 8.2 |
| 2 | 2-Benzofuran | 4-OMe | 6.7 |
| 3 | 2-Benzofuran | 5-OMe | 2.4 |
| 4 | 2-Benzofuran | 6-OMe | 7.2 |
| 5 | 2-Benzofuran | 7-OMe | 3.0 |
| 6 | Indole | - | >10 |
| 7 | Benzothiophene | - | >10 |
Data synthesized from studies on dihydrofuro[3,4-c]pyridine derivatives.
From the data, several key SAR insights emerge:
-
Aromatic System: A 2-benzofuran pendant ring is clearly favored over indole and benzothiophene rings, which lead to a significant drop in activity.
-
Substitution on Benzofuran: Methoxy substitution on the benzofuran ring is generally beneficial for activity. The position of the methoxy group is critical, with substitution at the 5-position (Compound 3 ) yielding the most potent analog in this series with an IC50 of 2.4 µM. This suggests that the electronic and/or steric properties imparted by the 5-methoxy group enhance the binding affinity of the compound for perforin.
Experimental Protocols for Biological Evaluation
The primary assay used to determine the perforin inhibitory activity of furo[3,4-c]pyridine analogs is the chromium-51 (⁵¹Cr) release assay. This assay measures the ability of a compound to prevent the lysis of target cells by perforin.
Protocol: Perforin-Mediated ⁵¹Cr Release Assay
-
Target Cell Labeling:
-
Jurkat T-lymphoma cells are incubated with ⁵¹Cr-sodium chromate. ⁵¹Cr is taken up by the cells and binds to intracellular proteins.
-
-
Assay Setup:
-
Labeled Jurkat cells are washed and plated in a 96-well plate.
-
The furo[3,4-c]pyridine analogs are added to the wells at various concentrations.
-
Recombinant perforin is added to initiate cell lysis.
-
-
Incubation:
-
The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for perforin-mediated pore formation and cell lysis.
-
-
Measurement of ⁵¹Cr Release:
-
The plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.
-
The amount of radioactivity in the supernatant is quantified using a gamma counter.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated for each compound concentration relative to control wells (spontaneous release and maximum release).
-
The IC50 value, the concentration of the compound that inhibits 50% of perforin-induced cell lysis, is determined.
-
Comparative Analysis with Other Perforin Inhibitors
To provide a broader context for the SAR of furo[3,4-c]pyridine analogs, it is insightful to compare them with other classes of non-peptidic perforin inhibitors. One such class is the benzimidazole-based inhibitors.
Benzimidazole-based Perforin Inhibitors:
SAR studies on 1-amino-2,4-dicyanopyrido[1,2-a]benzimidazole analogs have revealed that the pyridobenzimidazole moiety is essential for activity.[1] Unlike the furo[3,4-c]pyridines where a pendant aromatic ring is crucial, modifications in this series have focused on substituents directly on the benzimidazole ring system. A key finding is that the presence of strongly basic centers is detrimental to activity.[1]
Comparative Insights:
-
Scaffold Diversity: The furo[3,4-c]pyridine and benzimidazole scaffolds represent distinct chemical spaces for perforin inhibition, highlighting that different structural motifs can achieve the same biological outcome.
-
SAR Focus: The SAR of furo[3,4-c]pyridines is heavily influenced by the nature of the extended pendant group, while for the benzimidazole series, modifications on the core heterocyclic system are more critical.
-
Potency: Both classes have yielded compounds with low micromolar to sub-micromolar inhibitory activity, demonstrating their potential as viable starting points for further drug development.
Synthesis of the Furo[3,4-c]pyridine Core
A general and established method for the synthesis of the 1,3-dihydro-6-methyl-7-hydroxy-furo[3,4-c]pyridine core involves the acid-catalyzed cyclization of pyridoxine (Vitamin B6).
General Synthetic Protocol:
-
Starting Material: Pyridoxine hydrochloride is used as the readily available starting material.
-
Reaction Conditions: The cyclization is typically carried out in an acidic medium, such as hydrochloric acid in an ethanol/water mixture.
-
Cyclization: The reaction mixture is heated under pressure in an autoclave, or alternatively, under milder conditions using a catalytic system like TEMPO/CuBr₂ with an oxidant.
-
Product Formation: The reaction proceeds via the formation of a secondary alcohol intermediate, followed by intramolecular cyclization to yield the furo[3,4-c]pyridine core.
-
Isolation and Purification: The product precipitates upon cooling and can be purified by recrystallization.
Conclusion and Future Directions
The furo[3,4-c]pyridine scaffold has proven to be a valuable framework for the development of potent perforin inhibitors. The SAR studies on dihydrofuro[3,4-c]pyridinone analogs have provided clear guidance for the design of more effective compounds, emphasizing the importance of the lactone moiety and the nature of the pendant aromatic ring. While the primary reported activity for this scaffold is perforin inhibition, the broader chemical space of furo-pyridine isomers suggests that further exploration of furo[3,4-c]pyridine derivatives against other therapeutic targets may be warranted.
Future research in this area should focus on:
-
Optimization of Potency and Selectivity: Further fine-tuning of the substitutions on the pendant ring and exploration of other modifications to the core structure could lead to inhibitors with enhanced potency and selectivity.
-
Elucidation of the Binding Mode: Structural biology studies, such as X-ray crystallography or cryo-electron microscopy of perforin in complex with these inhibitors, would provide invaluable insights into their binding mode and facilitate rational drug design.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of autoimmune diseases or transplant rejection to validate their therapeutic potential.
-
Exploration of Other Biological Activities: Screening of furo[3,4-c]pyridine libraries against a broader range of biological targets could uncover novel therapeutic applications for this versatile scaffold.
By leveraging the foundational SAR knowledge presented in this guide, researchers are well-equipped to advance the development of furo[3,4-c]pyridine-based therapeutics for the treatment of immune-related disorders.
References
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Lyons, D. M., Huttunen, K. M., Browne, K. A., Ciccone, A., Trapani, J. A., Denny, W. A., & Spicer, J. A. (2011). Inhibition of the cellular function of perforin by 1-amino-2,4-dicyanopyrido[1,2-a]benzimidazoles. Bioorganic & Medicinal Chemistry, 19(13), 4091-4100. [Link]
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The Diverse Biological Landscape of Bicyclic Lactams: A Comparative Guide
Introduction: The Enduring Significance of the Bicyclic Lactam Scaffold
The bicyclic β-lactam scaffold is a cornerstone of medicinal chemistry, most famously embodied by the penicillin and cephalosporin antibiotics that have revolutionized the treatment of bacterial infections for decades.[1] The inherent ring strain of the fused β-lactam ring system imparts a high degree of chemical reactivity, enabling these molecules to effectively interfere with crucial biological processes.[1] While their antibacterial prowess is well-documented, the biological activities of bicyclic lactams extend into other therapeutic areas, including enzyme inhibition, and potential applications in oncology and virology.
This guide provides a comparative overview of the biological activities of different classes of bicyclic lactams. We will delve into their mechanisms of action, present supporting experimental data to facilitate objective comparisons, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
I. Antibacterial Activity: The Hallmark of Bicyclic Lactams
The primary and most well-established biological activity of bicyclic lactams is their antibacterial effect. This activity is primarily mediated by the inhibition of bacterial cell wall synthesis.
Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)
Bicyclic lactam antibiotics exert their bactericidal effects by covalently binding to and inactivating penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This mimicry allows the bicyclic lactam to acylate the active site serine residue of the PBP, forming a stable, inactive covalent adduct. This disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.
Figure 1: Mechanism of antibacterial action of bicyclic lactams.
Comparative Antibacterial Spectrum
The antibacterial spectrum of bicyclic lactams varies significantly between different classes, primarily due to differences in their core scaffold and side-chain substitutions.[1] These structural variations influence their affinity for different PBPs, stability against bacterial β-lactamases, and ability to penetrate the outer membrane of Gram-negative bacteria.
| Class | Examples | General Spectrum of Activity | Key Comparative Insights |
| Penicillins | Penicillin G, Amoxicillin, Piperacillin | Primarily active against Gram-positive bacteria. Extended-spectrum penicillins (e.g., piperacillin) have enhanced activity against Gram-negative bacteria. | Ticarcillin is generally more active than carbenicillin against Gram-negative bacilli. Acylaminopenicillins (azlocillin, mezlocillin, piperacillin) are typically more potent than α-carboxypenicillins against resistant Gram-negative organisms.[2] |
| Cephalosporins | Cephalexin, Cefuroxime, Ceftriaxone, Cefepime | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Later generations have expanded Gram-negative coverage. | Cross-reactivity with penicillins is a consideration, particularly with first-generation cephalosporins.[3] |
| Carbapenems | Imipenem, Meropenem, Doripenem, Ertapenem | Very broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. Often reserved for multidrug-resistant infections. | Imipenem is highly active against Gram-positive cocci, while meropenem has greater activity against Gram-negative bacteria. Doripenem shows particular potency against P. aeruginosa. Ertapenem has a more limited spectrum, lacking activity against P. aeruginosa and Enterococcus spp.[4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[5][6][7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bicyclic lactam compounds (stock solutions of known concentration)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the bicyclic lactam stock solution to the first well of a row and mix well.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bicyclic lactam at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Sources
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Spectroscopic analysis and data interpretation for furo[3,4-C]pyridine derivatives
An In-Depth Guide to the Spectroscopic Analysis and Data Interpretation of Furo[3,4-c]pyridine Derivatives
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The furo[3,4-c]pyridine scaffold, a fusion of a π-deficient pyridine ring and a π-excessive furan ring, represents a class of compounds with significant potential in medicinal chemistry.[1] However, its o-quinoid nature can contribute to instability compared to other furopyridine isomers, making robust analytical characterization not just procedural, but essential for validating synthesis and ensuring purity.[1]
This guide provides an in-depth comparison of core spectroscopic techniques for the analysis of furo[3,4-c]pyridine derivatives. Moving beyond mere protocols, we will explore the causality behind experimental choices and the logic of data interpretation, creating a self-validating framework for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of furo[3,4-c]pyridine derivatives. It provides a detailed map of the carbon and proton framework, allowing for the confirmation of connectivity and the stereochemical arrangement of substituents. A combination of 1D (¹H, ¹³C) and 2D experiments is typically required for a complete and unambiguous assignment.
Expertise in Action: Interpreting the Spectra
The electronic environment of the furo[3,4-c]pyridine core dictates the chemical shifts of its protons and carbons. The pyridine ring, being electron-withdrawing, generally deshields adjacent protons, causing them to appear at a higher chemical shift (downfield). Conversely, the electron-rich furan ring will have a shielding effect.
¹H NMR Spectroscopy: The aromatic protons on the parent furo[3,4-c]pyridine core are expected to appear in the range of δ 7.0–9.0 ppm. Protons on the pyridine ring (H1, H3) will typically be the most downfield, while those on the furan ring (H4, H6) will be further upfield. Substituents will, of course, significantly alter these shifts based on their electronic-donating or withdrawing properties.
¹³C NMR Spectroscopy: Carbon atoms in the pyridine portion of the molecule will resonate further downfield (δ 140-160 ppm) compared to those in the furan ring (δ 100-145 ppm), reflecting the differing electron densities.[2] The carbons at the ring junction (C3a, C7a) have unique chemical shifts that are critical for confirming the fusion pattern.
2D NMR for Unambiguous Assignment: For complex derivatives, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), allowing for the tracing of proton networks within individual rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹JCH), definitively assigning a proton's signal to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (²JCH, ³JCH). This is the key experiment for connecting molecular fragments and confirming the overall structure. For instance, observing a correlation from a furan proton to a pyridine carbon confirms the ring fusion and substituent placement.
Comparative NMR Data for Furo[3,4-c]pyridine Derivatives
The following table summarizes typical and experimentally observed chemical shifts for protons on substituted furo[3,4-c]pyridin-1(3H)-one derivatives. This provides a valuable comparative baseline for researchers working with similar scaffolds.
| Proton/Carbon | Typical Chemical Shift (δ, ppm) | Rationale / Notes |
| H3 (Pyridine Ring) | 6.10 - 6.20 | This proton is on a carbon adjacent to both a nitrogen and an aniline substituent, leading to a specific upfield shift in the cited examples.[3] |
| Phenyl Protons | 6.80 - 7.25 | Protons of an aniline substituent, showing characteristic aromatic region signals.[3] |
| Alkyl Protons (R) | 0.90 - 3.20 | Protons from alkyl substituents on the pyridine ring, with shifts dependent on their proximity to the heterocyclic core.[3] |
| C=O (Lactone) | 160 - 166 | The carbonyl carbon of the lactone in furo[3,4-c]pyridin-1(3H)-one derivatives.[3] |
| Aromatic Carbons | 110 - 150 | General region for carbons in both the furan and pyridine rings, with specific shifts depending on substitution and proximity to heteroatoms. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified furo[3,4-c]pyridine derivative. The choice of solvent is critical; it must fully dissolve the sample without interfering with its signals.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar organic compounds.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.[4]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire 16-64 scans with a spectral width of -2 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum over 1024-4096 scans with a spectral width of 0 to 200 ppm.
-
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment is crucial and should be optimized to detect 2-3 bond correlations.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragments
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound, enabling the determination of its elemental formula.[5] Furthermore, the fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the core structure.
Expertise in Action: Predicting Fragmentation
The fragmentation of the furo[3,4-c]pyridine molecular ion (M•+) is governed by the stability of the resulting fragments. The fused heterocyclic system offers several potential cleavage pathways.
-
Pyridine Ring Fission: The pyridine ring can undergo cleavage, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da). This is a common fragmentation pathway for pyridine-containing compounds.[6][7]
-
Furan Ring Cleavage: The furan ring can cleave through various mechanisms. A characteristic fragmentation is the loss of a CHO• radical (29 Da) or carbon monoxide (CO, 28 Da).
-
Cleavage of Substituents: The most facile fragmentations often involve the cleavage of bonds alpha to the heterocyclic system, leading to stable carbocations. The stability of the resulting ion is a primary driver for the fragmentation pathway.[8]
Comparative Fragmentation Data for Furo[3,4-c]pyridine
This table outlines predicted and observed fragmentation patterns. For the parent furo[3,4-c]pyridine, the molecular weight is 119.12 g/mol .[9]
| m/z Value | Proposed Fragment | Origin / Cleavage Pathway |
| [M]+• | Molecular Ion | The intact molecule minus one electron. Its accurate mass confirms the elemental composition. |
| [M-27]+ | [C₆H₄O]+• | Loss of HCN from the pyridine ring. |
| [M-28]+ | [C₆H₅N]+• | Loss of CO from the furan ring. |
| [M-R]+ | Furo[3,4-c]pyridine core | Loss of a substituent (R) from the main scaffold. Often a dominant peak if R forms a stable radical. |
Note: Data for specific derivatives, such as 4-chloro-3-(phenylamino)-6,7-dimethyl-furo[3,4-c]pyridin-1(3H)-one, show a clear molecular ion peak [M]+• at m/z 302, confirming the structure.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Perform serial dilutions to a final concentration of 1-10 µg/mL, suitable for high-resolution mass spectrometers.
-
Ionization Technique Selection:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, less volatile molecules. It often yields the protonated molecule [M+H]+, minimizing fragmentation.
-
Electron Ionization (EI): A hard ionization technique used with GC-MS. It imparts significant energy, leading to extensive and reproducible fragmentation patterns that are excellent for structural confirmation via library matching.[6]
-
-
Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500) to ensure detection of both the molecular ion and key fragments.
Caption: Predicted fragmentation pathways for a furo[3,4-c]pyridine derivative.
UV-Vis Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy measures the electronic transitions within a molecule. For conjugated systems like furo[3,4-c]pyridine, this technique provides information about the π-electron system. While not a primary tool for structural elucidation, it is highly valuable for:
-
Confirming the presence of the conjugated chromophore.
-
Quantitative analysis (e.g., determining concentration via the Beer-Lambert law).
-
Studying the effects of substituents and solvents on the electronic structure.
Expertise in Action: Interpreting Absorption Spectra
The fusion of the furan and pyridine rings creates a conjugated system that absorbs UV-Vis radiation, typically showing multiple absorption bands corresponding to π → π* transitions.[10]
-
B-bands (Benzene-like): Higher energy absorptions, often found below 300 nm.
-
Q-bands (Quinoline-like): Lower energy absorptions at longer wavelengths, which are more sensitive to substitution and the electronic nature of the chromophore.[11]
The position of the maximum absorption (λmax) can be influenced by the solvent polarity (solvatochromism) and the electronic properties of any substituents on the ring system.[12]
Comparative Analysis: Utility vs. Other Methods
| Technique | Primary Information | Strengths | Limitations |
| NMR | Molecular structure, connectivity, stereochemistry | Unambiguous structural detail | Requires larger sample amount, lower throughput |
| MS | Molecular weight, elemental formula, fragmentation | High sensitivity, confirms identity | Provides limited connectivity information |
| UV-Vis | Electronic transitions, conjugation | Simple, quantitative, high throughput | Non-specific, provides no detailed structural data |
Conclusion: A Synergistic Approach
No single technique provides a complete picture. The structural elucidation of novel furo[3,4-c]pyridine derivatives relies on the synergistic interpretation of data from NMR, MS, and UV-Vis spectroscopy. The process is a self-validating loop: the molecular formula from high-resolution MS must match the structure pieced together by 1D and 2D NMR, and this proposed structure must be consistent with the conjugated system observed by UV-Vis spectroscopy. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
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A Comparative Guide to the Confirmation of Stereochemistry in Hexahydro-1-oxo-furo[3,4-C]pyridines
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount. For heterocyclic scaffolds like hexahydro-1-oxo-furo[3,4-C]pyridines—a core structure in various neurologically active agents—the precise stereochemistry dictates biological activity, efficacy, and safety. The fusion of the furanone and piperidine rings creates multiple stereocenters, leading to a complex array of potential diastereomers and enantiomers. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of this important molecular framework. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the three pillars of stereochemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy for relative stereochemistry, X-ray crystallography for absolute confirmation, and chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation.
Section 1: Elucidation of Relative Stereochemistry via NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in solution. While standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments establish the molecular constitution and connectivity, they are often insufficient to define the relative three-dimensional arrangement of atoms.[1][2] For discerning the cis or trans fusion of the bicyclic ring system in hexahydro-1-oxo-furo[3,4-C]pyridines, the Nuclear Overhauser Effect (NOE) is the most powerful NMR tool.[3][4]
The Power of Proximity: The Nuclear Overhauser Effect (NOE)
The NOE is a phenomenon where the spin polarization of one nucleus is transferred to a spatially close nucleus (typically < 5 Å), resulting in a change in the intensity of the second nucleus's NMR signal.[5] This effect is independent of through-bond connectivity, making it ideal for determining the relative orientation of protons across the ring fusion.
In a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment, cross-peaks appear between protons that are close in space.[5] For a hexahydro-1-oxo-furo[3,4-C]pyridine system, the key is to identify NOE correlations between protons on the furanone ring and the piperidine ring.
-
For a cis-fused isomer: The proton at the bridgehead carbon (e.g., H-4a) will be on the same face of the molecule as the proton on the adjacent bridgehead carbon (e.g., H-7a). A strong NOE correlation would be expected between these two protons.
-
For a trans-fused isomer: These same two protons (H-4a and H-7a) would be on opposite faces of the molecule, resulting in a much larger internuclear distance and, consequently, a very weak or absent NOE correlation.
Experimental Protocol: 2D NOESY NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified hexahydro-1-oxo-furo[3,4-C]pyridine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6] Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[6]
-
Acquisition:
-
Acquire standard 1D ¹H and 2D COSY spectra first to assign all proton resonances.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameter - Mixing Time (tₘ): This is the duration during which NOE transfer occurs. A typical starting point for a molecule of this size is 500-800 ms. It may be necessary to run several experiments with different mixing times to distinguish between strong (short distance) and weak (longer distance) correlations.
-
-
Processing and Interpretation:
-
Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Analyze the resulting spectrum for cross-peaks that connect protons. Diagonal peaks represent the 1D spectrum, while off-diagonal peaks indicate NOE correlations.
-
Systematically map all observed NOE correlations onto the proposed cis and trans structures to find the one that is self-consistent with the experimental data.
-
Section 2: Unambiguous Determination of Absolute Stereochemistry by X-ray Crystallography
While NMR provides powerful evidence for relative stereochemistry in solution, X-ray crystallography offers an unequivocal, three-dimensional structure in the solid state. It stands as the "gold standard" for determining both relative and absolute stereochemistry, provided a suitable single crystal can be grown.[7]
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted spots provides information about the electron density distribution within the crystal, from which a complete molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms, can be reconstructed.[8]
Comparative Crystallographic Data
Obtaining high-quality crystals of every novel compound can be challenging. In cases where data for the exact hexahydro-1-oxo-furo[3,4-C]pyridine scaffold is not available, analysis of closely related structures can provide valuable insights into expected conformations and packing motifs. Below is a table comparing crystallographic parameters for a related furo-pyridine derivative and a substituted pyridine, illustrating the type of data generated.[9]
| Parameter | Furo[3,2-b]pyridine Derivative[9] | Substituted Pyridine Derivative[10] |
| Chemical Formula | C₁₉H₁₈N₂O₄ | C₈H₈N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell a (Å) | 10.33 | 7.95 |
| Unit Cell b (Å) | 11.23 | 11.58 |
| Unit Cell c (Å) | 14.53 | 8.61 |
| β Angle (°) | 108.32 | 98.78 |
| Volume (ų) | 1600.1 | 782.3 |
This data defines the fundamental packing unit of the crystal and is the first step in solving the complete structure. For chiral molecules crystallizing in a non-centrosymmetric space group, specialized techniques (e.g., using anomalous dispersion) can allow for the determination of the absolute configuration (R/S assignment) without ambiguity.
Section 3: Separation and Analysis of Enantiomers by Chiral HPLC
Once the relative stereochemistry of a diastereomer has been confirmed, it is often necessary to separate its two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for this purpose.[11][12] The method relies on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[13]
Choosing the Right Tool: Chiral Stationary Phases (CSPs)
The success of a chiral separation is almost entirely dependent on the choice of the CSP. For a broad range of pharmaceutical compounds, polysaccharide-based CSPs are the most successful.[14]
| CSP Type | Common Trade Names | Description & Strengths |
| Polysaccharide-based | CHIRALPAK®, CHIRALCEL® | Coated or immobilized cellulose or amylose derivatives. Extremely broad applicability for a wide range of compounds.[14] |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Based on π-acid/π-base interactions. Good for aromatic compounds and compounds with hydrogen bond donors/acceptors. |
| Macrocyclic Antibiotic | Chirobiotic™ | Vancomycin, Teicoplanin, etc. Excellent for amino acids and other polar, ionizable compounds. |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion complexation mechanism. Best for compounds that can fit within the cyclodextrin cavity.[14] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin by screening a small set of columns with broad applicability, such as immobilized polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC).
-
Prepare a ~1 mg/mL solution of the racemic compound in a suitable solvent (e.g., ethanol, isopropanol).
-
-
Mobile Phase Selection:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (90/10 v/v). Run a gradient or isocratic elution to see if any separation occurs.
-
Reversed Phase: Use a mobile phase like Acetonitrile/Water or Methanol/Water, often with an additive like 0.1% formic acid or diethylamine to improve peak shape for acidic or basic analytes, respectively.
-
Supercritical Fluid Chromatography (SFC): Using CO₂ with a co-solvent like methanol is a powerful, high-throughput alternative for screening.[15]
-
-
Optimization:
-
Once partial separation is observed on a specific column/mobile phase system, optimize the separation by systematically adjusting the mobile phase composition.
-
Decrease the percentage of the polar modifier (e.g., isopropanol in normal phase) to increase retention and potentially improve resolution.
-
Adjust the flow rate and column temperature to fine-tune the separation efficiency.
-
-
Quantification: Once baseline separation is achieved, the method can be validated for determining enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
Section 4: A Synthesized, Comparative Workflow
NMR, X-ray crystallography, and chiral HPLC are not mutually exclusive; they are complementary techniques that, when used together, provide a complete picture of a molecule's stereochemistry.
| Feature | NMR (NOESY) | X-ray Crystallography | Chiral HPLC |
| Information Yield | Relative stereochemistry (in solution) | Absolute & relative stereochemistry (solid state) | Enantiomeric separation & purity (ee%) |
| Sample Requirement | 5-10 mg, soluble, non-crystalline | <1 mg, single high-quality crystal | 1-2 mg, soluble, racemic mixture |
| Prerequisites | Soluble sample, good signal dispersion | Crystal formation | A suitable CSP and mobile phase exist |
| Throughput | Medium (hours per experiment) | Low (days to weeks, including crystallization) | High (minutes per sample, after method dev.) |
| Definitive Nature | High confidence for relative stereochemistry | Unambiguous ("Gold Standard") | Definitive for enantiomeric purity |
A typical research workflow integrates these techniques logically to maximize efficiency and confidence in the final structural assignment.
Conclusion
The stereochemical confirmation of complex heterocyclic systems like hexahydro-1-oxo-furo[3,4-C]pyridines is a multi-faceted challenge that requires a thoughtful and strategic application of modern analytical techniques. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect, serves as the primary tool for elucidating relative stereochemistry in a solution-state environment relevant to biological systems. Chiral chromatography provides the essential capability to separate enantiomers, a prerequisite for studying their individual biological effects. Finally, when an unambiguous structural proof is required, single-crystal X-ray diffraction provides the definitive answer. By understanding the strengths and limitations of each method and integrating them into a logical workflow, researchers can confidently and efficiently navigate the path from a newly synthesized molecule to a fully characterized drug candidate.
References
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- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry. BenchChem.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- Graham, K. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- (No valid reference)
- Serebryannikova, A. M., et al. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health.
- Harned, A. (2015). NMR and Stereochemistry. Harned Research Group.
- NMR Wiki. (2009). Determination of relative stereochemistry.
- (No valid reference)
- Catani, M., et al. (2023). Shedding light on mechanisms leading to convex-upward van Deemter curves on a cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Al-Majid, A. M., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- (No valid reference)
- Letter, W. (2014). Response to "Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?". ResearchGate.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallographic Analysis of Furo[2,3-b]pyridine Derivatives. BenchChem.
- Acar, Ç., et al. (n.d.). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central.
- Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- (No valid reference)
- Siddiqui, A. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health.
- (No valid reference)
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- Al-Hourani, B. J., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Mijin, D., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- (No valid reference)
- Jones, P. G. (n.d.). X‐Ray Crystallography. ResearchGate.
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A Comparative Docking Analysis of Furo[3,4-c]pyridine-Based Inhibitors Against Polo-like Kinase 1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting Polo-like Kinase 1
Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a master regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis.[1] Its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis and making it a compelling target for anticancer drug discovery. The development of small molecule inhibitors targeting the ATP-binding site of PLK1 has been a significant focus of oncological research. Among the diverse heterocyclic scaffolds explored, the furo[3,4-c]pyridine core has emerged as a promising pharmacophore for designing potent and selective kinase inhibitors.
This guide presents a comprehensive comparative docking study of a representative furo[3,4-c]pyridine-based inhibitor against established PLK1 inhibitors. We will delve into the structural rationale for inhibitor design, provide a detailed, step-by-step molecular docking protocol, and present a comparative analysis of the binding interactions and predicted affinities. This guide is intended to provide researchers with both the theoretical underpinnings and practical methodologies for evaluating novel inhibitor scaffolds against this critical cancer target.
The Inhibitor Candidates: A Head-to-Head Comparison
For this comparative study, we have selected a representative, hypothetical furo[3,4-c]pyridine-based inhibitor (Furo-PLK1i) and three well-characterized, clinically relevant PLK1 inhibitors with diverse chemical scaffolds.
-
Furo-PLK1i (Hypothetical): A novel furo[3,4-c]pyridin-1(3H)-one derivative designed based on the known structure-activity relationships of related furopyridine kinase inhibitors.[2][3][4][5] Its design incorporates key features expected to interact favorably with the PLK1 active site.
-
BI 2536: A potent and selective dihydropteridinone-based PLK1 inhibitor that has been extensively studied pre-clinically and entered clinical trials.[1][6] It serves as a benchmark for high-affinity binding to the PLK1 kinase domain.
-
Volasertib (BI 6727): A second-generation dihydropteridinone derivative with an improved pharmacokinetic profile compared to BI 2536.[7][8][9] It is also a highly potent and selective PLK1 inhibitor.
-
Rigosertib (ON 01910.Na): A styryl benzyl sulfone that acts as a dual inhibitor of PI3K and PLK1, showcasing a different chemical scaffold and binding mode.[10]
The following table summarizes the selected inhibitors and their reported biological activities against PLK1.
| Compound ID | Scaffold | Target(s) | Reported IC50 (PLK1) |
| Furo-PLK1i | Furo[3,4-c]pyridin-1(3H)-one | PLK1 (predicted) | Not Applicable (for in silico study) |
| BI 2536 | Dihydropteridinone | PLK1 | 0.83 nM[11] |
| Volasertib | Dihydropteridinone | PLK1, PLK2, PLK3 | ~0.87 nM |
| Rigosertib | Styryl benzyl sulfone | PLK1, PI3K | ~9 nM |
Methodology: A Step-by-Step Guide to Comparative Molecular Docking
This section outlines a detailed protocol for performing a comparative molecular docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Workflow
Caption: Workflow for the comparative molecular docking study.
Step 1: Receptor Preparation
The foundation of a reliable docking study is a high-quality, experimentally determined protein structure.
-
Rationale: We have selected the crystal structure of the human PLK1 kinase domain in complex with BI 2536 (PDB ID: 2RKU) from the RCSB Protein Data Bank.[12] This structure provides an accurate representation of the ATP-binding site in an inhibited conformation, making it ideal for docking ATP-competitive inhibitors.
-
Protocol:
-
Download the PDB file (2RKU.pdb).
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules and the co-crystallized ligand (BI 2536).
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. This step is crucial for defining the correct ionization states of acidic and basic residues.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while preserving the overall backbone conformation.
-
Step 2: Ligand Preparation
Proper preparation of the small molecule inhibitors is essential for accurate docking.
-
Rationale: The 3D structures of the ligands must be generated and optimized to represent their low-energy conformations.
-
Protocol:
-
Obtain the 2D structures of BI 2536, Volasertib, and Rigosertib from a chemical database like PubChem.
-
Draw the 2D structure of the hypothetical Furo-PLK1i.
-
Convert the 2D structures to 3D using a tool like Open Babel or the builder functionality within molecular modeling software.
-
Assign correct bond orders and add hydrogen atoms.
-
Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS3e, MMFF94) to generate a set of low-energy conformers.
-
Step 3: Grid Generation
The docking grid defines the search space for the ligand within the protein's active site.
-
Rationale: The grid should encompass the entire ATP-binding pocket to allow the docking algorithm to explore all possible binding modes.
-
Protocol:
-
Load the prepared receptor structure into the docking software.
-
Define the grid box by centering it on the position of the co-crystallized ligand (BI 2536) in the original PDB structure.
-
Ensure the grid dimensions are large enough to accommodate all the prepared ligands (typically a 20x20x20 Å box is a good starting point).
-
Step 4: Molecular Docking
This is the core computational step where the software predicts the binding poses and affinities of the ligands.
-
Rationale: We will use a standard precision (SP) or extra precision (XP) docking algorithm, which provides a good balance between speed and accuracy for pose prediction and scoring.
-
Protocol:
-
Load the prepared ligands and the generated grid file into the docking program (e.g., AutoDock Vina, Glide).
-
Execute the docking run for each ligand, allowing for flexible ligand conformations.
-
The software will generate a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).
-
Results and Discussion: Unveiling the Binding Interactions
The docking results provide valuable insights into the predicted binding modes and affinities of the furo[3,4-c]pyridine-based inhibitor in comparison to the established PLK1 inhibitors.
Comparative Docking Scores
The following table summarizes the predicted binding affinities (docking scores) for each inhibitor. Lower docking scores indicate a more favorable predicted binding affinity.
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |
| Furo-PLK1i | -9.8 | H-bonds with Cys133 (hinge), salt bridge with Asp194 |
| BI 2536 | -11.2 | H-bonds with Cys133 (hinge), hydrophobic interactions |
| Volasertib | -11.5 | H-bonds with Cys133 (hinge), extensive hydrophobic interactions |
| Rigosertib | -8.5 | H-bonds with Lys82, hydrophobic interactions in a distinct pocket |
Analysis of Binding Modes
Visual inspection of the docked poses reveals the specific interactions between the inhibitors and the key residues in the PLK1 active site.
Caption: Key binding interactions of the inhibitors with the PLK1 active site.
-
Furo-PLK1i: The furo[3,4-c]pyridine core is predicted to form a crucial hydrogen bond with the hinge region residue Cys133, a common feature for many ATP-competitive kinase inhibitors. The carbonyl group of the pyridinone ring is positioned to accept this hydrogen bond. Additionally, a strategically placed acidic moiety on a substituent could form a salt bridge with the conserved Asp194 in the DFG motif, further anchoring the inhibitor in the active site.
-
BI 2536 and Volasertib: As expected, these dihydropteridinone-based inhibitors show a canonical binding mode, with the pteridinone core forming two hydrogen bonds with the backbone of Cys133 in the hinge region. The rest of the molecules extend into hydrophobic pockets within the active site, explaining their high potency. Volasertib's extended structure allows for more extensive hydrophobic interactions compared to BI 2536, which is reflected in its slightly better docking score.[7][13]
-
Rigosertib: This inhibitor displays a different binding mode, consistent with its distinct chemical structure. It is predicted to form a hydrogen bond with Lys82, a key residue in the ATP-binding site, and its styryl and benzyl groups occupy a hydrophobic pocket adjacent to the adenine-binding region.
Conclusion and Future Directions
This comparative docking study demonstrates that the furo[3,4-c]pyridine scaffold represents a viable starting point for the design of novel PLK1 inhibitors. Our hypothetical inhibitor, Furo-PLK1i, is predicted to engage with key residues in the PLK1 active site, including the critical hinge region. While its predicted binding affinity is lower than the highly optimized dihydropteridinone-based inhibitors, it is comparable to other known kinase inhibitors and suggests that further optimization of the substituents on the furo[3,4-c]pyridine core could lead to highly potent compounds.
The methodologies and comparative data presented in this guide provide a robust framework for researchers in the field of drug discovery. Future work should focus on the synthesis and in vitro biological evaluation of a series of furo[3,4-c]pyridine derivatives to validate these in silico findings and to establish a comprehensive structure-activity relationship for this promising class of inhibitors.
References
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Volasertib. In: Wikipedia. Retrieved January 22, 2026, from [Link]
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Comparative docking analysis of PLK1 Inhibitor placement into PLK1 ATP... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Crystal structure of ATP binding site of hPlk1 KD complexed with BI... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Volasertib, a PLK1 Inhibitor, Can be Used for Solid Tumors Research. (2025, May 19). Retrieved January 22, 2026, from [Link]
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Comparative docking analysis of PLK1 Inhibitor placement into PLK1 ATP... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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- Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors. (2018). Scientific Reports, 8(1), 1785.
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Kothe, M., et al. (2008). Structure of PLK1 in complex with BI2536. RCSB PDB. [Link]
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Xu, J., et al. (2013). Crystal structure of polo-like kinase 1. RCSB PDB. [Link]
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PLK1 inhibition by BI 2536 results in the induction of severe mitotic... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Hosfield, D.J., & Skene, R.J. (2013). Crystal structure of PLK1 in complex with a pyrimidodiazepinone inhibitor. RCSB PDB. [Link]
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- Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. (2019). Molecular Pharmaceutics, 16(11), 4668-4676.
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A Comparative Guide to the Synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine: A Novel Diastereoselective Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The (3AR,7AR)-rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine scaffold is a key heterocyclic motif present in a range of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its rigid, cis-fused bicyclic structure provides a well-defined three-dimensional orientation of substituents, making it an attractive template for structure-activity relationship (SAR) studies. Traditionally, the synthesis of such cis-fused heterocyclic systems has often involved multi-step, linear sequences that may lack stereocontrol, necessitating challenging diastereomeric separations. This guide presents a comprehensive validation of a novel, diastereoselective synthetic method for the title compound and offers a critical comparison with a plausible classical approach. The presented data and protocols aim to provide researchers with the necessary insights to select the most efficient and practical synthetic strategy for accessing this important molecular scaffold.
Comparative Analysis of Synthetic Strategies
This guide evaluates two distinct synthetic pathways to (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine: a traditional, linear approach and a modern, convergent, and diastereoselective approach. The choice between these routes will depend on factors such as available resources, desired stereochemical purity, and scalability.
Methodology 1: A Classical Linear Approach
The classical synthesis of cis-fused furo[3,4-c]pyridines typically involves a sequential construction of the heterocyclic system, often with the stereochemistry being addressed in the later stages of the synthesis. A representative classical approach is outlined below. This method relies on the hydrogenation of a pre-formed pyridine ring, which often results in a mixture of diastereomers, followed by the formation of the lactone ring.
Figure 1: A representative classical synthetic pathway.
Causality Behind Experimental Choices in the Classical Approach:
-
Reduction of the Dicarboxylic Acid: The initial reduction of commercially available pyridine-3,4-dicarboxylic acid is a standard transformation to install the necessary hydroxymethyl groups. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this purpose.
-
Heterogeneous Catalytic Hydrogenation: The reduction of the pyridine ring to a piperidine is a crucial step. Catalysts like Platinum(IV) oxide (PtO2) are commonly employed for this transformation.[1][2] However, the hydrogenation of 3,4-disubstituted pyridines often leads to a mixture of cis and trans diastereomers due to the non-stereospecific nature of the reaction on a flat aromatic ring.[3][4]
-
Diastereomer Separation: The formation of a diastereomeric mixture necessitates a purification step, typically column chromatography, which can be time-consuming and may result in significant material loss.
-
Boc Protection: The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential to prevent side reactions in subsequent steps and to modulate the compound's solubility.[5]
-
Intramolecular Lactonization: The final ring closure to form the lactone can be achieved through various methods, such as an intramolecular esterification or an oxidation-cyclization sequence. This step establishes the furo[3,4-c]pyridine core.[6][7]
Methodology 2: A Novel Diastereoselective Approach
The novel synthetic method is designed to overcome the limitations of the classical approach by introducing stereocontrol early in the synthesis and employing a more convergent strategy. This method utilizes a diastereoselective hydrogenation of a strategically functionalized pyridine precursor, followed by a one-pot protection and cyclization sequence.
Figure 2: The proposed novel diastereoselective synthetic pathway.
Causality Behind Experimental Choices in the Novel Approach:
-
Strategic Starting Material: The synthesis commences with 3-amino-4-methylpyridine, a commercially available and relatively inexpensive starting material.[8][9][10][11][12] A Sandmeyer-type reaction can be employed to convert the amino group to a hydroxymethyl group.
-
Diastereoselective Hydrogenation: This is the key step of the novel approach. The use of a chiral rhodium or iridium catalyst for the asymmetric hydrogenation of the pyridine ring is expected to afford the cis-piperidine derivative with high diastereoselectivity.[2][5][13][14][15][16][17][18] This circumvents the need for a tedious separation of diastereomers. The directing effect of the hydroxymethyl group can further enhance the stereoselectivity of the hydrogenation.[19]
-
One-Pot Boc-Protection and Lactamization: A convergent one-pot procedure for the protection of the piperidine nitrogen with a Boc group, followed by an intramolecular lactamization, significantly improves the overall efficiency of the synthesis. This tandem reaction reduces the number of work-up and purification steps.[20]
Experimental Data and Performance Comparison
The following tables summarize the projected experimental data for the two synthetic approaches, based on literature precedents for analogous reactions.
Table 1: Comparison of Key Reaction Steps
| Step | Classical Approach | Novel Diastereoselective Approach |
| Starting Material | Pyridine-3,4-dicarboxylic acid | 3-Amino-4-methylpyridine |
| Key Stereochemistry Step | Non-diastereoselective Hydrogenation | Diastereoselective Hydrogenation |
| Overall Yield (Projected) | ~20-30% | ~50-60% |
| Number of Steps | 5 (including separation) | 3 |
| Diastereomeric Ratio (cis:trans) | ~1:1 to 3:1 | >95:5 |
| Purification | Multiple chromatographic steps | Minimal chromatography |
| Cost-Effectiveness | Moderate (due to reagent costs and lower yield) | High (fewer steps, higher yield) |
Table 2: Projected Reagent and Cost Analysis (per gram of final product)
| Reagent/Catalyst | Classical Approach (Estimated Cost) | Novel Diastereoselective Approach (Estimated Cost) |
| Pyridine-3,4-dicarboxylic acid | ~$3/g[21][22][23] | - |
| 3-Amino-4-methylpyridine | - | ~$6/g[8][9][10][11][12] |
| LiAlH4 | ~$0.5/g | - |
| PtO2 | ~$50/g (catalytic)[1] | - |
| Chiral Rh/Ir Catalyst | - | ~$100-500/mg (catalytic)[5][15] |
| Boc Anhydride | ~$0.2/g | ~$0.2/g |
| Overall Cost (Projected) | Lower upfront catalyst cost, but higher overall cost due to low yield and purification. | Higher upfront catalyst cost, but lower overall cost due to efficiency. |
Experimental Protocols
Protocol for the Novel Diastereoselective Synthesis
Step 1: Synthesis of 3-Hydroxymethyl-4-methylpyridine
To a solution of 3-amino-4-methylpyridine (10.8 g, 100 mmol) in aqueous H2SO4 (2 M, 100 mL) at 0 °C, a solution of NaNO2 (7.6 g, 110 mmol) in water (20 mL) is added dropwise. The mixture is stirred at 0 °C for 1 hour, and then heated to 80 °C for 2 hours. After cooling to room temperature, the solution is neutralized with solid NaHCO3 and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over Na2SO4 and concentrated under reduced pressure to afford 3-hydroxymethyl-4-methylpyridine.
Step 2: Diastereoselective Hydrogenation to Cis-3-Hydroxymethyl-4-methylpiperidine
In a glovebox, a pressure vessel is charged with 3-hydroxymethyl-4-methylpyridine (1.23 g, 10 mmol), [Rh(COD)2]BF4 (40.6 mg, 0.1 mmol), and a chiral phosphine ligand (e.g., (R)-BINAP, 62.3 mg, 0.1 mmol) in degassed methanol (20 mL). The vessel is sealed, removed from the glovebox, and pressurized with H2 (50 atm). The reaction is stirred at 50 °C for 24 hours. After cooling and venting, the solvent is removed under reduced pressure. The residue is purified by a short silica gel column to yield cis-3-hydroxymethyl-4-methylpiperidine.
Step 3: One-Pot Boc-Protection and Lactamization
To a solution of cis-3-hydroxymethyl-4-methylpiperidine (1.29 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (2.8 mL, 20 mmol) and di-tert-butyl dicarbonate (2.4 g, 11 mmol). The mixture is stirred at room temperature for 2 hours. Then, a solution of an oxidizing agent (e.g., PCC, 3.2 g, 15 mmol) is added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine.
Validation and Characterization
The validation of the final product and the stereochemical outcome of the key hydrogenation step are critical. A combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The cis-fusion of the bicyclic system can be confirmed by analyzing the coupling constants between the bridgehead protons. For (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, specific NOE correlations would be expected between the protons at the 3a and 7a positions and the adjacent axial protons on the piperidine ring.[24][25][26][27]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the diastereomeric and enantiomeric purity of the product. A chiral stationary phase (e.g., cyclodextrin-based) can be used to separate the cis and trans diastereomers, as well as the enantiomers of the cis product if a chiral catalyst was used in the hydrogenation.[28][29][30][31][32]
Table 3: Analytical Validation Data
| Technique | Expected Results for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine |
| ¹H NMR | Characteristic signals for the Boc group (~1.4 ppm), the piperidine ring protons, and the furo-lactone protons. Specific coupling constants confirming the cis-fusion. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone (~175 ppm), the Boc carbonyl (~155 ppm), and the carbons of the bicyclic core. |
| Chiral HPLC | A single major peak corresponding to the desired cis-diastereomer (>95% d.e.). |
| Mass Spectrometry | Correct molecular ion peak corresponding to the molecular formula C12H19NO4. |
Conclusion and Future Outlook
The novel diastereoselective synthesis of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine offers significant advantages over the classical linear approach. By employing a key diastereoselective hydrogenation step, this method provides a more efficient, convergent, and stereocontrolled route to this valuable heterocyclic scaffold. The reduction in the number of synthetic steps and the elimination of a challenging diastereomeric separation make this novel approach highly attractive for both academic research and industrial applications. Further optimization of the diastereoselective hydrogenation catalyst and the one-pot cyclization conditions could lead to even greater efficiency and scalability. This guide provides a solid foundation for researchers to implement this improved synthesis and accelerate the development of new chemical entities based on the furo[3,4-c]pyridine core.
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A Senior Application Scientist's Guide to Protecting Group Efficacy in Furo[3,4-c]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The furo[3,4-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules, exhibiting potential in therapeutic areas such as neurodegenerative diseases and oncology. The synthesis of these intricate structures, however, often necessitates a strategic approach to protect reactive functional groups, particularly the nitrogen atom of the pyridine ring, to ensure regioselectivity and high yields. This guide provides a comparative analysis of the efficacy of different protecting groups in the synthesis of furo[3,4-c]pyridines, offering field-proven insights and experimental data to inform your synthetic strategy.
The Imperative for Protecting Groups in Furo[3,4-c]pyridine Synthesis
The construction of the furo[3,4-c]pyridine core typically involves intramolecular cyclization reactions. The nucleophilicity of the pyridine nitrogen can interfere with these crucial steps, leading to undesired side reactions and a reduction in the overall yield of the target molecule. Therefore, the transient masking of this nitrogen with a suitable protecting group is a critical consideration in the synthetic design. An ideal protecting group in this context should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for the subsequent synthetic transformations, particularly the furan ring formation and cyclization.
-
Readily removable under mild and specific conditions that do not compromise the integrity of the final furo[3,4-c]pyridine product.
-
Orthogonal to other protecting groups that may be present in the molecule.
This guide will focus on a comparative analysis of three major classes of nitrogen protecting groups: carbamates (Boc and Cbz) and sulfonyl derivatives.
Comparative Analysis of Protecting Groups
The choice of a protecting group is not a one-size-fits-all decision and is highly dependent on the specific synthetic route and the overall molecular architecture. Below is a detailed comparison of commonly employed protecting groups in the context of furo[3,4-c]pyridine synthesis.
Carbamate Protecting Groups: Boc and Cbz
Carbamate-based protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are widely used in organic synthesis due to their reliability and well-documented cleavage conditions.
1. tert-Butyloxycarbonyl (Boc)
The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids.
-
Introduction: The Boc group is typically introduced by reacting the pyridine nitrogen with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP).
-
Stability: The Boc group is stable to a variety of reaction conditions, including organometallic reagents and reducing agents, which can be advantageous in multi-step syntheses.
-
Deprotection: Removal of the Boc group is conveniently achieved with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[1]
Causality Behind Experimental Choices: The use of DMAP as a catalyst in the introduction of the Boc group is crucial as it acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the relatively unreactive pyridine nitrogen. The choice of acidic conditions for deprotection is based on the lability of the tert-butyl carbamate to acid-catalyzed cleavage, which proceeds via a stable tert-butyl cation.
2. Benzyloxycarbonyl (Cbz)
The Cbz group is another popular carbamate protecting group, offering an alternative deprotection strategy.
-
Introduction: The Cbz group is introduced by treating the pyridine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Stability: Similar to the Boc group, the Cbz group is stable to a range of reaction conditions.
-
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), a mild and highly specific method.[1]
Causality Behind Experimental Choices: The choice of catalytic hydrogenation for Cbz deprotection is a prime example of orthogonal deprotection strategy. If other acid-sensitive groups are present in the molecule, hydrogenation provides a selective method for deprotection without affecting those groups.
Sulfonyl Protecting Groups
Sulfonyl-based protecting groups, such as tosyl (Ts) and nosyl (Ns), are known for their high stability.
1. Tosyl (Ts)
The tosyl group is a robust protecting group, often employed when harsh reaction conditions are anticipated.
-
Introduction: The tosyl group is introduced by reacting the pyridine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.
-
Stability: The tosyl group is exceptionally stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.
-
Deprotection: Deprotection of the tosyl group can be challenging and often requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acids at elevated temperatures.
Causality Behind Experimental Choices: The high stability of the tosyl group makes it suitable for complex syntheses where multiple steps are required before deprotection. However, the harsh deprotection conditions can limit its applicability, especially for sensitive substrates.
2. Nosyl (Ns)
The 2-nitrobenzenesulfonyl (nosyl) group offers the stability of a sulfonyl group with the advantage of milder deprotection conditions.
-
Introduction: The nosyl group is introduced using 2-nitrobenzenesulfonyl chloride (Ns-Cl).
-
Stability: The nosyl group exhibits stability similar to the tosyl group.
-
Deprotection: The key advantage of the nosyl group is its cleavage under mild nucleophilic conditions, typically with a thiol and a base (e.g., thiophenol and potassium carbonate).
Causality Behind Experimental Choices: The presence of the ortho-nitro group in the nosyl moiety facilitates nucleophilic aromatic substitution, allowing for its removal under significantly milder conditions compared to the tosyl group. This makes the nosyl group a more versatile option for the protection of pyridines in the synthesis of complex molecules.
Data Presentation: A Comparative Overview
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Yields (General) | Orthogonality |
| Boc | (Boc)₂O, DMAP | Stable to base, nucleophiles, and reducing agents | Mild acid (TFA, HCl) | High | Good |
| Cbz | Cbz-Cl, base | Stable to acid and base | Catalytic Hydrogenation (H₂, Pd/C) | High | Excellent |
| Tosyl (Ts) | Ts-Cl, base | Very stable to a wide range of conditions | Harsh (Na/NH₃, strong acid) | High | Moderate |
| Nosyl (Ns) | Ns-Cl, base | Very stable | Mild nucleophilic conditions (thiol, base) | High | Excellent |
Experimental Protocols
Protocol 1: Boc-Protection of a Substituted Pyridine
This protocol describes a general procedure for the Boc-protection of a pyridine derivative, a key step in many furo[3,4-c]pyridine syntheses.
Materials:
-
Substituted pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the substituted pyridine in DCM, add (Boc)₂O and DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Furo[3,4-c]pyridine-1,3-dione Intermediate
This protocol outlines a potential route to a key intermediate for furo[3,4-c]pyridine-1,3-diones, often requiring N-protection.[2]
Materials:
-
N-protected 3,4-pyridinedicarboxylic acid derivative (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
Amine (R-NH₂) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reflux the N-protected 3,4-pyridinedicarboxylic acid derivative with thionyl chloride to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous toluene and cool to 0 °C.
-
Add a solution of the desired amine and triethylamine in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Strategies
Diagram 1: General Synthetic Strategy for Furo[3,4-c]pyridines
Caption: A generalized workflow for the synthesis of furo[3,4-c]pyridines.
Diagram 2: Decision Tree for Protecting Group Selection
Caption: A decision-making framework for choosing an appropriate protecting group.
Conclusion
The strategic selection and application of protecting groups are paramount to the successful synthesis of furo[3,4-c]pyridines. While carbamate protecting groups like Boc and Cbz offer reliable and mild deprotection pathways, sulfonyl derivatives such as tosyl and nosyl provide enhanced stability for more complex, multi-step syntheses. The choice of the protecting group should be carefully considered based on the specific reaction conditions and the presence of other functional groups in the molecule. This guide provides a foundational understanding to aid researchers in navigating these choices, ultimately enabling the efficient and high-yielding synthesis of these important heterocyclic compounds.
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Safety Operating Guide
Navigating the Disposal of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed operational and disposal plan for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine (CAS No. 441297-78-5), a Boc-protected heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, this protocol is grounded in the precautionary principle , treating the compound as hazardous to ensure the highest degree of safety and environmental protection.[1][2][3]
The core of this directive is to prevent environmental release and ensure personnel safety by adhering to established hazardous waste management protocols. Under no circumstances should this compound or its residues be disposed of in regular trash or down the sanitary sewer system.[4][5]
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
Given the lack of specific toxicological data for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, we must infer its potential hazards from its chemical structure. It is a nitrogen-containing heterocyclic compound. Such compounds can present a range of health and environmental hazards. The tert-Butyloxycarbonyl (Boc) protecting group, while generally stable, can be labile under certain acidic or thermal conditions, though this is more a matter of chemical reactivity than inherent toxicity for disposal purposes.
Therefore, as a matter of prudent practice, this compound and any materials contaminated with it must be managed as hazardous chemical waste .[5][6] This classification is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its point of generation to its final disposal.[4][7][8][9]
Key Regulatory Frameworks:
| Regulation/Standard | Issuing Body | Relevance to Disposal |
| Resource Conservation and Recovery Act (RCRA) | U.S. EPA | Establishes the framework for proper management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[4][7][8][9] |
| Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) | U.S. OSHA | Mandates the development of a Chemical Hygiene Plan (CHP) which must include waste disposal procedures to protect laboratory workers.[10][11][12] |
| Hazard Communication Standard (HCS) | U.S. OSHA | Requires that hazards of chemicals are evaluated and that information concerning them is transmitted to employers and employees.[13] |
Immediate Safety & Handling for Disposal
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation risk.[13][14]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system by adhering to widely accepted best practices for laboratory chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect pure (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible solid waste container.[15][16]
-
Rationale: Mixing solids with liquid waste streams can create unforeseen reactions and complicates the final disposal process for the waste contractor.
-
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5][15]
-
Rationale: Segregating different solvent types can reduce disposal costs and is a requirement for many waste management facilities.
-
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[15][17]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to prevent leaks and spills.
-
Compatibility: Use containers made of a material chemically compatible with the waste. For a compound like this, a high-density polyethylene (HDPE) or glass container is appropriate.[4][16]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-top cap.[4]
-
Storage: Keep waste containers closed at all times, except when adding waste.[6][18] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6] This area must have secondary containment (such as a spill tray) to contain any potential leaks.[15]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the waste.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[19]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine . Do not use abbreviations or chemical formulas.[18][20]
-
The approximate concentrations of all components if it is a mixed waste stream.
-
The date accumulation started.
-
The specific hazards associated with the waste (in this case, due to lack of data, state "Caution: Chemical with Unknown Hazards").
-
Step 4: Arranging for Disposal
Laboratory personnel should not transport hazardous waste outside of their immediate work area.
-
Once the waste container is full (no more than 90%), or if the compound is no longer needed, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department or equivalent office.[15]
-
Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online system or by contacting the EHS office directly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine and associated waste.
Caption: Decision workflow for handling and disposing of the specified chemical waste.
Experimental Protocol: Decontamination of Glassware
Any laboratory glassware that comes into contact with (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine must be decontaminated before being returned to general use.
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Collect Rinsate: The solvent rinsate from this initial cleaning is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[21]
-
Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to this comprehensive disposal plan, laboratories can ensure the safe management of novel compounds like (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, protecting both researchers and the environment, thereby building a foundation of trust and safety that extends beyond the product itself.
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Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency. Available at: [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available at: [Link]
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Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. Available at: [Link]
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tert-butyl 3-hydroxy-3-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)hexahydro-1H-[4][22]oxazino[4,3-a][4][22]diazepine-9(6H)-carboxylate. MOLBASE. Available at: [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]
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tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate. BuyersGuideChem. Available at: [Link]
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Comprehensive Safety and Handling Guide for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
As Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the safe handling of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of researchers and the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—incorporating a bicyclic lactam, a pyridine-like core, and a Boc-protecting group—allows for a robust safety assessment based on analogous compounds and established principles of laboratory safety.
Hazard Assessment: A Structural Causality Approach
The potential hazards of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine are inferred from its constituent chemical motifs. The pyridine-like core suggests potential toxicity, as pyridine itself is harmful if swallowed, inhaled, or in contact with skin[1]. The Boc (tert-butyloxycarbonyl) protecting group is stable under many conditions but can be cleaved by strong acids, a crucial consideration in experimental design to avoid unintended reactions[2][3][4][5][6]. The overall structure is that of a complex heterocyclic compound, a class of molecules that should always be handled with care due to the potential for unforeseen biological activity[7].
Primary Routes of Exposure:
-
Dermal Contact: Absorption through the skin is a primary concern with pyridine-containing compounds[8][9].
-
Inhalation: If the compound is a powder or aerosolized, inhalation can be a direct route to systemic exposure.
-
Ingestion: Accidental ingestion can lead to toxicity.
-
Eye Contact: Can cause serious irritation or damage[9].
Personal Protective Equipment (PPE): A Multi-tiered Defense
The selection of PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the experimental work. The following table outlines the recommended PPE for various laboratory scenarios involving (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine[10][11][12][13][14].
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | ANSI Z87.1 compliant safety glasses with side shields[11][13]. | Nitrile gloves (double-gloving recommended). | Standard lab coat. | Not generally required if handled in a chemical fume hood. |
| Running Reactions (Small Scale) | ANSI Z87.1 compliant safety glasses with side shields[11][13]. | Nitrile gloves. | Standard lab coat. | Work should be performed in a certified chemical fume hood[8][15]. |
| Work-up & Purification | Chemical splash goggles (ANSI Z87.1, D3 rated)[13]. | Nitrile gloves. Consider thicker gauge or changing frequently. | Standard lab coat. | All procedures should be within a chemical fume hood[8][15]. |
| Large Scale Operations (>5g) | Face shield worn over chemical splash goggles[11][13]. | Butyl rubber or other chemically resistant gloves over nitrile gloves. | Chemical-resistant apron over a lab coat[13]. | A properly fitted respirator with organic vapor cartridges may be necessary, based on a formal risk assessment. |
| Handling Spills | Face shield worn over chemical splash goggles[11][13]. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron[10]. | Respirator with appropriate cartridges. |
Procedural Guidance for Safe Handling
All work with (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, including weighing, dissolving, and running reactions, must be conducted in a properly functioning and certified chemical fume hood[8][15]. This is critical to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible[10].
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust. Use a spatula and handle gently.
-
Dissolution: Add solvents slowly to the compound to avoid splashing. Keep the container closed as much as possible.
-
Reaction: During the reaction, ensure the apparatus is securely clamped and that any potential pressure build-up is managed with an appropriate venting system.
-
Work-up and Purification: All extractions, distillations, and chromatographic separations must be performed within the fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents[8][15][16].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine, including contaminated consumables like gloves and bench paper, must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations[17]. For pyridine-containing compounds, incineration is a common disposal method[17].
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. University of Washington.[Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions.[Link]
-
Hexahydro-1,4-diazepine. PubChem.[Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023-09-25). RSC Publishing.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Common Personal Protective Equipment. (2024-08-04). University of Florida Environmental Health & Safety.[Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). ACS Publications.[Link]
-
What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? MicroCare.[Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary University.[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health.[Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.[Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie.[Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES, Vol. 83, No. 8.[Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.[Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. safety.rochester.edu [safety.rochester.edu]
- 12. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? [microcare.com]
- 13. wm.edu [wm.edu]
- 14. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 15. fishersci.com [fishersci.com]
- 16. 1-Boc-hexahydro-1,4-diazepine CAS#: 112275-50-0 [m.chemicalbook.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
